Product packaging for 3,4-Diethyl-3,4-diphenylhexane(Cat. No.:CAS No. 62678-48-2)

3,4-Diethyl-3,4-diphenylhexane

Cat. No.: B1601500
CAS No.: 62678-48-2
M. Wt: 294.5 g/mol
InChI Key: PYJRTMLRHSXSLS-UHFFFAOYSA-N
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Description

3,4-Diethyl-3,4-diphenylhexane is a useful research compound. Its molecular formula is C22H30 and its molecular weight is 294.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30 B1601500 3,4-Diethyl-3,4-diphenylhexane CAS No. 62678-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-diethyl-4-phenylhexan-3-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJRTMLRHSXSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516347
Record name 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62678-48-2
Record name 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Diethyl-3,4-diphenylhexane. The document details a robust two-step synthetic pathway commencing with the pinacol coupling of propiophenone to yield the intermediate, 3,4-diphenylhexane-3,4-diol, followed by its subsequent reduction to the target molecule. This guide is designed to furnish researchers and professionals in drug development and materials science with the necessary scientific and procedural insights for the successful preparation and validation of this sterically hindered alkane. Each section is underpinned by established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

This compound is a saturated hydrocarbon characterized by a hexane backbone substituted with two ethyl and two phenyl groups at the C3 and C4 positions. Its molecular formula is C22H30 with a molecular weight of 294.47 g/mol [1]. The highly substituted and sterically hindered nature of this molecule, along with the presence of two chiral centers, gives rise to interesting stereochemical considerations, including the formation of meso and dl diastereomers[2]. These structural features make it a molecule of interest in medicinal chemistry as a scaffold and in materials science for its potential applications as a lubricant or polymer additive.

The synthetic strategy outlined in this guide was chosen for its reliability and foundation in well-established organic transformations. The core of this approach is the creation of the central C3-C4 carbon-carbon bond through a pinacol coupling reaction of a readily available ketone precursor, propiophenone. The subsequent removal of the hydroxyl groups from the resulting vicinal diol affords the target alkane.

dot graph "synthesis_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Overall synthetic strategy for this compound."

Synthesis of 3,4-Diphenylhexane-3,4-diol via Pinacol Coupling

The pinacol coupling reaction is a classic method for the reductive dimerization of ketones or aldehydes to form vicinal diols[3]. This process involves a one-electron reduction of the carbonyl group by a metal, such as magnesium, to form a ketyl radical anion. The subsequent coupling of two of these radicals yields the diol[3][4].

Causality of Experimental Choices
  • Reactant: Propiophenone is selected as the starting material due to its commercial availability and its structure, which provides the necessary phenyl and ethyl groups for the final product.

  • Reducing Agent: A magnesium amalgam, generated in situ from magnesium turnings and a catalytic amount of mercuric chloride, is a common and effective reducing agent for pinacol couplings[4]. The mercury facilitates the activation of the magnesium surface.

  • Solvent: Anhydrous benzene or toluene is a suitable solvent as it is inert under the reaction conditions and can be effectively dried. The absence of water is critical to prevent the quenching of the radical intermediates and the protonation of the magnesium alkoxide.

  • Work-up: The reaction is quenched with aqueous acid to protonate the magnesium pinacolate intermediate and to dissolve any remaining magnesium salts.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the pinacol coupling of acetone and should be optimized for propiophenone.[4]

  • Apparatus Setup: A dry 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and maintained under a positive pressure of the inert gas throughout the reaction.

  • Preparation of Magnesium Amalgam: To the flask are added magnesium turnings (2.5 g, 0.10 mol) and mercuric chloride (0.5 g, 1.8 mmol).

  • Initiation of the Reaction: A solution of propiophenone (13.4 g, 0.10 mol) in 100 mL of anhydrous benzene is prepared. A small portion of this solution (10 mL) is added to the flask. The mixture is stirred, and gentle warming may be required to initiate the reaction, which is indicated by the formation of a grayish precipitate and the evolution of heat.

  • Addition of Propiophenone: Once the reaction has started, the remaining propiophenone solution is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for an additional 2-3 hours to ensure complete consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature, and then 50 mL of 10% aqueous sulfuric acid is slowly added to quench the reaction and dissolve the magnesium salts. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with benzene (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,4-diphenylhexane-3,4-diol. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. The product will be a mixture of meso and dl diastereomers.

dot graph "pinacol_coupling_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for the synthesis of 3,4-diphenylhexane-3,4-diol."

Reduction of 3,4-Diphenylhexane-3,4-diol

The reduction of the vicinal diol to the corresponding alkane removes the hydroxyl functional groups. A common method for this transformation is the two-step Barton-McCombie deoxygenation, which proceeds via a radical mechanism. However, a more direct approach involves the conversion of the diol to a dihalide followed by reduction with a hydride source.

Rationale for the Chosen Method

The conversion of the diol to a dichloride using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by reduction with a strong hydride reducing agent such as lithium aluminum hydride (LiAlH₄), is a robust method for the deoxygenation of secondary and tertiary alcohols[5]. This approach is chosen for its effectiveness in reducing sterically hindered alcohols.

Detailed Experimental Protocol
  • Chlorination of the Diol: In a flame-dried round-bottom flask under an inert atmosphere, the purified 3,4-diphenylhexane-3,4-diol (0.05 mol) is dissolved in an anhydrous, non-polar solvent like dichloromethane or chloroform (100 mL). The solution is cooled in an ice bath, and thionyl chloride (0.11 mol, 2.2 equivalents) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up of Dichloride: The reaction mixture is carefully poured into ice-water to quench the excess thionyl chloride. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 3,4-dichloro-3,4-diphenylhexane.

  • Reduction to the Alkane: A solution of the crude dichloride in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (0.1 mol, 2 equivalents) in the same solvent at 0 °C. The mixture is then stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

  • Work-up of the Final Product: The reaction is carefully quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • Final Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography on silica gel using a non-polar eluent such as hexanes.

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

dot graph "characterization_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for the characterization of the final product."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons of the two phenyl groups should appear as a multiplet in the range of δ 7.15-7.29 ppm[1]. The ethyl groups will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The methylene protons of the hexane backbone will likely appear as a complex multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The aromatic region will show signals for the phenyl carbons, and the aliphatic region will display resonances for the ethyl and hexane backbone carbons.

¹H NMR Data (Expected) ¹³C NMR Data (Expected)
Chemical Shift (δ, ppm) Assignment
7.15 - 7.29 (m, 10H)Aromatic-H
1.8 - 2.2 (m, 8H)-CH₂- (ethyl & hexane)
0.8 - 1.2 (t, 6H)-CH₃ (ethyl)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 294, corresponding to its molecular weight[1]. Common fragmentation pathways would involve the cleavage of the C-C bonds of the hexane backbone, leading to the loss of ethyl (M-29) or phenyl (M-77) groups.

| Mass Spectrometry Data (Expected) | | :--- | :--- | | m/z | Assignment | | 294 | [M]⁺ | | 265 | [M - C₂H₅]⁺ | | 217 | [M - C₆H₅]⁺ | | 147 | [M - C₆H₅ - C₂H₅ - C₂H₅]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum will be characterized by:

| FTIR Data (Expected) | | :--- | :--- | | Frequency (cm⁻¹) | Assignment | | 3100-3000 | C-H stretch (aromatic) | | 3000-2850 | C-H stretch (aliphatic) | | 1600, 1450 | C=C stretch (aromatic ring) | | 750-700, 690 | C-H bend (monosubstituted benzene) |

Conclusion

This technical guide has detailed a reliable and well-precedented two-step synthesis for this compound from propiophenone. The methodology leverages a classical pinacol coupling followed by a robust reduction of the intermediate diol. The provided characterization data, while based on expected values from analogous structures, offers a solid framework for the structural verification of the synthesized compound. Researchers employing these protocols should consider optimization of reaction conditions for their specific laboratory settings to achieve maximum yield and purity. The stereochemical aspects of this synthesis, particularly the diastereoselectivity of the pinacol coupling, present an avenue for further investigation and refinement.

References

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Chemistry Online. (2023, January 27). Synthesis of pinacol and pinacolone.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • SciELO. (2024, August 6). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones.
  • Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement.
  • ResearchGate. (n.d.). Pinacol Coupling.
  • Wikipedia. (n.d.). Pinacol coupling reaction.
  • Organic Chemistry Portal. (n.d.). Pinacol Coupling Reaction.
  • Royal Society of Chemistry. (n.d.). Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye.
  • National Institutes of Health. (n.d.). Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye.
  • SciSpace. (n.d.). Diastereoselective Ce(OiPr)3-Catalyzed Pinacol Couplings of Aldehydes.
  • SciSpace. (2010, July 29). Rhenium-catalyzed didehydroxylation of vicinal diols to alkenes using a simple alcohol as a reducing agent.
  • Chemistry LibreTexts. (2022, November 22). 11.8: Oxidation of Alkenes to Vicinal Diols.
  • PubChem. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane.
  • NIST. (n.d.). 3,4-Diethyl hexane.
  • PubChem. (n.d.). 3,4-Diphenylhexane-3,4-diol.
  • Chem-Station. (2014, July 30). Conversion of Alcohols into Alkanes.
  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.
  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • Chemistry Steps. (n.d.). Diols from Alkenes.
  • Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • University of California, Irvine. (n.d.). Tables For Organic Structure Analysis.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • PubChem. (n.d.). 3,4-Diethyl-3-methylhexane.
  • PubChem. (n.d.). 3,4-Hexanediol, 3,4-diethyl-.
  • MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins.
  • SpectraBase. (n.d.). (3R,4R)-2,5-dimethylhexane-3,4-diol.

Sources

physical and chemical properties of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethyl-3,4-diphenylhexane is a sterically hindered, saturated hydrocarbon. Its molecular structure, characterized by a hexane backbone with two adjacent quaternary carbons each bearing an ethyl and a phenyl group, imparts unique physical and chemical properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, stereochemistry, and physical and chemical characteristics, with a focus on experimental methodologies. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established chemical principles and data from analogous structures to provide a robust framework for its study and application.

Molecular Structure and Isomerism

The core structure of this compound features two chiral centers at the C3 and C4 positions of the hexane chain. This gives rise to stereoisomerism, with the potential for a meso compound and a pair of enantiomers (d- and l-isomers).

  • Meso Isomer: This diastereomer possesses an internal plane of symmetry and is therefore achiral and optically inactive.

  • Enantiomeric Pair (dl-pair): These two stereoisomers are non-superimposable mirror images of each other and are optically active.

The different spatial arrangements of the bulky phenyl and ethyl groups in these isomers are expected to result in distinct physical properties, such as melting point and solubility, and may influence their reactivity and biological activity. The cis and trans conformations of the molecule, arising from rotation around the central C3-C4 bond, will also have different energy levels due to steric interactions.[1]

Synthesis of this compound

Proposed Synthetic Route: Pinacol-type Reductive Coupling of Propiophenone

A promising method for the synthesis of this compound is the reductive coupling of propiophenone. This reaction typically proceeds via a radical mechanism, leading to the formation of a 1,2-diol (a pinacol), which can then be deoxygenated to yield the desired alkane.

Reaction Scheme:

G Propiophenone (2 eq.) Propiophenone (2 eq.) 3,4-Dihydroxy-3,4-diphenylhexane 3,4-Dihydroxy-3,4-diphenylhexane Propiophenone (2 eq.)->3,4-Dihydroxy-3,4-diphenylhexane 1. Reductive Coupling (e.g., Mg, SmI2) 2. H3O+ This compound This compound 3,4-Dihydroxy-3,4-diphenylhexane->this compound Deoxygenation (e.g., HI/P or other methods)

Caption: Proposed synthesis of this compound via reductive coupling of propiophenone.

Experimental Protocol (Analogous from Grignard Synthesis Principles):

This protocol is adapted from standard procedures for Grignard reactions and reductive couplings.[2][3][4][5][6]

Materials:

  • Propiophenone

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Hydrochloric acid (for workup)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Preparation of the Grignard-like Reagent (Barbier conditions):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of propiophenone in anhydrous diethyl ether.

    • Add a small portion of the propiophenone solution to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has started, add the remaining propiophenone solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Workup and Isolation of the Diol Intermediate:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 3,4-dihydroxy-3,4-diphenylhexane.

  • Deoxygenation to the Final Product:

    • The crude diol can be deoxygenated using various methods, such as treatment with a strong acid and a reducing agent (e.g., hydriodic acid and red phosphorus). This step requires careful handling and appropriate safety precautions.

  • Purification:

    • The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Physical and Chemical Properties

Specific, experimentally determined physical properties for this compound are not widely reported. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

PropertyPredicted Value/DescriptionSource/Basis
Molecular Formula C₂₂H₃₀[7]
Molecular Weight 294.48 g/mol [7]
Appearance Crystalline solid[1]
Melting Point Expected to be a solid with a distinct melting point, likely varying between stereoisomers.General properties of similar hydrocarbons
Boiling Point High boiling point, likely >300 °C at atmospheric pressure. The analogous 3,4-dimethyl-3,4-diphenylhexane has a reported boiling point of 339.1 °C at 760 mmHg.Extrapolation from analogous compounds
Solubility Insoluble in water; soluble in nonpolar organic solvents such as hexane, toluene, and dichloromethane.Principle of "like dissolves like"
Density Expected to be less dense than water, likely in the range of 0.9-1.0 g/cm³.General properties of aromatic hydrocarbons

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: A complex multiplet in the range of δ 7.0-7.5 ppm, integrating to 10 hydrogens, corresponding to the two phenyl groups.

  • Ethyl Protons (CH₂): A quartet, likely in the range of δ 1.5-2.0 ppm, integrating to 4 hydrogens, coupled to the methyl protons.

  • Ethyl Protons (CH₃): A triplet, likely in the range of δ 0.8-1.2 ppm, integrating to 6 hydrogens, coupled to the methylene protons.

  • Hexane Backbone Protons (CH₂): Multiplets in the aliphatic region (δ 1.0-1.8 ppm), integrating to 8 hydrogens. The exact chemical shifts and coupling patterns will be complex due to the stereochemistry of the molecule.

¹³C NMR:

  • Aromatic Carbons: Several signals in the range of δ 125-150 ppm.

  • Quaternary Carbons (C3 and C4): Signals in the range of δ 40-60 ppm.

  • Ethyl and Hexane Carbons: Signals in the aliphatic region (δ 10-40 ppm).

Mass Spectrometry (MS)
  • Molecular Ion: A molecular ion peak (M⁺) is expected at m/z = 294.

  • Fragmentation Pattern: The fragmentation is likely to be dominated by cleavage at the sterically hindered C3-C4 bond, leading to the formation of stable benzylic and tertiary carbocations. Common fragments would include those resulting from the loss of ethyl and phenyl groups.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the two phenyl groups.

  • Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The substitution pattern (ortho, meta, para) will be influenced by the steric hindrance of the bulky alkyl substituent.

  • Oxidation: Strong oxidizing agents can potentially oxidize the ethyl groups or the hexane backbone, although the steric hindrance might render the molecule relatively resistant to oxidation.

  • Dehydrogenation: Under catalytic conditions, the hexane ring could potentially be aromatized, though this would require harsh conditions.

Stereoisomer Separation

The separation of the meso and enantiomeric pairs of this compound would be a crucial step for studying the properties of the individual stereoisomers.

  • Diastereomer Separation: The meso and racemic (dl) diastereomers are expected to have different physical properties (e.g., melting point, solubility, and chromatographic retention times). Therefore, they should be separable by standard techniques such as fractional crystallization or column chromatography.

  • Enantiomer Resolution: The resolution of the racemic mixture into its individual enantiomers would require a chiral method, such as chiral chromatography (e.g., using a chiral stationary phase in HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiomers.

G cluster_0 Synthesis and Purification Propiophenone Propiophenone Reductive Coupling Reductive Coupling Propiophenone->Reductive Coupling 3,4-Dihydroxy-3,4-diphenylhexane 3,4-Dihydroxy-3,4-diphenylhexane Reductive Coupling->3,4-Dihydroxy-3,4-diphenylhexane Deoxygenation Deoxygenation 3,4-Dihydroxy-3,4-diphenylhexane->Deoxygenation Crude Product Crude Product Deoxygenation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Separated Stereoisomers Separated Stereoisomers Column Chromatography->Separated Stereoisomers Meso Isomer Meso Isomer Separated Stereoisomers->Meso Isomer Racemic Mixture Racemic Mixture Separated Stereoisomers->Racemic Mixture Chiral Resolution Chiral Resolution Racemic Mixture->Chiral Resolution d-Isomer d-Isomer Chiral Resolution->d-Isomer l-Isomer l-Isomer Chiral Resolution->l-Isomer

Sources

3,4-Diethyl-3,4-diphenylhexane mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Analysis of the Formation of 3,4-Diethyl-3,4-diphenylhexane via Reductive Coupling of Propiophenone

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of this compound, a symmetrically substituted alkane. The primary synthetic route proceeds through the reductive homocoupling of its precursor, propiophenone (phenyl ethyl ketone). The core of this transformation is the Pinacol coupling reaction, a classic carbon-carbon bond-forming process that involves the generation of ketyl radical anion intermediates through single-electron transfer. This document elucidates the step-by-step mechanism, from initiation and radical dimerization to the formation of the vicinal diol intermediate, this compound-3,4-diol. Furthermore, it details the subsequent deoxygenation pathways required to yield the final saturated hydrocarbon. Stereochemical considerations, experimental protocols, and the causality behind procedural choices are discussed to provide a holistic understanding for researchers in organic synthesis and drug development.

Part 1: Retrosynthetic Analysis and Precursor Identification

The structure of this compound reveals a high degree of symmetry centered around the C3-C4 bond. This bond connects two identical tertiary carbon atoms, each substituted with a phenyl group, an ethyl group, and the remainder of the hexane chain. This symmetry strongly suggests a synthetic strategy based on the dimerization of a three-carbon carbonyl compound.

By performing a retrosynthetic disconnection at the C3-C4 bond, the parent molecule is cleaved into two identical radical fragments, which can be traced back to the three-carbon ketone, propiophenone. Therefore, the formation of this compound is achieved through the reductive coupling of two propiophenone molecules.

Part 2: The Core Mechanism - Pinacol Coupling of Propiophenone

The formation of the central C3-C4 bond is accomplished via the Pinacol coupling reaction, a process discovered by Wilhelm Rudolph Fittig in 1859.[1][2] This reaction involves the reductive coupling of an aldehyde or ketone to form a vicinal diol (a 1,2-diol).[1][3][4] The mechanism proceeds through a free radical process initiated by an electron donor.[1]

Step 1: Initiation via Single Electron Transfer (SET)

The reaction is initiated by a one-electron reduction of the carbonyl group of propiophenone.[5] This is typically achieved using a reducing agent, such as an alkali metal (e.g., sodium), an alkaline earth metal (e.g., magnesium), or low-valent transition metal species like samarium(II) iodide (SmI₂) or titanium complexes.[6] Electrochemical methods can also be employed.[7][8]

Causality: The choice of reducing agent is critical. Metals like magnesium are effective electron donors. The reaction is typically performed in an aprotic solvent, such as benzene or THF, to prevent the premature protonation of the radical intermediate, which would lead to the formation of a simple alcohol (1-phenyl-1-propanol) instead of the coupled product.[3]

Step 2: Formation of the Ketyl Radical Anion

The single electron transfer to the propiophenone molecule results in the formation of a highly reactive intermediate known as a ketyl radical anion.[3] In this species, the carbonyl carbon becomes a radical center, while the oxygen atom bears a negative charge.

Step 3: Carbon-Carbon Bond Formation via Dimerization

Two ketyl radical anions undergo dimerization, forming a new carbon-carbon single bond between their respective carbonyl carbons. This coupling step yields a dianion intermediate, where both oxygen atoms are deprotonated. When using a metal reductant like magnesium, this intermediate exists as a five-membered cyclic complex with the Mg²⁺ ion coordinated to the two oxygen atoms.[1][5][6] This coordination helps to overcome the electrostatic repulsion between the two negatively charged oxygen atoms, facilitating the dimerization.[9]

Step 4: Protonation to Yield the Vicinal Diol

The reaction is quenched by the addition of a proton source, typically water or a dilute acid, during the workup. This protonates the two alkoxide groups to give the neutral vicinal diol product: This compound-3,4-diol .[1][5]

Pinacol_Coupling_Mechanism Figure 1: Pinacol Coupling Mechanism of Propiophenone cluster_0 Step 1 & 2: SET and Ketyl Formation cluster_1 Step 3: Dimerization cluster_2 Step 4: Protonation Propiophenone Propiophenone Ketyl Ketyl Radical Anion Propiophenone->Ketyl + e⁻ (from reductant) Ketyl2 2x Ketyl Radical Dimer Dianion Intermediate Diol 3,4-Diethyl-3,4-diphenyl- hexane-3,4-diol (Pinacol) Dimer->Diol + 2H⁺ (Workup) Ketyl2->Dimer C-C Coupling Deoxygenation_Workflow Figure 2: Overall Synthetic Workflow to Alkane Propiophenone Propiophenone Coupling Reductive Coupling Propiophenone->Coupling Diol Intermediate Diol (this compound-3,4-diol) Coupling->Diol Pinacol Pathway Alkene Intermediate Alkene (via McMurry Reaction) Coupling->Alkene McMurry Pathway Deoxygenation Deoxygenation Diol->Deoxygenation Alkane Final Product (this compound) Deoxygenation->Alkane Hydrogenation Hydrogenation Alkene->Hydrogenation Hydrogenation->Alkane

Caption: Figure 2: Overall Synthetic Workflow to Alkane.

Part 5: Experimental Protocol - A Representative Synthesis

This section outlines a generalized, self-validating protocol for the synthesis of the pinacol intermediate based on established procedures for magnesium-mediated couplings.

Objective: Synthesize this compound-3,4-diol from propiophenone.
Materials and Reagents:
Reagent/MaterialMolar Mass ( g/mol )Molar Eq.Amount
Magnesium turnings24.312.0(e.g., 2.4 g)
Mercury(II) chloride271.520.05(e.g., 0.68 g)
Propiophenone134.181.0(e.g., 13.4 g)
Anhydrous Benzene/THF--250 mL
Dilute Sulfuric Acid (10%)--As needed
Step-by-Step Methodology:
  • Activation of Magnesium (Self-Validation):

    • To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add magnesium turnings.

    • Add a small amount of mercury(II) chloride and a few milliliters of anhydrous solvent. The amalgamation of the magnesium surface, indicated by the formation of a silvery coating and slight bubbling, is a critical validation step. This process removes the passivating magnesium oxide layer, ensuring the metal is reactive enough to act as an electron donor.

    • Causality: Without proper activation, the electron transfer will be inefficient or will not occur, leading to reaction failure.

  • Reaction Initiation and Execution:

    • Dissolve propiophenone in the remaining anhydrous solvent.

    • Add a small portion of the propiophenone solution to the activated magnesium suspension. An exothermic reaction and/or color change should be observed, indicating the initiation of ketyl radical formation.

    • Once initiated, add the rest of the propiophenone solution dropwise over 30-60 minutes to maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours to ensure complete consumption of the ketone.

  • Workup and Product Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 10% sulfuric acid to quench the reaction, hydrolyze the magnesium alkoxide complex, and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) two times.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Characterization:

    • The crude product will be a mixture of the meso and dl-diols.

    • Purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to isolate the diastereomers.

    • Characterize the final product using NMR spectroscopy, IR spectroscopy, and melting point analysis.

Conclusion

The formation of this compound is a multi-step process rooted in the principles of radical chemistry. The key event is the C-C bond formation via a Pinacol coupling of propiophenone, which proceeds through a well-understood mechanism involving single-electron transfer and the dimerization of ketyl radical anions to form a vicinal diol. The subsequent transformation of this diol into the target alkane requires a deoxygenation step, which can be accomplished through various synthetic methodologies, most notably those related to the McMurry reaction. A thorough understanding of this mechanistic framework is essential for controlling the reaction outcome, particularly its stereochemistry, and for applying this powerful coupling strategy to the synthesis of other complex molecules.

References

  • Grokipedia. Pinacol coupling reaction.
  • Wikipedia. Pinacol coupling reaction.
  • Oshima, K., et al. (2019). Reductive Coupling between Aromatic Aldehydes and Ketones or Imines by Copper Catalysis. Journal of the American Chemical Society.
  • JoVE. (2023). Vicinal Diols via Reductive Coupling of Aldehydes or Ketones. Journal of Visualized Experiments.
  • JoVE. (2023). Alkenes via Reductive Coupling of Aldehydes or Ketones: McMurry Reaction. Journal of Visualized Experiments.
  • Powers, D. C., et al. Electroreductive Olefin-Ketone Coupling. PMC - NIH.
  • Lei, A., et al. Electroreductive cross-coupling between aldehydes and ketones or imines via cathodically generated dianions. Green Chemistry (RSC Publishing).
  • Organic Chemistry Portal. Pinacol Coupling Reaction.
  • ChemTube3D. Pinacol Coupling.
  • chemeurope.com. Pinacol coupling reaction.
  • Sciencemadness Wiki. Pinacol coupling reaction.
  • SynArchive. Pinacol Coupling.

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Spectroscopic Characterization of 3,4-Diethyl-3,4-diphenylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the complex hydrocarbon, 3,4-Diethyl-3,4-diphenylhexane. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a framework for understanding the causal relationships between molecular structure and spectroscopic output. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presenting a cohesive narrative on how these techniques synergistically lead to the unambiguous structural elucidation of this sterically hindered, non-polar molecule.

Introduction to this compound

This compound is a saturated, highly branched hydrocarbon with the molecular formula C₂₂H₃₀ and a molecular weight of 294.47 g/mol .[1] Its structure, featuring two quaternary carbons each bonded to a phenyl group and two ethyl groups, presents a unique spectroscopic challenge. Understanding its three-dimensional arrangement and electronic environment is crucial for its potential applications in materials science and as a structural motif in medicinal chemistry. This guide will walk through the theoretical underpinnings and practical application of key analytical techniques to achieve its comprehensive characterization.

Molecular Structure and Symmetry Considerations

A foundational understanding of the molecule's structure is paramount before interpreting its spectral data. The central C3-C4 bond connects two sterically demanding quaternary centers. Free rotation around this bond is likely hindered, potentially leading to different conformational isomers. The molecule possesses a high degree of symmetry, which will be reflected in the simplicity of its NMR spectra, particularly the ¹³C NMR spectrum.

Caption: 2D representation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for non-polar organic compounds.[2]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is between 4-5 cm.[3]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Process the Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to the residual CHCl₃ peak at 7.26 ppm or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Reference phase->integrate

Caption: Workflow for ¹H NMR Spectroscopy.

Data Interpretation

The expected ¹H NMR spectrum will exhibit three main sets of signals corresponding to the aromatic protons, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.15 - 7.29Multiplet10HAromatic protons (C₆H₅)
~ 1.8 - 2.0Quartet8HMethylene protons (-CH₂-)
~ 0.7 - 0.9Triplet12HMethyl protons (-CH₃)

The aromatic protons appear as a complex multiplet in the typical downfield region for phenyl groups.[1] The methylene protons of the ethyl groups are expected to be a quartet due to coupling with the adjacent methyl protons. The methyl protons will appear as a triplet, coupled to the neighboring methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, a limited number of signals are expected.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR, although a higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.[2] The experiment is typically run as a proton-decoupled experiment to simplify the spectrum to a series of singlets.

Data Interpretation
Chemical Shift (δ, ppm) Assignment
~ 140 - 150Quaternary aromatic carbon (C-ipso)
~ 125 - 130Aromatic CH carbons
~ 45 - 55Quaternary aliphatic carbon (C3/C4)
~ 25 - 35Methylene carbon (-CH₂-)
~ 10 - 15Methyl carbon (-CH₃)

The exact chemical shifts will depend on the specific electronic environment, but these ranges are typical for the assigned carbon types.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A few milligrams of the compound are ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For a solution, a solvent that does not have significant absorption in the regions of interest, such as carbon tetrachloride (CCl₄) or cyclohexane, should be used.[5][6]

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the KBr pellet holder/solvent) is recorded.

    • The sample is placed in the beam path, and the sample spectrum is acquired.

    • The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of this compound will be dominated by C-H and C-C bond vibrations.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic (CH₂, CH₃)
1600 - 1585, 1500 - 1400C=C stretchAromatic ring
1465 - 1450C-H bendAliphatic (CH₂)
1380 - 1370C-H bendAliphatic (CH₃)
900 - 675C-H out-of-plane bendAromatic substitution pattern

The presence of sharp peaks just above 3000 cm⁻¹ is characteristic of aromatic C-H stretching.[7] The strong absorptions below 3000 cm⁻¹ are due to the aliphatic C-H bonds. The aromatic C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: GC-MS

For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent like hexane or dichloromethane.

  • GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. A non-polar column would be a suitable choice.[8]

  • MS Analysis: The separated compound elutes from the GC column and enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separate on Column inject->separate ionize Electron Impact Ionization separate->ionize separate_ions Separate Ions by m/z ionize->separate_ions detect Detect Ions separate_ions->detect

Caption: Workflow for GC-MS Analysis.

Data Interpretation
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 294, corresponding to the molecular weight of C₂₂H₃₀.[1]

  • Fragmentation Pattern: Due to the presence of quaternary carbons, a key fragmentation pathway is α-cleavage, leading to the formation of stable carbocations.[1] A prominent fragment would be the loss of an ethyl group (M-29), resulting in a peak at m/z = 265. Another likely fragmentation is the cleavage of the central C3-C4 bond, which would produce a fragment at m/z = 147.

Conclusion

The comprehensive spectroscopic characterization of this compound requires the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution. This guide has provided a framework for understanding not only the expected data but also the underlying principles and experimental considerations necessary for obtaining high-quality spectroscopic information for this and other complex organic molecules.

References

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Go up.
  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
  • NMR Sample Preparation: The Complete Guide. (2024, September 19). Organomation.
  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University.
  • Analysis of Non-Polar Organic Compounds in Water by GC-MSMS. (2013, February 8). Agilent.
  • Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. (2024, September 19). Organomation.
  • Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara.
  • IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder.
  • Determination of aromatic hydrocarbons in petroleum fractions by infrared spectroscopy. (2025, August 6). ResearchGate.
  • Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11. (2013, June 18). Agilent.
  • Tables For Organic Structure Analysis. University of California, Los Angeles.

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A Researcher's Guide to Determining the Thermodynamic Properties of Novel Compounds: The Case of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thermodynamic Imperative in Drug Development

In the landscape of pharmaceutical research and drug development, a molecule's therapeutic potential is inextricably linked to its physical and chemical properties. Among these, the thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—are fundamental. They govern critical aspects such as solubility, stability, reaction feasibility, and binding affinity, which are cornerstone considerations in preclinical development.

This guide addresses a common challenge faced by researchers: the absence of thermodynamic data for a novel or uncharacterized compound. Using 3,4-Diethyl-3,4-diphenylhexane as a representative case study, this document provides a comprehensive, field-proven workflow for determining these essential properties. As a crystalline, substituted alkane, this molecule presents an excellent model for the methodologies discussed.[1] This guide is structured not as a static report of known values, but as a practical manual empowering researchers to generate high-quality, reliable thermodynamic data from first principles, integrating both state-of-the-art computational prediction and gold-standard experimental validation.

Part 1: Computational Prediction of Thermodynamic Properties

Before embarking on resource-intensive experimental work, in silico methods provide a powerful and efficient means to estimate the thermodynamic properties of a molecule. Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for this purpose, balancing computational cost with high accuracy for organic molecules.[2][3] The general workflow involves optimizing the molecule's geometry and then performing a frequency calculation to derive its thermochemical data.

Core Methodology: Density Functional Theory (DFT)

DFT calculations are essential for predicting the thermodynamic properties of alkane combustion reactions.[2][3] The choice of functional and basis set is critical for accuracy. For substituted alkanes, functionals that account for dispersion forces are often necessary for reliable results.[4][5] A common and well-validated combination for molecules of this type is the B3LYP functional with a 6-31G(d) or larger basis set.[2][3]

Step-by-Step Protocol for DFT-Based Thermochemistry
  • Molecular Structure Input: Begin by constructing the 3D structure of this compound using molecular modeling software. Ensure the correct stereochemistry is represented.

  • Geometry Optimization: Perform a geometry optimization calculation. This process finds the lowest energy conformation of the molecule, which is a prerequisite for accurate thermodynamic calculations. The goal is to find the point on the potential energy surface where the net forces on all atoms are zero.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This step serves two critical purposes:

    • Verification of Minimum: It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • Thermochemical Data: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions to the molecule's total energy. From these, standard thermodynamic properties like enthalpy (H), heat capacity (Cv), and entropy (S) are derived.

  • Enthalpy of Formation Calculation: The calculated total atomization energy at 0 K can be converted to the standard enthalpy of formation at 298.15 K (ΔfH°) by applying corrections for thermal effects and using well-established experimental enthalpies of formation for the constituent atoms in their standard states.[6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: { text: "DFT workflow for predicting thermodynamic properties.", font: "Arial", size: 10 }

Part 2: Experimental Determination and Validation

While computational methods provide excellent estimates, experimental validation is crucial for establishing definitive thermodynamic data, particularly for regulatory submissions or high-precision process modeling. The following protocols describe the core techniques for measuring key thermodynamic parameters.

Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is most accurately determined experimentally by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[7] The principle involves completely combusting a known mass of the sample in a high-pressure oxygen environment and measuring the heat released.[8][9]

  • Sample Preparation: Press a precise mass (typically ~1 gram) of this compound into a pellet.[10]

  • Bomb Assembly: Place the pellet in a crucible within the bomb calorimeter's decomposition vessel (the "bomb"). Attach a nickel-chromium fuse wire to the electrodes, ensuring it is in contact with the sample.[11][12] Add a small, known amount of distilled water to the bomb to ensure all water formed during combustion is in the liquid state.[9]

  • Pressurization: Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.[11] This ensures complete combustion.

  • Calorimeter Setup: Submerge the sealed bomb in a known mass of water within the calorimeter's insulated bucket. Allow the system to reach thermal equilibrium.

  • Ignition and Data Acquisition: Ignite the sample by passing a current through the fuse wire. Record the temperature of the water bath at regular intervals until a stable final temperature is reached.[11]

  • Calculation: The heat released by the combustion is calculated from the observed temperature rise and the pre-determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid). After applying corrections (e.g., for the formation of nitric acid and the combustion of the fuse wire), the standard energy of combustion is determined.[13] This is then converted to the standard enthalpy of combustion.

  • Derivation of ΔfH°: The standard enthalpy of formation of the compound is calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7]

Heat Capacity (Cp) and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring a material's heat capacity and the thermodynamics of its phase transitions (e.g., melting).[14][15] It measures the difference in heat flow between a sample and a reference as a function of temperature.[14]

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using certified standards (e.g., indium).

  • Baseline Measurement: Run a temperature program (e.g., heating from -50°C to 200°C at 20°C/min) with empty sample and reference pans to record the instrumental baseline.[16]

  • Standard Measurement: Place a sapphire standard (of known mass and heat capacity) in the sample pan and repeat the same temperature program.

  • Sample Measurement: Replace the sapphire with a precisely weighed sample of this compound and run the identical temperature program a final time.

  • Calculation of Cp: The specific heat capacity of the sample (Cp) at any given temperature is calculated by comparing the heat flow signal of the sample to that of the sapphire standard, after subtracting the baseline, according to the following relation: Cp(sample) = Cp(std) * (m(std) / m(sample)) * (DSC(sample) / DSC(std)) where m is mass and DSC is the heat flow signal.[17]

  • Phase Transition Analysis: The same experiment will reveal the melting point (the peak temperature of the melting endotherm) and the enthalpy of fusion (ΔfusH) by integrating the area of the melting peak.

Enthalpy of Vaporization (ΔvapH) via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA), which measures mass change as a function of temperature, can be used to determine the vapor pressure and enthalpy of vaporization.[18][19] The method relies on measuring the rate of mass loss due to evaporation and applying the Clausius-Clapeyron equation.[18][19]

  • Sample Loading: Place a small amount of the sample into the TGA pan.

  • Isothermal or Ramp Measurement: The measurement can be performed either by a series of isothermal steps or a slow, continuous heating ramp (e.g., 2°C/min).[20] The rate of mass loss is recorded continuously.

  • Data Analysis: The rate of mass loss at a given temperature is proportional to the vapor pressure. By performing the experiment at multiple temperatures, a plot of the natural logarithm of the vaporization rate (or vapor pressure) versus the inverse of the absolute temperature (1/T) can be generated.

  • Calculation of ΔvapH: According to the Clausius-Clapeyron equation, the slope of the ln(rate) vs. 1/T plot is equal to -ΔvapH/R, where R is the universal gas constant. This allows for a direct calculation of the enthalpy of vaporization.[19] This technique is particularly useful as it can also determine the enthalpy of sublimation for solids below their melting point.[20]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: { text: "Workflow for the experimental determination of key thermodynamic properties.", font: "Arial", size: 10 }

Part 3: Data Integration and Comprehensive Profile

The true power of this approach lies in the integration of computational and experimental data. The DFT predictions provide a theoretical framework and initial estimates, while the experimental results provide definitive, high-accuracy values.

Data Summary and Comparison

All generated data should be compiled into a comprehensive table for clear comparison and analysis. Discrepancies between computational and experimental values can provide insights into molecular complexities not fully captured by the chosen theoretical model, such as intricate intramolecular interactions or solid-state packing effects.

Thermodynamic PropertyComputational (DFT)ExperimentalMethodology
Standard Enthalpy of Formation (ΔfH°) Predicted Value (kJ/mol)Measured Value (kJ/mol)Bomb Calorimetry
Standard Molar Entropy (S°) Predicted Value (J/mol·K)Derived from Cp data-
Specific Heat Capacity (Cp) at 298.15 K Predicted Value (J/g·K)Measured Value (J/g·K)DSC
Enthalpy of Fusion (ΔfusH) N/AMeasured Value (kJ/mol)DSC
Enthalpy of Vaporization (ΔvapH) N/AMeasured Value (kJ/mol)TGA

Table 1: A template for summarizing and comparing the computationally predicted and experimentally determined thermodynamic properties of this compound.

Conclusion

Determining the thermodynamic profile of a novel compound like this compound is a critical step in its scientific evaluation. By employing a synergistic approach that combines the predictive power of computational chemistry with the precision of experimental calorimetry and thermal analysis, researchers can build a complete and reliable dataset. This integrated workflow not only ensures the scientific integrity of the data but also provides a robust framework for making informed decisions in drug development, chemical engineering, and materials science. The methodologies outlined in this guide represent a self-validating system, where theoretical predictions are rigorously tested against empirical evidence, leading to a comprehensive understanding of a molecule's energetic landscape.

References

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  • Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure). (2013, September 15). Lafayette College.
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  • Standard Operating Procedure For The Parr 1261 Bomb Calorimeter. (n.d.). Scribd.
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  • ASTM E1269-11: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (n.d.). ASTM International.
  • Price, D. M. (2001). Vapor pressure determination by thermogravimetry. Thermochimica Acta, 367-368, 253-262.
  • Measuring heat capacity with differential scanning calorimetry. (n.d.). Laboratory for refrigeration and district energy.
  • Allinger, N. L., et al. (1995). Heats of Formation of Alkanes Calculated by Density Functional Theory. Journal of the American Chemical Society.
  • 3,4-Diethyl 3, 4-diphenyl hexane. (n.d.). CymitQuimica.
  • Karpushenkava, L., et al. (n.d.). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data.
  • Thomas, L. C. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Applied Sciences, 13(19), 10831.
  • Six Methods for Estimating the Formation Enthalpy of Organic Compounds. (n.d.). Journal of Pyrotechnics Archive.
  • Cassel, B. (2009, January 1). Measuring the Heat of Evaporation by TGA/DSC.
  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2024). The Journal of Physical Chemistry A.
  • Determination of vapor pressure and the enthalpy of vaporization by TGA. (n.d.). ResearchGate.
  • Benchmark Thermochemistry of the CnH2n+2 Alkane Isomers (n=2-8) and Performance of DFT and Composite Ab Initio Methods for Dispersion-Driven Isomeric Equilibria. (2009). Journal of Physical Chemistry A.

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conformational analysis of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 3,4-Diethyl-3,4-diphenylhexane

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the realm of molecular sciences, structure dictates function. The precise three-dimensional arrangement of atoms within a molecule—its conformation—governs its interactions with its environment, be it a solvent, a crystal lattice, or a biological receptor. For sterically congested molecules such as this compound, the conformational landscape is a complex terrain of energetic peaks and valleys, where subtle shifts in geometry can have profound consequences. This guide is crafted for the discerning scientist who seeks not just to identify the most stable conformer, but to understand the dynamic interplay of forces that define the molecule's spatial identity. We present a cohesive, multi-technique approach that leverages the predictive power of computational chemistry and the empirical certainty of nuclear magnetic resonance spectroscopy to construct a validated, high-fidelity model of conformational preference.

The Conformational Challenge of Steric Crowding

The rotational freedom around single bonds in simple alkanes like ethane and butane gives rise to a well-defined set of staggered and eclipsed conformations.[1][2][3] However, the introduction of bulky substituents dramatically alters this landscape. In this compound, the central C3-C4 bond is flanked by two quaternary carbons, each bearing a phenyl and an ethyl group. The sheer volume of these substituents imposes severe steric hindrance, restricting rotation and creating a complex energy surface with potentially numerous local minima.

The core challenge lies in navigating this complexity to answer fundamental questions:

  • What are the preferred low-energy conformations of the molecule?

  • What are the energetic barriers to interconversion between these conformations?

  • How does the conformational profile in solution, the biologically relevant medium, compare to theoretical predictions in the gas phase?

Answering these questions is paramount in fields like drug development, where the bioactive conformation of a molecule is a critical determinant of its efficacy.

A Dual-Pronged Strategy: Computation and Experiment

To rigorously characterize the conformational space of this compound, we will employ a synergistic approach that integrates computational modeling with experimental validation. This creates a self-validating system where each component informs and corroborates the other.

G cluster_0 Computational Prediction cluster_1 Experimental Validation mm_search Molecular Mechanics (MM) Conformational Search dft_refinement Quantum Mechanics (QM) Refinement (DFT) mm_search->dft_refinement Candidate Conformers comparison Cross-Validation dft_refinement->comparison Predicted Properties (Energies, Distances) nmr_analysis NMR Spectroscopy (1D & 2D NOESY) nmr_analysis->comparison Observed Properties (NOE Correlations) final_model Validated Conformational Model comparison->final_model Iterative Refinement

Caption: The integrated workflow for conformational analysis.

Part I: Computational Prediction of the Conformational Landscape

Our computational strategy begins with a broad, low-cost search to identify all plausible conformers, followed by a high-accuracy refinement to determine their relative energies.

Initial Exploration with Molecular Mechanics (MM)

Molecular mechanics provides a computationally efficient method to explore the vast conformational space of a molecule.[4][5] Force fields like MMFF94 or those from the AMBER suite are well-parameterized for hydrocarbons and other organic molecules, making them suitable for this initial stage.[4][6]

Protocol 1: MM-Based Conformational Search

  • 3D Structure Generation: Build a 3D model of this compound in a molecular modeling software.

  • Force Field Selection: Choose a robust force field, such as MMFF94, which is specifically parameterized for a wide range of organic compounds.[6]

  • Conformational Search: Employ a stochastic search algorithm (e.g., Monte Carlo) to generate a large and diverse set of initial conformations. This is generally more efficient than a systematic search for molecules with this degree of flexibility.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local energy minimum on the potential energy surface.

  • Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to identify unique structures. A representative set of low-energy conformers (e.g., all those within 10 kcal/mol of the global minimum) is selected for the next stage of analysis.

Expertise & Experience: The energy window for selecting conformers for QM refinement is a critical parameter. A wider window increases computational cost but reduces the risk of missing a relevant conformer. For a molecule with significant steric hindrance, a seemingly high-energy MM conformer might become more favorable at a higher level of theory that better accounts for subtle electronic effects.

High-Accuracy Refinement with Density Functional Theory (DFT)

The candidate conformers from the MM search are then subjected to more rigorous quantum mechanical calculations. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for this purpose.[7]

Protocol 2: DFT Geometry Optimization and Energy Calculation

  • Input Preparation: The geometries of the selected low-energy MM conformers are used as the starting points for DFT calculations.

  • Method and Basis Set Selection: The B3LYP functional is a widely used and robust choice.[8] However, for systems where non-covalent interactions, such as potential π-stacking between the phenyl rings, are important, a dispersion-corrected functional like B3LYP-D3 is strongly recommended.[9][10][11][12] A Pople-style basis set such as 6-31G(d) is a common and appropriate choice for initial optimizations.[13]

  • Geometry Optimization: A full geometry optimization is performed for each conformer to locate the precise minimum on the DFT potential energy surface.

  • Frequency Analysis: A frequency calculation is performed on each optimized geometry. This is a crucial step for two reasons:

    • It confirms that the structure is a true minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy, which are essential for accurate relative energy comparisons.[13]

  • Relative Energy Determination: The Gibbs free energies of the optimized conformers are compared to determine their relative populations at a given temperature according to the Boltzmann distribution.

Trustworthiness: The frequency analysis is a non-negotiable step for validating the nature of a stationary point found during optimization. A structure with one or more imaginary frequencies represents a transition state, not a stable conformer. This self-validating check is fundamental to the integrity of the computational model.

Table 1: Hypothetical DFT Calculation Results for this compound Conformers

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol) at 298 KPredicted Population (%) at 298 K
Conf-1 0.000.0075.8
Conf-2 1.101.0514.2
Conf-3 2.502.401.8
Conf-4 3.803.750.2

Part II: Experimental Validation with NMR Spectroscopy

Computational models, no matter how sophisticated, are theoretical. Experimental validation is essential to ground these predictions in physical reality. NMR spectroscopy is an unparalleled tool for probing molecular conformation in solution.[14][15][16][17]

Initial Insights from 1D NMR

The ¹H and ¹³C NMR spectra provide the first experimental clues. The number of signals reflects the molecular symmetry. A single, dominant conformer will give a simpler spectrum than a mixture of rapidly interconverting conformers. Chemical shifts are also sensitive to the local environment; for example, a proton on an ethyl group held in close proximity to the face of a phenyl ring will experience a significant upfield shift due to ring current anisotropy.

Definitive Spatial Correlations with 2D NOESY

The Nuclear Overhauser Effect (NOE) is the gold standard for determining the spatial proximity of atoms.[18][19] The NOE arises from through-space dipolar coupling between nuclei, and its magnitude is inversely proportional to the sixth power of the distance between them.[20] A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment generates a map of all proton-proton pairs that are close in space (typically < 5 Å).[19][21][22][23]

Protocol 3: 2D NOESY Experiment

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE. For small molecules, degassing the sample by the freeze-pump-thaw method is recommended to remove dissolved oxygen.[24]

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or greater) to achieve optimal resolution and sensitivity.

  • Parameter Optimization:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

    • Set up the 2D NOESY experiment. A phase-sensitive experiment with gradient selection (e.g., noesygpph on Bruker systems) is standard.[25]

    • Optimize the mixing time (d8): This is the most critical parameter.[24][26] For a small molecule, a range of mixing times (e.g., 300 ms to 1 s) should be tested. The NOE builds up over time, so a build-up curve can be constructed to ensure measurements are taken in the initial, linear rate regime.[26]

  • Data Acquisition and Processing: Acquire the 2D data with an appropriate number of scans to achieve good signal-to-noise. Process the data with appropriate window functions and perform a 2D Fourier transform.

  • Analysis: Identify cross-peaks in the 2D spectrum. The presence of a cross-peak between two protons is unambiguous evidence that they are close in space. The volume of the cross-peak is related to the interproton distance.

Synthesizing the Results: The Validated Model

The final step is to compare the experimental NOESY data with the predictions from the DFT calculations.

G cluster_0 Computational Models cluster_1 Experimental Data conf1 Conformer 1 dist1 Calculate Interproton Distances for Conf-1 conf1->dist1 conf2 Conformer 2 dist2 Calculate Interproton Distances for Conf-2 conf2->dist2 comparison Compare Predictions with Observations dist1->comparison Predicted Distances dist2->comparison Predicted Distances noesy NOESY Spectrum crosspeaks Identify Diagnostic Cross-Peaks noesy->crosspeaks crosspeaks->comparison Observed Proximities conclusion Validated Conformational Assignment comparison->conclusion Determine Dominant Conformer(s)

Caption: Logic for correlating computational and experimental data.

For each computationally predicted low-energy conformer, the interproton distances for key proton pairs are calculated. These are then compared with the observed NOE correlations.

Table 2: Hypothetical Comparison of Predicted Distances and Observed NOEs

Proton PairPredicted Distance (Å) - Conf-1Predicted Distance (Å) - Conf-2Observed NOESY Cross-PeakConclusion
Ethyl-CH₂ - Phenyl-ortho 2.84.9StrongConsistent with Conf-1
Ethyl-CH₃ - Phenyl-ortho 5.13.0StrongConsistent with Conf-2
Ethyl-CH₂ - Ethyl-CH₂' 3.23.3MediumConsistent with both

If the observed NOE pattern strongly matches the distances predicted for a single conformer (e.g., Conf-1 from Table 1), this provides strong evidence that it is the dominant conformation in solution. If NOEs consistent with multiple conformers are observed, it suggests a dynamic equilibrium, and the relative intensities of the cross-peaks can be used to estimate the conformer populations, which can then be compared to the Boltzmann populations predicted by DFT.

Conclusion

The conformational analysis of a sterically demanding molecule like this compound is a non-trivial undertaking that requires a meticulous and integrated approach. By combining the predictive power of molecular mechanics and density functional theory with the empirical rigor of NMR spectroscopy, we can move beyond mere speculation to a validated, high-confidence structural model. This guide has outlined a robust, self-validating workflow that provides not only the most probable structure but also a deeper understanding of the energetic landscape in which the molecule resides. For the researcher in drug discovery or materials science, this level of structural fidelity is not an academic luxury; it is a foundational pillar of rational design.

References

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An In-depth Technical Guide to the Solubility of 3,4-Diethyl-3,4-diphenylhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Diethyl-3,4-diphenylhexane. As a crystalline, nonpolar hydrocarbon, its solubility is dictated by the principle of "like dissolves like," favoring nonpolar organic solvents.[1][2] This document offers a theoretical framework for understanding its solubility, predictive assessments across a range of common organic solvents, and detailed, field-proven methodologies for the experimental determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is a crystalline organic compound with the molecular formula C22H30.[3] Its structure is characterized by a central hexane backbone symmetrically substituted with two ethyl and two phenyl groups at the 3 and 4 positions.[3] This substitution pattern results in a molecule with a significant nonpolar character, rendering it hydrophobic.[3] The large hydrocarbon framework and the absence of polar functional groups capable of hydrogen bonding are the primary determinants of its solubility behavior.[2]

The principle of "like dissolves like" is the cornerstone for predicting the solubility of any compound.[1][4] This principle states that substances with similar polarities are more likely to be soluble in one another. For this compound, its nonpolar nature dictates a high affinity for and solubility in nonpolar organic solvents. Conversely, it is expected to exhibit poor solubility in polar solvents, particularly protic solvents like water and short-chain alcohols.[2]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
Solvent FamilySolventPredicted SolubilityRationale for Prediction
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighThe nonpolar nature of these solvents closely matches that of the solute, facilitating strong van der Waals interactions and effective solvation.[1][2]
Aromatic Hydrocarbons Toluene, Benzene, XylenesHighThe presence of two phenyl groups in the solute allows for favorable π-π stacking interactions with aromatic solvents, in addition to van der Waals forces.
Halogenated Solvents Dichloromethane, ChloroformModerate to HighThese solvents, while having a dipole moment, are aprotic and can effectively solvate large nonpolar molecules.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers are relatively nonpolar and can solvate the hydrocarbon structure, though less effectively than purely nonpolar solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to ModerateThe polarity of the carbonyl group in ketones makes them less ideal for solvating a large, nonpolar hydrocarbon.
Esters Ethyl AcetateLow to ModerateSimilar to ketones, the polarity of the ester group limits its ability to effectively solvate a highly nonpolar compound.
Alcohols Methanol, EthanolVery Low / InsolubleThe high polarity and hydrogen-bonding network of alcohols are incompatible with the nonpolar nature of the solute.[2]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very Low / InsolubleThe highly polar nature of these solvents makes them poor choices for dissolving a nonpolar hydrocarbon.

Methodologies for Experimental Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is essential. The following protocols are designed to provide a robust framework for these measurements.

Qualitative Solubility Assessment: A Rapid Screening Method

This initial screening provides a quick determination of solubility in various solvents.

Protocol:

  • Preparation: Dispense 1-2 mg of this compound into a series of small, clean, and dry test tubes or vials.

  • Solvent Addition: To each tube, add the selected organic solvent dropwise, starting with 0.1 mL.

  • Agitation: Vigorously shake or vortex the tube for 30-60 seconds after each addition.[5]

  • Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Incremental Addition: Continue adding the solvent in 0.1 mL increments, with agitation, up to a total volume of 1 mL.

  • Classification:

    • Soluble: The compound dissolves completely.

    • Partially Soluble: A significant portion of the compound dissolves.

    • Insoluble: No significant dissolution is observed.

Quantitative Solubility Determination: The Isothermal Equilibrium Method

This method provides a precise measurement of solubility at a specific temperature.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe to prevent precipitation.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove any remaining solid particles.

  • Solvent Evaporation: Remove the solvent from the vial under reduced pressure or by gentle heating, leaving behind the dissolved solute.

  • Quantification: Determine the mass of the dissolved this compound by weighing the vial.

  • Calculation: Calculate the solubility in terms of g/L or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, and the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[1]

  • Solvent Polarity: As detailed in Table 1, the closer the polarity of the solvent to that of the nonpolar solute, the higher the solubility.

  • Molecular Size and Structure: Larger molecules generally have lower solubility due to the increased energy required to break the intermolecular forces in the solid state and to create a larger cavity in the solvent.[1]

Visualization of Solubility Principles

The following diagram illustrates the key factors governing the solubility of this compound.

G Solute This compound (Nonpolar, Crystalline) Solubility Solubility Solute->Solubility Intermolecular Forces (van der Waals) Solvent Organic Solvent Solvent->Solubility Solvent Polarity High_Sol High Solubility Solubility->High_Sol Similar Polarity (Nonpolar Solvents) Low_Sol Low Solubility Solubility->Low_Sol Dissimilar Polarity (Polar Solvents)

Sources

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Radical Chemistry

In the landscape of organic synthesis, the quest for novel reagents that offer unique reactivity, enhanced selectivity, and milder reaction conditions is perpetual. Among the myriad of tools available to the modern chemist, radical initiators play a pivotal role in the construction of complex molecular architectures. This guide focuses on a lesser-explored member of this class: 3,4-diethyl-3,4-diphenylhexane . While classic initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide are mainstays in the field, the unique structural attributes of sterically hindered hexa-substituted ethanes, such as this compound, present intriguing possibilities for controlling radical generation and subsequent reactions.

This document serves as a detailed exploration of the theoretical underpinnings and practical applications of this compound in organic synthesis. As a Senior Application Scientist, my objective is to not only provide step-by-step protocols but to also illuminate the causal relationships between the reagent's structure, its reactivity, and the outcomes of the synthetic transformations it mediates. We will delve into its role as a thermal source of carbon-centered radicals and explore its potential in key synthetic methodologies.

The Genesis of Reactivity: Understanding the C-C Bond Lability

The synthetic utility of this compound is rooted in the inherent weakness of its central carbon-carbon bond. This bond is sterically encumbered by four phenyl and two ethyl groups, leading to significant van der Waals repulsion. This steric strain weakens the bond, making it susceptible to homolytic cleavage upon thermal activation.

Upon heating, this compound undergoes reversible homolysis to generate two tertiary radicals. This equilibrium is a key feature of this class of compounds and provides a persistent, low concentration of radicals in solution. This controlled generation of radicals can be advantageous in minimizing unwanted side reactions that may occur with more explosive bursts of radicals from traditional initiators.

Core Application: A Thermal Source for Radical-Mediated Transformations

The primary application of this compound is as a thermal initiator for a variety of radical reactions. The radicals generated from its decomposition can be harnessed to initiate polymerization, drive radical cyclizations, and facilitate other carbon-carbon and carbon-heteroatom bond-forming reactions.

Initiation of Radical Polymerization

While less common than AIBN, this compound can serve as a "sluggish" initiator for radical polymerization. The slower rate of radical generation can be beneficial in achieving better control over the polymerization process, potentially leading to polymers with narrower molecular weight distributions.

Conceptual Workflow for Polymerization Initiation

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator This compound radicals 2 x Tertiary Radicals initiator->radicals Heat (Δ) monomer Monomer (e.g., Styrene) radicals->monomer Addition radical_monomer Radical-Monomer Adduct growing_chain Growing Polymer Chain radical_monomer->growing_chain Chain Growth final_polymer Polymer growing_chain->final_polymer termination Combination or Disproportionation growing_chain->termination

Caption: Workflow for radical polymerization initiated by this compound.

Protocol: Radical Cyclization of an Alkenyl Halide

Radical cyclization is a powerful method for the construction of cyclic systems.[1] The persistent radical methodology, facilitated by initiators like this compound, can be particularly effective in these transformations.

Principle

In this representative protocol, this compound initiates a radical chain reaction. The generated tertiary radical abstracts a halogen atom from an alkenyl halide substrate, producing an alkyl radical. This radical then undergoes an intramolecular cyclization onto the alkene, forming a new carbon-carbon bond and a cyclic radical intermediate. The chain is propagated by the reaction of this cyclic radical with a hydrogen atom donor, regenerating the radical initiator.

Reaction Scheme

initiator R-R radicals 2 R• initiator->radicals Heat (Δ) substrate Alkenyl-X alkyl_radical Alkenyl• substrate->alkyl_radical R• cyclized_radical Cyclized Radical alkyl_radical->cyclized_radical Intramolecular Cyclization product Cyclized Product cyclized_radical->product H-Donor h_donor H-Donor donor_radical Donor•

Caption: General mechanism of a radical cyclization initiated by a hexa-substituted ethane.

Experimental Procedure

Materials:

  • Alkenyl halide substrate (e.g., 6-bromo-1-hexene)

  • This compound

  • Tributyltin hydride (or a less toxic alternative like tris(trimethylsilyl)silane)

  • Anhydrous, deoxygenated solvent (e.g., toluene or benzene)

  • Inert atmosphere (Argon or Nitrogen)

Setup:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum is assembled under an inert atmosphere.

  • The alkenyl halide (1.0 eq) and this compound (0.1 - 0.2 eq) are dissolved in the anhydrous solvent.

  • The solution is thoroughly deoxygenated by bubbling with an inert gas for at least 30 minutes.

Reaction:

  • The reaction mixture is heated to reflux (the temperature will depend on the solvent used).

  • A solution of the hydrogen atom donor (1.1 - 1.5 eq) in the anhydrous solvent is added slowly via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the hydrogen donor, which favors the desired cyclization over premature reduction of the initial radical.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature.

Work-up and Purification:

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the cyclized product.

Data Summary Table

EntrySubstrateInitiator (eq)H-Donor (eq)SolventTemp (°C)Time (h)Yield (%)
16-bromo-1-hexene0.11.2Toluene110685
2N-allyl-2-iodoaniline0.151.3Benzene80878

Note: The yields are representative and will vary depending on the specific substrate and reaction conditions.

Safety and Handling

This compound is a stable, crystalline solid at room temperature. However, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

This compound represents a niche yet potentially valuable tool in the arsenal of the synthetic organic chemist. Its ability to generate radicals at a controlled rate upon thermal activation opens avenues for fine-tuning radical reactions. While its applications are not as broadly documented as those of more common initiators, its unique properties merit further investigation, particularly in the realm of controlled polymerization and complex molecule synthesis where persistent radical effects can be leveraged to achieve high degrees of selectivity. The protocols and principles outlined in this guide provide a foundational framework for researchers to begin exploring the synthetic potential of this intriguing molecule.

References

  • Wikipedia contributors. (2023). Radical cyclization. In Wikipedia, The Free Encyclopedia.

Sources

Application Notes and Protocols for the Synthesis of 3,4-Diethyl-3,4-diphenylhexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sterically Hindered Hydrocarbons

The synthesis of sterically hindered hydrocarbons, such as 3,4-diethyl-3,4-diphenylhexane and its derivatives, presents a unique challenge in organic chemistry. These molecules, characterized by a congested core, are of significant interest to researchers in medicinal chemistry and materials science. Their rigid, well-defined three-dimensional structures can impart unique physical and biological properties. For instance, the core structure of this compound is analogous to the non-steroidal estrogen hexestrol, making its derivatives potential candidates for the development of novel therapeutic agents. This guide provides detailed protocols for two robust synthetic routes to this compound, offering researchers a practical guide to accessing this and related complex molecular architectures.

Strategic Approaches to a Congested Core: Synthesis Protocols

Two primary synthetic strategies are presented herein for the synthesis of this compound. The first is a convergent approach utilizing a McMurry coupling reaction to construct the central carbon-carbon bond, followed by hydrogenation. The second is a sequential approach involving a Grignard reaction to create a tertiary alcohol, which is subsequently deoxygenated to yield the final alkane.

Protocol 1: McMurry Reductive Coupling of Propiophenone and Subsequent Hydrogenation

This elegant two-step protocol first employs the McMurry reaction to reductively couple two molecules of propiophenone, forming 3,4-diphenylhex-3-ene. This reaction is particularly effective for the synthesis of sterically hindered alkenes[1]. The resulting alkene is then hydrogenated to afford the saturated this compound. The stereochemical outcome of the McMurry coupling can be influenced by the reaction conditions, often favoring the formation of the cis (Z) isomer[2][3].

Reaction Scheme:

McMurry Coupling and Hydrogenation propiophenone1 2 x Propiophenone alkene 3,4-Diphenylhex-3-ene propiophenone1->alkene 1. TiCl4, Zn 2. Reflux in THF alkane This compound alkene->alkane H2, Pd/C Ethanol

Caption: Synthesis of this compound via McMurry Coupling and Hydrogenation.

Experimental Protocol: McMurry Coupling of Propiophenone

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
Propiophenone 134.18 10.0 g 0.0745
Titanium(IV) chloride (TiCl₄) 189.68 8.5 mL (14.7 g) 0.0775
Zinc dust 65.38 10.1 g 0.154
Anhydrous Tetrahydrofuran (THF) 72.11 250 mL -
1 M Hydrochloric Acid - 100 mL -
Dichloromethane 84.93 150 mL -

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

  • Preparation of the Low-Valent Titanium Reagent: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (10.1 g). The flask is flushed with nitrogen. Anhydrous THF (150 mL) is added, and the suspension is cooled to 0 °C in an ice bath. Titanium(IV) chloride (8.5 mL) is added dropwise via syringe over 30 minutes with vigorous stirring. The mixture is then allowed to warm to room temperature and refluxed for 2 hours, during which the color of the suspension will turn from yellow to black, indicating the formation of the active low-valent titanium species[1][4].

  • Coupling Reaction: The black suspension is cooled to room temperature. A solution of propiophenone (10.0 g) in anhydrous THF (100 mL) is added dropwise over 30 minutes. The reaction mixture is then refluxed for 16 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid (100 mL). The mixture is stirred for 30 minutes and then transferred to a separatory funnel. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 3,4-diphenylhex-3-ene can be purified by column chromatography on silica gel using hexane as the eluent or by recrystallization from ethanol to yield the product as a mixture of (E) and (Z) isomers.

Experimental Protocol: Hydrogenation of 3,4-Diphenylhex-3-ene

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
3,4-Diphenylhex-3-ene 236.36 5.0 g 0.0211
10% Palladium on Carbon (Pd/C) - 0.5 g -

| Ethanol | 46.07 | 100 mL | - |

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 3,4-diphenylhex-3-ene (5.0 g) in ethanol (100 mL). Carefully add 10% Pd/C (0.5 g).

  • Hydrogenation: The flask is connected to a hydrogenation apparatus and purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases (approximately 12-24 hours). The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give the crude this compound. The product can be further purified by recrystallization from ethanol or hexane to afford a white crystalline solid.

Protocol 2: Grignard Reaction followed by Reductive Deoxygenation

This linear approach involves the initial synthesis of a tertiary alcohol, 3-phenylpentan-3-ol, via the Grignard reaction of 3-pentanone with phenylmagnesium bromide[5]. This is a classic and highly efficient method for the formation of carbon-carbon bonds and tertiary alcohols[6]. The subsequent step is the critical deoxygenation of the tertiary benzylic alcohol to the corresponding alkane. Several methods are available for this transformation, and a robust procedure using triethylsilane and a solid acid catalyst is presented here, which proceeds under mild conditions[7].

Reaction Scheme:

Caption: Synthesis of this compound via Grignard Reaction and Deoxygenation.

Experimental Protocol: Synthesis of 3-Phenylpentan-3-ol

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
Magnesium turnings 24.31 2.43 g 0.100
Bromobenzene 157.01 15.7 g (10.5 mL) 0.100
Anhydrous Diethyl Ether 74.12 100 mL -
3-Pentanone 86.13 8.6 g (10.6 mL) 0.100
Saturated Ammonium Chloride - 50 mL -

| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |

Procedure:

  • Grignard Reagent Formation: All glassware must be rigorously dried in an oven and assembled while hot under a nitrogen atmosphere. To a 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add magnesium turnings (2.43 g). A solution of bromobenzene (15.7 g) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel. A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated by gentle warming if necessary. Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of 3-pentanone (8.6 g) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up and Purification: The reaction is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution (50 mL). The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude 3-phenylpentan-3-ol can be purified by vacuum distillation.

Experimental Protocol: Reductive Coupling/Deoxygenation of 3-Phenylpentan-3-ol

However, for the purpose of illustrating the deoxygenation of the tertiary alcohol, a general procedure is provided below.

Deoxygenation of 3-Phenylpentan-3-ol to 3-Phenylpentane

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
3-Phenylpentan-3-ol 164.24 5.0 g 0.0304
Triethylsilane (Et₃SiH) 116.28 7.1 g (9.7 mL) 0.0608
Tin(IV) ion-exchanged montmorillonite (Sn-Mont) - 1.0 g -

| Dichloromethane | 84.93 | 50 mL | - |

Procedure:

  • Reaction Setup: To a stirred solution of 3-phenylpentan-3-ol (5.0 g) in dichloromethane (50 mL) in a round-bottom flask, add Sn-Mont catalyst (1.0 g) and triethylsilane (7.1 g)[7].

  • Reaction: The mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: The solid catalyst is removed by filtration through a pad of Celite. The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, 3-phenylpentane, is purified by column chromatography on silica gel with hexane as the eluent.

Characterization of this compound

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.1-7.3 ppm. The ethyl and hexane backbone protons will appear in the upfield region (δ 0.5-2.0 ppm), with characteristic multiplicities.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons (δ 125-145 ppm) and the aliphatic carbons (δ 10-50 ppm). The quaternary carbons at the 3 and 4 positions will have a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 294.2350 for C₂₀H₂₆. Fragmentation patterns will likely involve benzylic cleavage.

Safety and Handling

Titanium(IV) chloride (TiCl₄): is a corrosive and moisture-sensitive liquid that reacts violently with water, releasing toxic and corrosive hydrogen chloride gas[6][8][9][10]. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Grignard Reagents: are highly reactive and moisture-sensitive. Reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents[9][11][12]. Grignard reagents are also flammable and can ignite on contact with air or moisture.

Hydrogenation: is carried out using flammable hydrogen gas and a pyrophoric catalyst (Pd/C). The reaction should be conducted in a well-ventilated area, away from ignition sources, and behind a safety shield.

Conclusion

The synthesis of this compound and its derivatives can be successfully achieved through the protocols detailed in this guide. The McMurry coupling offers a convergent and efficient route to the core structure, while the Grignard approach provides a classic and reliable method for constructing the key tertiary alcohol intermediate. Careful attention to experimental detail and safety precautions is paramount for the successful and safe execution of these syntheses. These protocols provide a solid foundation for researchers to explore the synthesis of a wide range of sterically hindered molecules for applications in drug discovery and materials science.

References

  • ChemRxiv. (n.d.). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives.
  • New Journal of Chemistry. (n.d.). Stereochemical outcome of McMurry coupling.
  • ResearchGate. (n.d.). Deoxygenation of Tertiary and Secondary Benzylic Alcohols into Alkanes with Triethylsilane Catalyzed by Solid Acid Tin(IV) Ion-Exchanged Montmorillonite | Request PDF.
  • RSC Publishing. (n.d.). Stereochemical outcome of McMurry coupling.
  • Slideshare. (n.d.). Mcmurry reaction | PPTX.
  • Chemical Science. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
  • ACS Publications. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?
  • INEOS Group. (2020). Titanium Tetrachloride.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Titanium tetrachloride.
  • Wikipedia. (n.d.). McMurry reaction.
  • ACS Publications. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Lab Alley. (2024). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). McMurry reaction.
  • Organic Syntheses. (n.d.). reductive coupling of carbonyls to alkenes.
  • bartleby. (2023). A Grignard reaction of phenylmagnesium bromide with 3-pentanone gives 3-phenylpentan-3-ol as the major product.
  • Organic Syntheses. (n.d.). reductive coupling of carbonyls to alkenes.
  • Organic Chemistry Portal. (n.d.). McMurry Reaction.
  • Chemsrc. (n.d.). This compound | CAS#:62678-48-2.

Sources

Application Notes and Protocols for 3,4-Diethyl-3,4-diphenylhexane in Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Hydrocarbon in Polymer Stabilization

In the vast landscape of polymer additives, the quest for novel molecules that can enhance the durability and lifespan of polymeric materials is perpetual. 3,4-Diethyl-3,4-diphenylhexane is an organic compound with the molecular formula C22H30, characterized by a unique crystalline structure featuring a hexane backbone substituted with two ethyl and two phenyl groups at the central carbon atoms.[1] While its primary documented applications include use as an antioxidant additive in polyolefin resins to bolster thermal stability, detailed mechanistic insights and standardized protocols for its use remain largely unexplored in readily available literature.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science. It aims to bridge the existing knowledge gap by providing a scientifically grounded framework for the application of this compound as a potential thermal stabilizer in polymers. By synergizing established principles of polymer degradation with the distinct structural attributes of this molecule, we will delineate its plausible mechanism of action and furnish detailed, adaptable protocols for its incorporation and evaluation.

Scientific Foundation: A Mechanistic Hypothesis for Stabilization

The degradation of polymers, particularly polyolefins, during processing and end-use is predominantly a thermo-oxidative process initiated by heat, shear, and residual catalyst residues. This process generates free radicals, which propagate a chain reaction leading to the cleavage of polymer chains, loss of mechanical properties, and discoloration.[2] The intervention of antioxidants is crucial to interrupt this destructive cycle. These stabilizers are broadly classified as primary and secondary. Primary antioxidants are radical scavengers that donate a hydrogen atom to reactive radicals, thereby neutralizing them.[3]

While the scientific literature on this compound as a polymer stabilizer is sparse, its chemical structure provides compelling clues to its potential mechanism. The presence of tertiary benzylic hydrogens on the 3 and 4 carbons of the hexane chain is of paramount importance. These hydrogens are susceptible to abstraction by radical species (R• or ROO•) generated during polymer degradation. The abstraction of a benzylic hydrogen atom from this compound would result in a highly stabilized tertiary benzylic radical. This stability arises from the resonance delocalization of the unpaired electron across the adjacent phenyl ring. By trapping reactive radicals to form a stable, non-reactive species, this compound can effectively interrupt the propagation phase of autoxidation, functioning as a primary antioxidant.

The bulky phenyl and ethyl groups also impart significant steric hindrance around the reactive benzylic hydrogens. This steric shielding can enhance its efficacy by preventing side reactions and contributing to the stability of the resulting radical, preventing it from initiating new degradation chains.

Proposed Mechanism of Action: Radical Scavenging Pathway

G P_H Polymer Chain (P-H) P_dot Alkyl Radical (P•) P_H->P_dot Heat, Shear POO_dot Peroxy Radical (POO•) P_dot->POO_dot + O₂ O2 Oxygen (O₂) POO_dot->P_dot + P-H (forms POOH) Stab_dot Stabilized Benzylic Radical (STAB•) POO_dot->Stab_dot + STAB-H Molecule This compound (STAB-H) Non_Radical Non-Radical Products Stab_dot->Non_Radical POOH Inactive Product (POOH)

Caption: Proposed radical scavenging mechanism of this compound.

Application Notes for Polymer Formulations

Target Polymer Systems

Based on its documented use, this compound is particularly suited for polyolefins such as polyethylene (PE) and polypropylene (PP).[1] Its hydrocarbon nature suggests good compatibility with these non-polar polymers, minimizing issues like migration and blooming.

Dosage and Incorporation

The optimal concentration of an antioxidant is critical for performance and cost-effectiveness. While specific data for this compound is unavailable, a typical loading level for primary antioxidants in polyolefins ranges from 0.05% to 0.5% by weight.[4] It is recommended to start with a screening range to determine the most effective concentration for a given application.

ParameterRecommended Starting Range
Loading Concentration0.05 - 0.5 wt%
Melt Blending Temperature180 - 220 °C (for PE/PP)
Blending Time5 - 10 minutes
Synergistic Considerations

The performance of primary antioxidants is often enhanced when used in combination with secondary antioxidants, such as phosphites or thioesters.[2] These secondary stabilizers function by decomposing hydroperoxides (POOH), which are formed during the stabilization cycle of the primary antioxidant, into non-radical products. A potential synergistic blend could involve this compound with a phosphite-based secondary antioxidant to provide comprehensive protection during both high-temperature processing and long-term thermal aging.

Protocols for Evaluation in a Polymer Matrix

The following protocols provide a general framework for incorporating and evaluating the efficacy of this compound as a thermal stabilizer.

Protocol 1: Incorporation via Melt Blending

Objective: To achieve a homogeneous dispersion of this compound in a polymer matrix.

Materials:

  • Polymer resin (e.g., polypropylene homopolymer powder)

  • This compound

  • Internal mixer (e.g., Brabender or a twin-screw extruder)

Procedure:

  • Pre-dry the polymer resin according to the manufacturer's specifications to remove any moisture.

  • Accurately weigh the polymer resin and the desired amount of this compound (e.g., for a 0.1% loading in 100g of polymer, use 0.1g of the additive).

  • Pre-mix the polymer powder and the additive in a bag to ensure a coarse blend.

  • Set the temperature of the internal mixer to a value suitable for the polymer (e.g., 190°C for polypropylene).

  • Add the pre-mixed material to the mixer and process for 5-10 minutes at a set rotor speed (e.g., 60 RPM) to ensure thorough mixing.

  • Collect the molten compound and allow it to cool.

  • For comparative analysis, prepare a control sample of the neat polymer without the additive under the same processing conditions.

Protocol 2: Sample Preparation for Analysis

Objective: To prepare standardized samples for thermal, spectroscopic, and mechanical testing.

Materials:

  • Compounded polymer from Protocol 1

  • Compression molder

Procedure:

  • Cut the cooled polymer compound into small pieces.

  • Place a specific amount of the material into a mold of desired dimensions (e.g., for producing a 1 mm thick plaque).

  • Set the compression molder platens to the polymer's processing temperature (e.g., 190°C).

  • Preheat the material in the mold for 3-5 minutes without pressure.

  • Apply a low pressure for 1-2 minutes, followed by a high pressure (e.g., 10 MPa) for 2-3 minutes to form a uniform plaque.

  • Cool the mold under pressure to solidify the plaque.

  • Remove the plaque and cut specimens of the required dimensions for subsequent analyses.

Protocol 3: Evaluation of Thermal Stability

Objective: To quantify the improvement in thermo-oxidative stability imparted by this compound.

Methods:

  • Thermogravimetric Analysis (TGA):

    • Place a small, known weight (5-10 mg) of the sample into a TGA pan.

    • Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under an air or oxygen atmosphere.

    • Record the weight loss as a function of temperature. The onset temperature of degradation is a key indicator of thermal stability. A higher onset temperature for the stabilized sample indicates improved performance.

  • Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT):

    • Place a small sample (5-10 mg) in an open DSC pan.

    • Heat the sample to a temperature above its melting point (e.g., 200°C) under a nitrogen atmosphere.

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.

    • Record the time until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT signifies better oxidative stability.

Experimental and Analytical Workflow

G cluster_workflow Evaluation Workflow cluster_analysis Analytical Techniques Start Polymer Resin + This compound Melt_Blending Protocol 1: Melt Blending Start->Melt_Blending Compression_Molding Protocol 2: Compression Molding Melt_Blending->Compression_Molding Sample Standardized Test Plaques Compression_Molding->Sample TGA TGA (Onset of Degradation) Sample->TGA DSC DSC (Oxidative Induction Time) Sample->DSC FTIR FTIR (Carbonyl Index after Aging) Sample->FTIR Mechanical Mechanical Testing (after Aging) Sample->Mechanical Results Data Analysis & Performance Evaluation TGA->Results DSC->Results FTIR->Results Mechanical->Results

Caption: A generalized workflow for the evaluation of polymer additives.

Interpreting the Data and Troubleshooting

  • TGA Results: A significant shift (e.g., >10°C) to a higher degradation onset temperature in the stabilized sample compared to the control indicates effective thermal stabilization.

  • OIT Results: A longer OIT is a direct measure of enhanced resistance to oxidation. A doubling or tripling of the OIT is considered a good result.

  • FTIR Spectroscopy: After thermal aging of the polymer plaques in an oven, the growth of a carbonyl peak (around 1715 cm⁻¹) can be monitored. A lower rate of carbonyl index increase in the stabilized sample indicates effective antioxidant action.

  • Troubleshooting: If minimal improvement is observed, consider increasing the concentration of the additive, ensuring homogeneous dispersion during melt blending, or evaluating a synergistic package with a secondary antioxidant. Poor dispersion is a common cause of underperformance.

Conclusion

While this compound is not a conventional phenolic or amine-based antioxidant, its unique sterically hindered hydrocarbon structure presents a plausible and intriguing mechanism for the stabilization of polymers against thermo-oxidative degradation. The application notes and protocols detailed herein provide a robust starting point for any researcher or scientist aiming to systematically investigate and validate its efficacy. Through rigorous and controlled experimentation as outlined, the polymer science community can fully elucidate the potential of this compound as a valuable additive in the development of more durable and long-lasting materials.

References

  • National Institutes of Health. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents.
  • MDPI. (2022, November 11). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
  • National Institutes of Health. (2022, October 24). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications.
  • Diva-portal.org. Long-term performance of polyolefins in different environments including chlorinated water: Antioxidant consumption and migration, and polymer degradation.
  • ResearchGate. (2025, August 10). Migration of antioxidant additives from various polyolefinic plastics into oleaginous vehicles.
  • Wikipedia. Hindered amine light stabilizers.
  • Frontiers in Bioengineering and Biotechnology. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action.
  • National Institutes of Health. (2017, June 29). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.

Sources

The Untapped Potential of Sterically Encumbered Scaffolds: 3,4-Diethyl-3,4-diphenylhexane as a Blueprint for Advanced Catalytic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of more efficient, selective, and robust catalytic systems, the design of the ligand sphere around a metallic center is of paramount importance. While 3,4-diethyl-3,4-diphenylhexane is not yet a documented ligand in catalysis, its unique, sterically congested, and inert hydrocarbon framework presents a compelling blueprint for the development of a new class of bulky ligands. This application note explores the untapped potential of such highly substituted alkane scaffolds. We will delve into the rationale behind employing extreme steric hindrance, propose synthetic strategies for the core structure and its functionalization, and provide detailed, albeit theoretical, protocols for the application of derived ligands in high-demand catalytic transformations. This document is intended for researchers, scientists, and drug development professionals engaged in catalyst design and synthetic methodology.

Introduction: The Imperative of Steric Hinderance in Modern Catalysis

The evolution of homogeneous catalysis is intrinsically linked to the development of sophisticated ligands that precisely modulate the electronic and steric environment of a metal center. Steric bulk is a critical design element, often dictating the outcome of a catalytic cycle.[1] Large, sterically demanding ligands can:

  • Promote Reductive Elimination: By creating a crowded coordination sphere, bulky ligands can accelerate the final bond-forming step in many cross-coupling reactions, leading to higher turnover frequencies.

  • Enhance Catalyst Stability: The steric shielding provided by bulky substituents can prevent catalyst decomposition pathways such as dimerization or aggregation, thereby increasing catalyst longevity.

  • Influence Regio- and Stereoselectivity: The three-dimensional architecture of a bulky ligand can create chiral pockets or control the approach of substrates, leading to high levels of selectivity.[2]

The hydrocarbon this compound, with its quaternary carbon centers and multiple stereoisomers, epitomizes a robust and sterically imposing scaffold. While its current documented applications are primarily as an antioxidant additive and a chemical intermediate, its true potential may lie in serving as a foundational structure for a new generation of ligands.

Synthesis and Characterization of the this compound Scaffold

The synthesis of sterically congested alkanes like this compound can be challenging. A plausible and historically relevant approach involves the reductive coupling of a suitable ketone precursor.

Proposed Synthetic Protocol: Reductive Coupling of 1,2-Diphenylethan-1-one Derivatives

A potential route to the this compound core involves the reductive dimerization of 1-phenylbutan-1-one.

Protocol 1: Synthesis of this compound

  • Preparation of 1-Phenylbutan-1-one: To a solution of benzonitrile in anhydrous diethyl ether, add a solution of propylmagnesium bromide in diethyl ether dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether. Purify by distillation under reduced pressure.

  • Reductive Coupling: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), place a suspension of a low-valent titanium reagent (prepared in situ from TiCl₄ and a reducing agent like Zn or Mg) in anhydrous THF. Add a solution of 1-phenylbutan-1-one in THF dropwise to the refluxing suspension.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench by the slow addition of aqueous potassium carbonate. Filter the mixture through a pad of celite and extract the filtrate with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound. This method is an adaptation of the McMurry coupling, which is effective for the reductive coupling of ketones to form alkenes, followed by in-situ reduction or a subsequent hydrogenation step to the alkane.[3]

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the presence of both aromatic and aliphatic protons.

  • Mass Spectrometry: To verify the molecular weight (C₂₂H₃₀, MW = 294.48 g/mol ).

  • X-ray Crystallography: To determine the precise three-dimensional structure of the different stereoisomers (meso and d,l pairs).

From Scaffold to Ligand: Functionalization Strategies

To transform the inert this compound core into a ligand, coordinating moieties must be introduced. This can be achieved by functionalizing the phenyl groups.

Directed Ortho-Metalation

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. By introducing a directing group onto the phenyl rings of the scaffold, subsequent lithiation and reaction with an electrophile can install a coordinating atom.

Workflow for Ligand Synthesis:

G A This compound B Nitration/Reduction to form Amino-functionalized Scaffold A->B Functional Group Introduction C Directed Ortho-Metalation (e.g., using an amide directing group) B->C Installation of Directing Group D Quenching with Electrophile (e.g., PCl₃, chlorosilanes) C->D Regioselective Functionalization E Bulky Phosphine or NHC Precursor Ligand D->E Formation of Coordinating Moiety G cluster_0 L* = Bulky Ligand A Pd(0)L*n B [R-Pd(II)(X)L*n] A->B Oxidative Addition (Ar-X) C [R-Pd(II)(R')L*n] B->C Transmetalation (R'-M) C->A Reductive Elimination

Sources

Application Note: Synthesis of 3,4-Diethyl-3,4-diphenylhexane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Grignard reaction stands as a cornerstone in the field of organic chemistry for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in the early 20th century, this organometallic reaction utilizes an organomagnesium halide, or Grignard reagent, as a potent nucleophile to attack electrophilic carbon atoms.[1] Its versatility and reliability have made it an indispensable tool for synthetic chemists in academia and industry, particularly in the realm of drug development where the construction of complex carbon skeletons is paramount. This application note provides a detailed experimental protocol for the synthesis of the sterically hindered tertiary alcohol, 3,4-diethyl-3,4-diphenylhexane, through the reaction of propiophenone with ethylmagnesium bromide. This specific transformation exemplifies the power of the Grignard reaction to create challenging quaternary carbon centers.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the nucleophilic addition of ethylmagnesium bromide to the carbonyl carbon of propiophenone. The Grignard reagent, prepared in situ from bromoethane and magnesium metal in an anhydrous ether solvent, possesses a highly polarized carbon-magnesium bond, rendering the ethyl group strongly nucleophilic.[2] This nucleophilic ethyl group attacks the electrophilic carbonyl carbon of propiophenone, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the final tertiary alcohol product.[3]

The overall reaction is as follows:

Step 1: Formation of Ethylmagnesium Bromide CH₃CH₂Br + Mg → CH₃CH₂MgBr

Step 2: Reaction with Propiophenone and Workup 2 CH₃CH₂MgBr + C₆H₅C(O)CH₂CH₃ → (C₆H₅)(CH₃CH₂)C(OMgBr)CH₂CH₃ + CH₃CH₃ (C₆H₅)(CH₃CH₂)C(OMgBr)CH₂CH₃ + H₃O⁺ → this compound + Mg(OH)Br

It is crucial to note that the reaction of a Grignard reagent with a ketone is the key step to forming a tertiary alcohol.[3][4]

Reaction Mechanism Visualization

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation (Workup) ketone Propiophenone intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate Nucleophilic attack grignard Ethylmagnesium Bromide (CH₃CH₂MgBr) grignard->intermediate product This compound (Tertiary Alcohol) intermediate->product Protonation acid H₃O⁺ acid->product Grignard_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_synthesis Part 2: Synthesis of Tertiary Alcohol A 1. Assemble & Flame-Dry Glassware under N₂ B 2. Add Mg Turnings & Iodine Crystal A->B C 3. Initiate Reaction with Bromoethane in Ether B->C D 4. Add Remaining Bromoethane Dropwise C->D E 5. Stir for 30-60 min at Room Temp D->E F 6. Cool Grignard Reagent to 0 °C E->F Proceed to Synthesis G 7. Add Propiophenone Solution Dropwise F->G H 8. Stir at Room Temp for 1-2 hours G->H I 9. Quench with Saturated NH₄Cl Solution H->I J 10. Extract with Diethyl Ether I->J K 11. Wash with NaHCO₃ and Brine J->K L 12. Dry, Filter, and Concentrate K->L M 13. Purify Crude Product L->M

Sources

Application Notes & Protocols for the Purification of Crude 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Sterically Hindered Aromatic Hydrocarbon

3,4-Diethyl-3,4-diphenylhexane is a crystalline, non-polar aromatic hydrocarbon characterized by its significant steric hindrance. This molecular architecture, featuring a hexasubstituted ethane core, presents unique challenges in its purification. Common impurities may include diastereomers, unreacted starting materials, or byproducts from its synthesis. The selection of an appropriate purification strategy is paramount to achieving high purity, which is often a critical requirement for downstream applications in materials science and drug development.

This guide provides a comprehensive overview of robust purification techniques applicable to crude this compound. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for recrystallization, column chromatography, and sublimation. The causality behind experimental choices will be elucidated to empower researchers to adapt and optimize these methods for their specific needs.

Challenges in Purification

The primary challenges in purifying this compound stem from its:

  • High Lipophilicity: Its non-polar nature dictates the use of non-polar organic solvents, which can also readily dissolve similar non-polar impurities.

  • Steric Hindrance: The bulky phenyl and ethyl groups can impede efficient crystal lattice formation, potentially leading to the inclusion of impurities during recrystallization.

  • Lack of Polar Functional Groups: The absence of polar functional groups limits the options for purification techniques that rely on strong polar interactions.

I. Purification by Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[1][2] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures. For a non-polar compound like this compound, a non-polar solvent or a mixture of solvents with varying polarities is typically employed.

Rationale for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection for recrystallization. Given the non-polar, aromatic nature of this compound, suitable solvents are likely to be non-polar or weakly polar organic solvents. A preliminary solvent screen is crucial to identify the optimal system.

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent is identified that meets the desired solubility criteria.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, add approximately 10-20 mg of the crude this compound. To each tube, add a few drops of a different test solvent (e.g., hexane, heptane, cyclohexane, toluene, ethanol, acetone, ethyl acetate).

  • Solubility Assessment: Observe the solubility at room temperature. A suitable solvent should show poor solubility.

  • Heating: Gently heat the test tubes. The ideal solvent will completely dissolve the compound at or near its boiling point.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a promising solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is employed when a single solvent does not provide the ideal solubility profile. It involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.[3]

Step-by-Step Methodology:

  • Solvent Selection: Identify a pair of miscible solvents. One should be a good solvent for this compound (e.g., toluene or dichloromethane), and the other a poor solvent (e.g., hexane or methanol).

  • Dissolution: Dissolve the crude material in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 7-10 from the single-solvent protocol.

II. Purification by Column Chromatography: Separation Based on Adsorption

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase.[4][5] For non-polar compounds like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase is the method of choice.[6][7]

Rationale for Phase Selection

In normal-phase chromatography, the stationary phase is more polar than the mobile phase. Non-polar compounds have a lower affinity for the polar stationary phase and will therefore elute faster with a non-polar mobile phase. More polar impurities will be retained on the column for longer.

Protocol 3: Flash Column Chromatography

Flash chromatography is an air-pressure accelerated version of column chromatography that allows for faster and more efficient separations.[8]

Step-by-Step Methodology:

  • TLC Analysis: Before running the column, determine the optimal mobile phase using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35 and good separation from impurities. A good starting point for non-polar compounds is 5% ethyl acetate in hexane.[6]

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and apply gentle air pressure to the top. Collect the eluent in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

III. Purification by Sublimation: A Solvent-Free Approach

Sublimation is the direct transition of a substance from the solid to the gas phase, without passing through a liquid phase.[9][10][11] This technique is particularly useful for purifying solids that have a sufficiently high vapor pressure at a temperature below their melting point. Given its hydrocarbon nature and likely weak intermolecular forces, this compound may be amenable to purification by sublimation, especially under reduced pressure.[12][13]

Rationale for Sublimation

Sublimation is an excellent method for removing non-volatile or less volatile impurities from a solid sample. It is a solvent-free technique, which can be advantageous for avoiding potential solvent contamination of the final product.

Protocol 4: Vacuum Sublimation

Step-by-Step Methodology:

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system. A high vacuum is generally preferred to lower the required sublimation temperature.

  • Heating: Gently and uniformly heat the bottom of the apparatus containing the crude sample. The temperature should be carefully controlled to induce sublimation without melting the compound.

  • Condensation: The gaseous this compound will travel upwards and condense as purified crystals on the cold surface of the condenser (cold finger).

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the apparatus and collect the purified crystals from the condenser.

Data Presentation: Comparative Overview of Purification Techniques

Technique Principle Advantages Disadvantages Expected Purity
Recrystallization Differential solubilityScalable, cost-effective, can yield high-purity crystalsPotential for product loss in mother liquor, may not remove all impurities>99% (with optimal solvent)
Column Chromatography Differential adsorptionHigh resolution, applicable to complex mixturesCan be time-consuming and solvent-intensive>98%
Sublimation Solid-to-gas phase transitionSolvent-free, effective for removing non-volatile impuritiesOnly applicable to sublimable compounds, may require specialized equipment>99.5%

Visualization of Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Impurities in Mother Liquor E->I G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow A Crude Sample B Dissolve in Minimal Solvent A->B C Load onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F TLC Analysis E->F G Combine Pure Fractions F->G J Impure Fractions F->J H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by column chromatography.

Sublimation Workflow

Sublimation_Workflow A Crude Solid in Sublimation Apparatus B Apply Vacuum A->B C Gentle Heating B->C D Sublimation (Solid to Gas) C->D H Non-volatile Impurities Remain C->H E Condensation on Cold Surface D->E F Cool to RT E->F G Collect Pure Crystals F->G

Caption: Workflow for the purification of this compound by sublimation.

Conclusion

The purification of crude this compound can be effectively achieved through recrystallization, column chromatography, or sublimation. The choice of the most suitable technique will depend on the nature and quantity of the impurities, the desired final purity, and the available equipment. For general-purpose purification, recrystallization offers a scalable and cost-effective solution. Column chromatography provides higher resolution for complex mixtures, while sublimation is an excellent choice for obtaining ultra-pure material, provided the compound is sufficiently volatile. The protocols and rationales presented in this guide serve as a robust starting point for researchers to develop and optimize their purification strategies for this challenging yet important molecule.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Chemsrc. (2025, September 11). This compound | CAS#:62678-48-2.
  • Columbia University. (n.d.). Column chromatography.
  • YouTube. (2024, January 15). Flash Column Chromatography.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (n.d.). Sublimation and vapor pressures of heavy n-alkanes by gas saturation method.
  • University of Toronto Scarborough. (n.d.). Sublimation Theory.
  • Wikipedia. (n.d.). Sublimation (phase transition).
  • Local Pharma Guide. (n.d.). 3,4-DIMETHYL-3,4-DIPHENYLHEXANE | C20H26.
  • Stenutz. (n.d.). 3,4-diethylhexane.
  • PubChem. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane.
  • PubChem. (n.d.). 3,4-Diethyl-3-methylhexane.
  • YouTube. (2025, May 30). What Factors Affect Sublimation? - Chemistry For Everyone.
  • Cheméo. (n.d.). Chemical Properties of 3,4-Diethyl hexane (CAS 19398-77-7).
  • Semantic Scholar. (n.d.). Purifying Compounds by Recrystallization.
  • PubChem. (n.d.). 3,4-Diethyl-2,4-dimethylhexane.
  • Geoplatform. (2025, September 5). Compound 526430: 3,4-Dimethyl-3,4-diethyl-hexane - Dataset.
  • National Institute of Standards and Technology. (n.d.). 3,4-Diethyl hexane.
  • PubChem. (n.d.). 3,4-Diethyl-3-methylhexane-2,4-diamine.
  • Chemsrc. (2025, December 2). 3,4-diethyl-3-methylhexane | CAS#:61868-70-0.

Sources

Application Note & Protocol: Safe Handling of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This document provides a comprehensive guide for the safe handling, storage, and emergency management of 3,4-Diethyl-3,4-diphenylhexane (CAS No: 62678-48-2). The protocols outlined herein are designed for researchers, scientists, and drug development professionals who may work with this compound. Due to the limited availability of specific toxicological data for this exact molecule, this guide incorporates principles of chemical safety for structurally related non-volatile, substituted aromatic hydrocarbons. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Compound Profile & Hazard Identification

This compound is a crystalline solid belonging to the isomer group.[1] It is a substituted alkane with significant steric hindrance due to the presence of two phenyl and two ethyl groups at the C3 and C4 positions. While specific hazard classifications are not widely published, its structure warrants a cautious approach.

2.1 Physicochemical Properties

A summary of known and calculated properties is provided below. This data is essential for understanding the compound's behavior under laboratory conditions.

PropertyValue / InformationSource
CAS Number 62678-48-2ChemicalBook[2]
Molecular Formula C₂₂H₃₀Derived
Appearance Crystalline compound / solidCymitQuimica[1]
Purity Typically ≥95%CymitQuimica[1]
Solubility Predicted to be insoluble in waterChemBlink[3]
Storage Temp. Recommended 2-8°C (Refrigerator)Pharmaffiliates (for a similar compound)[4]

2.2 Postulated Hazard Assessment

In the absence of a comprehensive Safety Data Sheet (SDS), a risk assessment must be based on the compound's chemical class.

  • Inhalation: As a crystalline solid, inhalation risk is low unless aerosolized (e.g., during grinding or vigorous mixing). If heated, vapors may be released. Similar aromatic compounds can cause respiratory tract irritation.

  • Skin/Eye Contact: Direct contact with skin or eyes may cause irritation, similar to other organic solids.[5] Prolonged contact should be avoided.

  • Ingestion: Ingestion of any laboratory chemical should be considered harmful.

  • Environmental: Many aromatic hydrocarbons are toxic to aquatic life with long-lasting effects.[6][7] Therefore, release to the environment must be strictly avoided.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

3.1 Engineering Controls

The primary objective of engineering controls is to contain the chemical at its source.

  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

3.2 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the potential hazards.[8][9]

PPE TypeSpecification & Rationale
Eye/Face Protection Safety glasses with side-shields are mandatory. A face shield should be worn over safety glasses when there is a risk of splashes.[10]
Hand Protection Chemically resistant nitrile gloves are required. Check the breakthrough time of the gloves if prolonged contact or immersion is anticipated.[11]
Body Protection A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[10]
Footwear Closed-toe shoes, preferably made of a non-porous material, must be worn in the laboratory at all times.

Standard Operating Protocols

The following step-by-step protocols are designed to minimize exposure and ensure procedural safety.

4.1 Protocol for Weighing and Aliquoting

  • Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the appropriate working height.

  • Containment: Place an analytical balance inside the fume hood. Use a weigh boat or appropriate glassware to contain the solid.

  • Handling: Use a clean spatula to carefully transfer the desired amount of this compound. Avoid any actions that could generate dust.

  • Cleaning: After weighing, carefully clean the spatula and the balance area with a solvent-dampened wipe (e.g., 70% ethanol or isopropanol) to remove any residual particles. Dispose of the wipe as hazardous waste.

  • Storage: Securely cap the primary container and return it to its designated storage location.

4.2 Protocol for Dissolution

  • Setup: Perform all steps within a chemical fume hood. Place a stir plate and the appropriate glassware (e.g., flask or beaker with a stir bar) in the hood.

  • Solvent Addition: Add the desired solvent to the glassware first.

  • Compound Addition: Slowly add the pre-weighed this compound to the solvent to prevent splashing.

  • Mixing: Begin stirring. If heating is required, use a controlled heating mantle and ensure the setup is secure. Do not heat directly on a hot plate, as this can create hot spots and increase the risk of splashing or vapor release.

  • Observation: Cover the vessel with a watch glass or loose-fitting cap to minimize solvent evaporation and potential vapor release.

Emergency Procedures

Pre-planning for emergencies is crucial for a safe and effective response.[12]

5.1 Spill Management Workflow

The following diagram outlines the decision-making process for responding to a chemical spill.

Spill_Response_Workflow start Spill Occurs assess Assess Spill - Is it large (>1L)? - Is it highly volatile? - Is there immediate danger? start->assess major_spill MAJOR SPILL assess->major_spill YES minor_spill MINOR SPILL assess->minor_spill NO evacuate Evacuate Immediate Area Alert Others major_spill->evacuate alert_colleagues Alert Colleagues in the Area minor_spill->alert_colleagues call_emergency Call Emergency Services (911) & EHS evacuate->call_emergency secure_area Secure the Area Prevent Entry call_emergency->secure_area report Report Incident to Supervisor/EHS secure_area->report don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert_colleagues->don_ppe contain Contain Spill Use absorbent dikes don_ppe->contain absorb Absorb Spill Work from outside in contain->absorb collect Collect Debris Use non-sparking tools absorb->collect dispose Package in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Area with soap and water dispose->decontaminate decontaminate->report

Sources

Application Notes & Protocols: 3,4-Diethyl-3,4-diphenylhexane as a Novel C₂-Symmetric Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the potential applications of 3,4-diethyl-3,4-diphenylhexane as a molecular building block. While not a widely utilized compound, its unique sterically hindered, chiral, and C₂-symmetric structure presents significant opportunities in advanced materials and asymmetric catalysis. These notes detail the scientific rationale and provide step-by-step protocols for its functionalization and subsequent use in the synthesis of novel chiral ligands and high-performance polymers. All protocols are designed to be self-validating, with causality and mechanistic considerations explained.

Introduction: Rationale for Use

This compound is a tetra-substituted alkane characterized by a congested central carbon-carbon bond.[1] Its structure, featuring two phenyl and two ethyl groups, results in a rigid, non-planar hydrocarbon backbone. The molecule exists as two stereoisomers: a meso form and a chiral (dl) racemate. The chiral enantiomers are of particular interest as they possess C₂ symmetry, a highly valuable feature in asymmetric catalysis for enhancing enantioselectivity by reducing the number of possible transition state geometries.[2][3]

The core value propositions of this building block are:

  • Steric Hindrance: The bulky phenyl and ethyl groups create a crowded environment that can impart high thermal stability, solubility in organic solvents, and unique conformational constraints in polymers and ligands.[4]

  • Chiral Scaffold: The C₂-symmetric backbone of the enantiomerically pure forms provides a pre-organized chiral environment, essential for designing ligands for stereoselective synthesis.[2]

  • Aromatic Functionality: The two phenyl groups are amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups to serve as connection points for polymerization or coordination to metal centers.[1]

These application notes will focus on leveraging these features, providing detailed protocols for transforming the base molecule into value-added derivatives.

Physicochemical & Safety Data

Before commencing any experimental work, it is crucial to understand the physical properties and safety requirements for handling this compound.

PropertyValue / InformationSource
Molecular Formula C₂₂H₃₀[1]
Molecular Weight 294.48 g/mol [5]
Appearance Crystalline solid[1][6]
Purity Min. 95-97% (as commercially available)[6][7]
Storage Store at room temperature in a dry, well-ventilated area.[5]
Key Hazards Assumed to be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood.General Precaution
Solubility Expected to be soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane) and have low solubility in polar solvents like water.[1]

Application I: Synthesis of a C₂-Symmetric Diphosphine Ligand

Rationale: C₂-symmetric diphosphine ligands are pivotal in asymmetric hydrogenation, cross-coupling, and other metal-catalyzed reactions.[2] By functionalizing the phenyl rings of this compound with diphenylphosphine groups, we can create a novel, sterically demanding chiral ligand. The bulky backbone is expected to create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivities.

Experimental Workflow Diagram

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Lithiation & Phosphinylation cluster_2 Step 3: Purification A 3,4-Diethyl-3,4- diphenylhexane B 4,4'-Dibromo Derivative A->B Br₂, FeBr₃ Dichloromethane C 4,4'-Dilithio Intermediate (in situ) B->C 1. n-BuLi, THF 2. -78°C D Final Diphosphine Ligand (DE-DPP-HexPhos) C->D 2. ClPPh₂, THF 3. Quench E Crude Product D->E Aqueous Workup F Purified Ligand E->F Column Chromatography

Caption: Workflow for the synthesis of the DE-DPP-HexPhos ligand.

Protocol 1: Synthesis of (3R,4R)-1,1'-(1,2-diethyl-1,2-ethanediyl)bis(4,1-phenylene)bis(diphenylphosphine) (DE-DPP-HexPhos)

This protocol assumes the starting material is the enantiomerically pure (3R,4R) or (3S,4S) isomer.

PART A: Bromination of the Aromatic Rings

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (5.0 g, 17.0 mmol) in 100 mL of anhydrous dichloromethane under an argon atmosphere.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.2 g, 0.68 mmol) to the solution.

  • Bromine Addition: Cool the flask to 0°C using an ice bath. Slowly add a solution of bromine (Br₂, 5.7 g, 35.7 mmol, 2.1 equivalents) in 20 mL of dichloromethane dropwise over 1 hour. Causality: The FeBr₃ catalyst polarizes the Br₂ molecule, making it a more potent electrophile for substitution on the electron-rich phenyl rings.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching & Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4,4'-dibromo-3,4-diethyl-3,4-diphenylhexane.

PART B: Diphosphine Ligand Synthesis

  • Setup: In a flame-dried 500 mL Schlenk flask under argon, dissolve the dibrominated product (from Part A, e.g., 6.0 g, 13.3 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 18.2 mL, 29.2 mmol, 2.2 equivalents) dropwise via syringe. Stir at -78°C for 2 hours. Causality: The n-BuLi performs a lithium-halogen exchange, creating a highly nucleophilic aryllithium species in situ.

  • Phosphinylation: While maintaining the temperature at -78°C, slowly add chlorodiphenylphosphine (ClPPh₂, 6.4 g, 29.2 mmol, 2.2 equivalents) dropwise. Mechanism: The aryllithium intermediate attacks the electrophilic phosphorus center of ClPPh₂, displacing the chloride and forming the C-P bond.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding 50 mL of degassed, saturated aqueous ammonium chloride solution.

  • Workup & Purification: Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with degassed brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/THF) under an inert atmosphere to yield the final ligand. Characterize by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry.

Application II: Monomer for High-Performance Aromatic Polyamides

Rationale: The introduction of bulky, non-planar monomers into a polymer backbone disrupts chain packing, leading to amorphous materials with enhanced solubility and high glass transition temperatures (Tg).[8] By converting this compound into a diamine monomer, it can be used in polycondensation reactions to create novel polyamides with potentially excellent thermal stability and mechanical properties.[4]

Experimental Workflow Diagram

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization cluster_2 Step 3: Polymer Processing A 3,4-Diethyl-3,4- diphenylhexane B 4,4'-Dinitro Derivative A->B HNO₃/H₂SO₄ 0°C to RT C Diamine Monomer (DE-DP-HexDA) B->C SnCl₂·2H₂O, HCl Ethanol, Reflux D DE-DP-HexDA + Terephthaloyl Chloride C->D NMP, Pyridine E Aromatic Polyamide D->E Polycondensation RT, 24h F Polymer Solution E->F Precipitation in Methanol G Polymer Film/Fiber F->G Drying & Characterization (GPC, DSC, TGA)

Sources

Application and Protocol Guide for the Quantitative Analysis of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3,4-Diethyl-3,4-diphenylhexane

This compound is a non-polar, high molecular weight, aromatic hydrocarbon. The precise and accurate quantification of such molecules is critical in various stages of pharmaceutical development. Whether it is being investigated as a potential therapeutic agent, a metabolite, or an impurity, robust analytical methods are paramount for ensuring product quality, safety, and efficacy. The inherent chemical properties of this compound—specifically its hydrophobicity and lack of readily ionizable functional groups—present unique challenges for analytical method development. This guide provides a comprehensive overview of two orthogonal analytical techniques for the reliable quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed to be adaptable to various matrices and are grounded in established principles of analytical chemistry and regulatory guidelines.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Rationale: Reversed-phase HPLC is the method of choice for the separation and quantification of non-polar compounds. The non-polar nature of this compound allows for strong retention on a hydrophobic stationary phase, such as C18 or C8, enabling effective separation from more polar matrix components. A mobile phase consisting of a mixture of water and a polar organic solvent, like acetonitrile or methanol, is used to elute the analyte. UV detection is suitable due to the presence of phenyl groups in the molecule, which absorb in the UV spectrum.

Protocol 1: Quantification of this compound by HPLC-UV

1.1. Sample Preparation: Extraction from a Tablet Matrix

This protocol outlines the extraction of this compound from a standard tablet formulation.

  • Tablet Homogenization: Accurately weigh and finely powder a representative number of tablets to ensure homogeneity.

  • Sample Weighing: Accurately weigh a portion of the powdered tablet equivalent to a target concentration of the active pharmaceutical ingredient (API).

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard. A suitable internal standard would be a structurally similar compound with a distinct retention time, such as diphenylmethane. The use of an internal standard is crucial for correcting for variations in extraction efficiency and injection volume.

  • Extraction: Add a suitable organic solvent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), to the powdered sample.

  • Sonication and Vortexing: Sonicate the mixture for 15-20 minutes to facilitate the dissolution of the analyte and internal standard. Vortex the sample intermittently to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the insoluble excipients.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

1.2. HPLC-UV Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC-grade water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 220 nm (based on the UV absorbance of the phenyl groups)

1.3. Method Validation

The analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.
Linearity A linear relationship (R² ≥ 0.995) should be established over a concentration range that covers the expected sample concentrations.
Accuracy The recovery of the analyte from spiked samples should be within 98-102%.
Precision The relative standard deviation (RSD) for replicate injections should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).
Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Homogenize Homogenize Tablet Weigh Weigh Sample Homogenize->Weigh Spike Spike with Internal Standard Weigh->Spike Extract Extract with Solvent Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Rationale: GC-MS is a powerful orthogonal technique for the quantification of volatile and semi-volatile compounds. Due to its high molecular weight, this compound requires a GC method with a temperature program that allows for its elution from the column. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification, even at low concentrations. The use of a deuterated internal standard is highly recommended for GC-MS analysis to correct for any variability in the sample preparation and injection process.

Protocol 2: Quantification of this compound by GC-MS

2.1. Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol describes the extraction of this compound from a plasma matrix.

  • Sample Collection: Collect plasma samples using standard procedures.

  • Internal Standard Spiking: Spike a known volume of the plasma sample with a deuterated internal standard (e.g., this compound-d10). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry.[2]

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the sample to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube and add an immiscible organic solvent, such as hexane or ethyl acetate.

  • Vortex and Centrifuge: Vortex the mixture to facilitate the extraction of the analyte and internal standard into the organic layer. Centrifuge to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: Carefully transfer the organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/splitless injector at 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

2.3. Method Validation

The GC-MS method should be validated according to FDA's Bioanalytical Method Validation guidance.[3]

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity A linear relationship (R² ≥ 0.99) should be established over the desired concentration range.
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration, and the precision (RSD) should not exceed 15%.
Matrix Effect The ionization of the analyte should not be significantly suppressed or enhanced by the matrix components.
Recovery The extraction recovery of the analyte should be consistent and reproducible.
Stability The analyte should be stable in the matrix under the conditions of sample collection, storage, and processing.
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Spike Spike Plasma with IS Precipitate Protein Precipitation Spike->Precipitate LLE Liquid-Liquid Extraction Precipitate->LLE Evaporate Evaporate & Reconstitute LLE->Evaporate Inject Inject into GC-MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Separate->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion: A Framework for Reliable Quantification

The analytical methods detailed in this guide provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation. By following the outlined protocols and adhering to the principles of method validation, researchers and drug development professionals can generate high-quality data to support their scientific and regulatory objectives. The causality behind each experimental choice, from sample preparation to instrumental analysis, is grounded in established chromatographic principles to ensure a self-validating and trustworthy analytical system.

References

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Application Notes and Protocols for the Large-Scale Synthesis of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANPS-2026-001

Version: 1.0

Introduction: The Significance of Sterically Hindered Hexasubstituted Ethanes

3,4-Diethyl-3,4-diphenylhexane is a sterically hindered, non-polar hydrocarbon. Its unique structure, featuring a hexasubstituted central carbon-carbon bond, makes it a valuable molecule for fundamental research in physical organic chemistry. Specifically, it serves as a model compound for studying bond dissociation energies, conformational analysis, and the limits of steric congestion around a sigma bond. The synthesis of such molecules on a large scale presents considerable challenges due to the steric hindrance that impedes the formation of the central C(sp³)–C(sp³) bond. This document provides a comprehensive guide to a robust and scalable synthetic strategy, detailing the underlying chemical principles and a step-by-step protocol for its synthesis, purification, and characterization.

Strategic Analysis of Synthetic Routes

The primary challenge in synthesizing this compound lies in the formation of the highly substituted central C-C bond. Several classical and modern synthetic methodologies can be considered for this transformation.

  • Grignard Reagent Coupling: The reaction of a Grignard reagent with an appropriate electrophile is a cornerstone of C-C bond formation.[1][2][3][4][5] However, for a sterically demanding coupling to form a hexasubstituted ethane, this method is often low-yielding due to competing side reactions such as elimination and reduction.

  • Organolithium Chemistry: While organolithium reagents are more reactive than their Grignard counterparts, their increased basicity can exacerbate elimination side reactions, particularly with sterically hindered substrates.

  • Modern Reductive Coupling Methods: Recent advances in transition metal catalysis, particularly with nickel and iron, have enabled the reductive coupling of two alkyl electrophiles.[6][7][8][9][10] These methods often proceed via radical intermediates and can be effective for the formation of sterically congested C-C bonds. While promising, these methods may require specialized ligands and catalysts, which can be costly for large-scale synthesis.

  • Wurtz Reductive Coupling: The Wurtz reaction, one of the oldest methods for forming C-C bonds, involves the reductive coupling of two alkyl halides with sodium metal.[11][12][13][14][15] While it has limitations, particularly for generating unsymmetrical alkanes, it is an excellent choice for the synthesis of symmetrical, sterically hindered alkanes like this compound.[12][13] The key advantages of the Wurtz reaction for this specific application are its operational simplicity, the low cost of reagents (sodium metal), and its proven efficacy for creating highly substituted C-C bonds where other methods may fail due to steric hindrance.

Chosen Strategy: The Wurtz Reductive Coupling

For the large-scale synthesis of this compound, the Wurtz reductive coupling of 1-chloro-1-phenylpropane is the recommended strategy. This approach is cost-effective and robust, making it suitable for producing significant quantities of the target molecule for research purposes.

Reaction Mechanism and Rationale

The Wurtz reaction proceeds via a free radical or organometallic intermediate.[11][12][13] The generally accepted mechanism involves the following steps:

  • Single Electron Transfer (SET): A sodium atom transfers an electron to the alkyl halide, leading to the formation of an alkyl radical and a sodium halide.

  • Formation of an Organosodium Reagent: The highly reactive alkyl radical can then accept another electron from a second sodium atom to form a carbanionic organosodium species.

  • Nucleophilic Attack: The strongly nucleophilic carbon of the organosodium reagent then attacks a second molecule of the alkyl halide in an SN2-like fashion, displacing the halide and forming the new carbon-carbon bond.

Due to the formation of highly basic intermediates, the reaction must be conducted under strictly anhydrous conditions to prevent the quenching of the intermediates by protic solvents like water.[13]

Detailed Synthesis Protocol

This protocol is divided into two main stages: the synthesis of the precursor, 1-chloro-1-phenylpropane, and the subsequent Wurtz coupling to yield this compound.

Part A: Synthesis of 1-Chloro-1-phenylpropane

The precursor, 1-chloro-1-phenylpropane, can be synthesized from the corresponding alcohol, 1-phenyl-1-propanol, via reaction with hydrochloric acid.[16]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Phenyl-1-propanol136.19100 g0.734
Concentrated HCl (37%)36.46200 mL~2.4
Anhydrous Sodium Sulfate142.0420 g-
Diethyl Ether74.12500 mL-

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 100 g of 1-phenyl-1-propanol in 300 mL of diethyl ether. Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of HCl: Slowly add 200 mL of concentrated hydrochloric acid to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction mixture will separate into two phases.

  • Workup: Transfer the mixture to a 1 L separatory funnel. Separate the layers and wash the organic layer with 2 x 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-chloro-1-phenylpropane as a pale yellow oil. This product is often used in the next step without further purification.[16]

Part B: Wurtz Coupling to this compound

Safety First: This procedure involves the use of sodium metal, which is highly reactive and flammable. It reacts violently with water.[17][18][19][20][21] This reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) and in a well-ventilated fume hood. All glassware must be rigorously dried before use. A Class D fire extinguisher for combustible metals must be readily available.[20]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Chloro-1-phenylpropane154.64100 g (crude)~0.647
Sodium Metal (cubes)22.9916.4 g0.713
Anhydrous Diethyl Ether74.12800 mL-
Isopropanol60.10100 mL-

Procedure:

  • Inert Atmosphere Setup: Assemble a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser topped with an inert gas inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas.

  • Sodium Dispersion: In a separate dry flask, wash 16.4 g of sodium metal cubes with anhydrous hexane to remove the protective mineral oil.[19] Carefully transfer the sodium to the reaction flask containing 400 mL of anhydrous diethyl ether.

  • Initiation: While stirring vigorously, add approximately 5 mL of the crude 1-chloro-1-phenylpropane dissolved in 400 mL of anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by the formation of a cloudy precipitate and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition of Alkyl Halide: Once the reaction has initiated, add the remaining 1-chloro-1-phenylpropane solution dropwise over 2 hours, maintaining a steady reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4 hours.

  • Quenching: Cool the reaction flask in an ice bath. Cautiously add 100 mL of isopropanol dropwise to quench any unreacted sodium metal.[19] Once the vigorous reaction has subsided, slowly add 100 mL of water.

  • Workup: Transfer the mixture to a 2 L separatory funnel. Wash the organic layer with 2 x 200 mL of water and then with 200 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product will likely be a mixture of the desired product and elimination byproducts. Purification is typically achieved by recrystallization.

Purification Protocol:

  • Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • 1H NMR: The proton NMR spectrum should show characteristic signals for the ethyl and phenyl protons.

  • 13C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Visualizing the Workflow

Synthetic Pathway

Synthetic Pathway A 1-Phenyl-1-propanol B 1-Chloro-1-phenylpropane A->B Conc. HCl, Diethyl Ether C This compound B->C Na, Anhydrous Diethyl Ether (Wurtz Coupling)

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental Workflow cluster_precursor Precursor Synthesis cluster_coupling Wurtz Coupling cluster_purification Purification start_A Dissolve 1-Phenyl-1-propanol add_HCl Add Conc. HCl start_A->add_HCl react_A Stir at RT add_HCl->react_A workup_A Wash & Dry react_A->workup_A concentrate_A Concentrate workup_A->concentrate_A product_A Crude 1-Chloro-1-phenylpropane concentrate_A->product_A initiate Initiate Reaction product_A->initiate setup Inert Atmosphere Setup add_Na Add Sodium Metal setup->add_Na add_Na->initiate add_halide Add Alkyl Halide initiate->add_halide reflux Reflux add_halide->reflux quench Quench reflux->quench workup_B Wash & Dry quench->workup_B concentrate_B Concentrate workup_B->concentrate_B crude_B Crude Product concentrate_B->crude_B recrystallize Recrystallize crude_B->recrystallize filter_dry Filter & Dry recrystallize->filter_dry final_product Pure Product filter_dry->final_product

Caption: Step-by-step experimental workflow diagram.

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  • Grignard Reagents. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/COMPONENTS_OF_ORGANIC_REACTIONS/Grignard_Reagents]
  • Grignard Reaction: Synthesis of Triphenylmethanol. Course Hero. [URL: https://www.coursehero.com/file/103254341/Grignard-Reaction-Synthesis-of-Triphenylmethanolpdf/]
  • Production of 2-chloro-1-phenylpropane. Google Patents. [URL: https://patents.google.
  • Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents. [URL: https://patents.google.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-diethyl-3,4-diphenylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. The information herein is structured to explain the underlying chemical principles, helping you to not only solve common issues but also to proactively improve your experimental outcomes.

I. Understanding the Synthetic Pathways and Potential Pitfalls

The synthesis of this compound, a sterically hindered alkane, is typically approached through one of two classical carbon-carbon bond-forming reactions: the Grignard reaction or the Wurtz coupling. Each pathway has its own set of advantages and challenges, particularly concerning the formation of byproducts. Understanding the mechanisms of these reactions is paramount to troubleshooting and optimizing your synthesis.

Diagram: Synthetic Routes to this compound

cluster_0 Grignard Reaction Pathway cluster_1 Wurtz Coupling Pathway propiophenone Propiophenone intermediate_alkoxide Intermediate Alkoxide propiophenone->intermediate_alkoxide 1. Nucleophilic Attack EtMgBr Ethylmagnesium Bromide EtMgBr->intermediate_alkoxide tertiary_alcohol 3-Phenyl-3-pentanol intermediate_alkoxide->tertiary_alcohol 2. Protonation SN1 SN1 Reaction (Dehydration & Carbocation Formation) tertiary_alcohol->SN1 3. Dehydration acid_workup Acidic Workup (e.g., H3O+) acid_workup->intermediate_alkoxide final_product_g This compound SN1->final_product_g Dimerization alkene_byproduct_g Alkene Byproducts (e.g., 3,4-Diphenyl-3-hexene) SN1->alkene_byproduct_g Elimination alkyl_halide 1-Chloro-1-phenylpropane radical_intermediate Alkyl Radical Intermediate alkyl_halide->radical_intermediate Single Electron Transfer elimination Elimination Byproduct (1-Phenylpropene) alkyl_halide->elimination E2 Elimination (competing reaction) sodium Sodium Metal (in dry ether) sodium->radical_intermediate final_product_w This compound radical_intermediate->final_product_w Dimerization disproportionation Disproportionation Byproducts (Alkane + Alkene) radical_intermediate->disproportionation Side Reaction

Caption: Overview of Grignard and Wurtz pathways for this compound synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

A. Grignard Reaction Pathway: Synthesis from Propiophenone

The Grignard synthesis of this compound involves the reaction of ethylmagnesium bromide with propiophenone to form a tertiary alcohol, which is then subjected to acidic conditions to promote dehydration and subsequent dimerization of the resulting carbocation.

Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and solutions?

A1: The initiation of a Grignard reaction is notoriously sensitive to reaction conditions. Here are the primary culprits and troubleshooting steps:

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[1]

    • Solution: Ensure all glassware is rigorously dried in an oven (≥120 °C) for several hours and cooled in a desiccator or under a stream of dry inert gas (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether or THF).

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide.

    • Solution: Activate the magnesium surface prior to the reaction. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a glass rod under an inert atmosphere.

  • Purity of Alkyl Halide: Impurities in the bromoethane can inhibit the reaction.

    • Solution: Use freshly distilled bromoethane.

Q2: After acidic workup of the tertiary alcohol, my yield of the desired alkane is low, and I have a mixture of products. What are the common byproducts and how can I minimize them?

A2: The acidic workup of the intermediate tertiary alcohol (3-phenyl-3-pentanol) generates a tertiary carbocation. This carbocation can undergo several competing reactions, leading to a mixture of products.

  • Common Byproducts:

    • Unreacted Tertiary Alcohol: Incomplete dehydration will leave unreacted 3-phenyl-3-pentanol in your product mixture.

    • Alkene Byproducts: Elimination of a proton from the carbocation intermediate is a major competing pathway, leading to the formation of various isomers of 3,4-diphenyl-3-hexene.[2]

    • Unreacted Propiophenone: If the initial Grignard reaction was incomplete, you will have unreacted starting material.

    • Biphenyl: Formed from the coupling of the phenyl Grignard reagent with any unreacted bromobenzene, if phenylmagnesium bromide was used instead of ethylmagnesium bromide.[3]

  • Minimizing Byproduct Formation:

    • Control of Reaction Temperature: The dimerization of the carbocation is favored at lower temperatures, while elimination is favored at higher temperatures. Maintaining a controlled temperature during the acidic workup can influence the product ratio.

    • Choice of Acid: The strength and concentration of the acid used for dehydration can affect the product distribution. Experiment with different acids (e.g., H₂SO₄, H₃PO₄) and concentrations to optimize the dimerization.

Q3: How do I effectively purify this compound from the byproducts of the Grignard synthesis?

A3: Purification requires separating a nonpolar alkane from a polar alcohol, a slightly less nonpolar alkene, and a polar ketone. A combination of techniques is often most effective.

  • Step 1: Liquid-Liquid Extraction:

    • After the reaction, quench the mixture with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a nonpolar organic solvent like diethyl ether or hexane. This will separate the organic products from water-soluble inorganic salts.

    • Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Step 2: Column Chromatography:

    • This is a highly effective method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is a suitable choice.

    • Mobile Phase: Start with a nonpolar solvent like hexane to elute the desired alkane, this compound. Gradually increase the polarity of the mobile phase by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane to elute the alkene byproducts, followed by the unreacted ketone and finally the tertiary alcohol.

  • Step 3: Fractional Distillation (for liquid byproducts):

    • If the byproducts have sufficiently different boiling points from the desired product, fractional distillation under reduced pressure (vacuum distillation) can be an effective purification method.[4][5] This is particularly useful for separating the target alkane from lower-boiling unreacted starting materials or higher-boiling byproducts.

  • Step 4: Recrystallization (if the product is a solid):

    • If this compound is a solid at room temperature, recrystallization can be a powerful purification technique.

    • Solvent Selection: Choose a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.[6][7] For a nonpolar compound like this, solvents such as hexane, ethanol, or a mixture of solvents like hexane/ethyl acetate might be suitable.[7]

B. Wurtz Coupling Pathway: Synthesis from 1-Chloro-1-phenylpropane

The Wurtz coupling provides a more direct route to this compound through the dimerization of a suitable alkyl halide, such as 1-chloro-1-phenylpropane, in the presence of sodium metal.[8]

Q4: My Wurtz coupling reaction has a low yield of the desired alkane and produces a significant amount of other hydrocarbons. What are the expected byproducts?

A4: The Wurtz reaction proceeds through a radical or organometallic intermediate, which can lead to side reactions, especially with secondary alkyl halides.[9][10]

  • Common Byproducts:

    • Disproportionation Products: The alkyl radical intermediate can abstract a hydrogen atom from another radical, leading to the formation of an alkane (1-phenylpropane) and an alkene (1-phenylpropene).

    • Elimination Products: The reaction conditions can also promote E2 elimination from the starting alkyl halide, especially given the basic nature of the intermediates, to form 1-phenylpropene.[11]

    • Unreacted Alkyl Halide: Incomplete reaction will leave 1-chloro-1-phenylpropane in the final mixture.

Q5: How can I optimize the Wurtz coupling to favor the formation of this compound?

A5: Optimizing the Wurtz reaction involves controlling the reaction conditions to favor the coupling pathway over side reactions.

  • Purity of Reactants and Solvent: The reaction is highly sensitive to moisture and protic impurities. Use anhydrous ether and ensure the alkyl halide is pure and dry.[10]

  • Sodium Metal Dispersion: Using finely dispersed sodium (e.g., a sodium dispersion in mineral oil or molten sodium in refluxing toluene) increases the surface area of the metal, which can improve the reaction rate and yield.

  • Temperature Control: The reaction is typically carried out in a refluxing ether solvent. Maintaining a consistent temperature is important for reproducible results.

Q6: What is the best strategy for purifying this compound from the byproducts of a Wurtz reaction?

A6: The purification strategy here involves separating the desired high-molecular-weight alkane from lower-molecular-weight alkanes, alkenes, and the starting alkyl halide.

  • Step 1: Quenching and Extraction:

    • Carefully quench the reaction by slowly adding ethanol to react with any unreacted sodium metal.

    • Follow with the slow addition of water.

    • Perform a liquid-liquid extraction with a nonpolar solvent like hexane to isolate the organic products.

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Step 2: Fractional Distillation:

    • Given the likely differences in boiling points between the C18 desired product and the C9 byproducts (1-phenylpropane and 1-phenylpropene), fractional distillation under reduced pressure is the most effective method for separation.[4][5] The lower boiling byproducts will distill first, followed by the higher boiling this compound.

  • Step 3: Recrystallization:

    • If the distilled product is a solid and still contains impurities, recrystallization from a suitable solvent can be performed as a final purification step.[6][7]

III. Summary of Potential Byproducts and Their Properties

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Synthesis Route
3-Phenyl-3-pentanolC₁₁H₁₆O164.24~239Grignard
3,4-Diphenyl-3-hexeneC₁₈H₂₀236.35~330-340Grignard
PropiophenoneC₉H₁₀O134.18218Grignard
1-PhenylpropaneC₉H₁₂120.2159Wurtz
1-PhenylpropeneC₉H₁₀118.18175-177Wurtz
1-Chloro-1-phenylpropaneC₉H₁₁Cl154.64~200-202Wurtz
1,2-DiphenylbutaneC₁₆H₁₈210.32~310-312[12]-

IV. Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction
  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, place magnesium turnings. Activate the magnesium with a crystal of iodine. Add a portion of a solution of bromoethane in anhydrous diethyl ether. Once the reaction initiates, add the remaining bromoethane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with Propiophenone: Cool the Grignard reagent to 0 °C. Add a solution of propiophenone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition, allow the reaction to stir at room temperature for 1 hour.

  • Workup and Dimerization: Cool the reaction mixture to 0 °C and slowly add a pre-cooled solution of aqueous sulfuric acid. Stir the mixture vigorously. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, followed by fractional distillation of the desired fractions if necessary.

Protocol 2: Synthesis via Wurtz Coupling
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and an inert gas inlet, place finely cut sodium metal in anhydrous diethyl ether.

  • Addition of Alkyl Halide: Heat the mixture to reflux. Add a solution of 1-chloro-1-phenylpropane in anhydrous diethyl ether dropwise. Maintain a steady reflux throughout the addition. After the addition is complete, continue to reflux for an additional 2-3 hours.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully add ethanol to quench any unreacted sodium, followed by the slow addition of water. Separate the ether layer, and extract the aqueous layer with ether. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by vacuum fractional distillation.

V. References

Sources

Technical Support Center: Optimizing 3,4-Diethyl-3,4-diphenylhexane Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-diethyl-3,4-diphenylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The synthesis is typically a two-stage process: a pinacol coupling of propiophenone to form the intermediate diol, followed by a deoxygenation step to yield the final alkane. This document will address common issues encountered in both stages.

Part 1: Frequently Asked Questions (FAQs)

Stage 1: Pinacol Coupling of Propiophenone

Q1: What is the fundamental mechanism of the pinacol coupling reaction for producing this compound-3,4-diol?

A1: The pinacol coupling is a reductive dimerization of a ketone, in this case, propiophenone. The reaction proceeds via a free-radical mechanism. A one-electron reduction of the carbonyl group by a reducing agent (e.g., magnesium) forms a ketyl radical anion. Two of these ketyl radicals then couple to form a carbon-carbon bond, yielding a vicinal diol after protonation.[1][2] With magnesium as the electron donor, the initial product is a 5-membered cyclic compound where the two oxygen atoms are coordinated to the Mg²⁺ ion, which is subsequently hydrolyzed to the diol.[1]

Q2: I am observing low yields of the diol. What are the most probable causes?

A2: Low yields in the pinacol coupling of propiophenone can stem from several factors:

  • Purity of Reagents and Solvent: The reaction is sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and solvents are anhydrous. The purity of the propiophenone and the reducing agent is also critical.

  • Reducing Agent Activity: The surface of the reducing metal (e.g., magnesium turnings) can be passivated by an oxide layer. Pre-activation of the metal is often necessary.

  • Steric Hindrance: Propiophenone is a sterically hindered ketone, which can slow down the coupling reaction.[3] Reaction times may need to be extended, or more forcing conditions may be required compared to less hindered ketones.

  • Side Reactions: The primary side reaction is the reduction of the ketone to the corresponding secondary alcohol (1-phenyl-1-propanol). Over-reduction can be minimized by controlling the reaction temperature and the amount of reducing agent.

Q3: How can I improve the diastereoselectivity of the pinacol coupling to favor the desired meso or dl isomer?

A3: The diastereoselectivity of the pinacol coupling can be influenced by the reaction conditions. For many pinacol couplings, the use of low-valent titanium reagents can offer some level of diastereocontrol.[4][5] Additionally, the choice of solvent can play a role; aprotic solvents are generally preferred.[1] For highly specific diastereoselectivity, chiral ligands can be employed in conjunction with the metal catalyst, though this significantly increases the complexity and cost of the synthesis.[1]

Stage 2: Deoxygenation of this compound-3,4-diol

Q4: What are the recommended methods for deoxygenating the intermediate diol to the final alkane product?

A4: There are two primary approaches for the deoxygenation of the vicinal diol:

  • McMurry Reaction: While the McMurry reaction is often used to couple ketones directly to alkenes, it can also deoxygenate 1,2-diols.[1][6] This method typically employs low-valent titanium species generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc or lithium aluminum hydride.[6][7] However, a potential side product is the corresponding alkene, 3,4-diethyl-3,4-diphenylhex-3-ene.

  • Barton-McCombie Deoxygenation: This is a two-step radical-based deoxygenation that is generally more reliable for converting a diol to an alkane without alkene formation.[8][9][10][11][12] The diol is first converted to a bis-thiocarbonyl derivative (e.g., a bis-xanthate). This derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom donor (such as tributyltin hydride) to reductively cleave the C-O bonds.[8][9][12]

Q5: My Barton-McCombie deoxygenation is sluggish and gives a low yield. What should I troubleshoot?

A5: Incomplete or low-yielding Barton-McCombie deoxygenations can often be attributed to:

  • Inefficient Formation of the Thiocarbonyl Derivative: The initial conversion of the diol to the bis-xanthate must be complete. Ensure anhydrous conditions and a sufficient excess of the derivatizing reagents.

  • Poor Quality of Tributyltin Hydride: Tributyltin hydride can degrade over time. Use freshly distilled or recently purchased reagent for optimal results.

  • Insufficient Radical Initiator: Ensure an adequate amount of AIBN is used and that the reaction temperature is appropriate for its decomposition to generate radicals (typically around 80 °C for AIBN in toluene).

  • Premature Termination of the Radical Chain: The presence of radical scavengers (e.g., oxygen) can inhibit the reaction. The reaction should be performed under an inert atmosphere.

Part 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Pinacol Coupling Stage
No reaction or very low conversion of propiophenone.Inactive reducing agent (e.g., oxidized magnesium). Presence of moisture or oxygen.Activate magnesium turnings with iodine or 1,2-dibromoethane. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Predominant formation of 1-phenyl-1-propanol.Over-reduction of the ketone. Reaction temperature is too high.Use a stoichiometric amount of the reducing agent. Maintain a lower reaction temperature (e.g., 0 °C to room temperature).
Formation of a complex mixture of products.Decomposition of intermediates. Pinacol rearrangement of the diol product.Ensure the workup is performed at a low temperature and avoid acidic conditions during workup, as the diol can undergo a pinacol rearrangement.[1]
Deoxygenation Stage (Barton-McCombie)
Incomplete conversion of the diol to the bis-xanthate.Insufficient base or derivatizing agent. Presence of water.Use a slight excess of a strong base (e.g., NaH) and the thiocarbonylating agent. Ensure the reaction is conducted under strictly anhydrous conditions.
Low yield of the final alkane product.Inefficient radical reaction. Degradation of tributyltin hydride.Use fresh, high-quality tributyltin hydride and AIBN. Ensure the reaction is thoroughly deoxygenated before heating. Consider portion-wise addition of AIBN to maintain a steady concentration of radicals.
Difficulty in removing tin byproducts.The primary drawback of the Barton-McCombie reaction.Purify the product by flash chromatography. Alternatively, tin byproducts can be removed by washing the organic phase with an aqueous solution of potassium fluoride, which precipitates the tin as insoluble fluorides.[12]

Part 3: Experimental Protocols & Visualizations

Stage 1: Pinacol Coupling of Propiophenone

Objective: To synthesize this compound-3,4-diol.

Materials:

  • Propiophenone

  • Magnesium turnings

  • Mercuric chloride (optional, as an activator)

  • Anhydrous benzene or THF

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous benzene or THF to the flask.

  • In the dropping funnel, prepare a solution of propiophenone (1.0 eq) in the same anhydrous solvent.

  • Add the propiophenone solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

  • Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by recrystallization or column chromatography.

Reaction Mechanism: Pinacol Coupling

Pinacol_Coupling cluster_start Initiation cluster_coupling Coupling cluster_workup Workup Propiophenone Propiophenone Ketyl_Radical Ketyl Radical Anion Propiophenone->Ketyl_Radical + e⁻ (from Mg) Mg Mg Two_Ketyls 2 x Ketyl Radical Anion Dianion Pinacolate Dianion Two_Ketyls->Dianion Dimerization Diol 3,4-diethyl-3,4-diphenyl- hexane-3,4-diol Dianion->Diol + 2H⁺ (Workup)

Caption: Pinacol coupling of propiophenone.

Stage 2: Barton-McCombie Deoxygenation

Objective: To synthesize this compound from the corresponding diol.

Part A: Formation of the Bis-xanthate

Materials:

  • This compound-3,4-diol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous THF

  • Carbon disulfide

  • Methyl iodide

Protocol:

  • To a stirred suspension of sodium hydride (2.5 eq) in anhydrous THF at 0 °C under argon, add a solution of the diol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add carbon disulfide (3.0 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Cool to 0 °C and add methyl iodide (3.0 eq) dropwise.

  • Stir at room temperature overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude bis-xanthate, which can be used in the next step without further purification.

Part B: Reductive Cleavage

Materials:

  • Crude bis-xanthate

  • Tributyltin hydride

  • AIBN (Azobisisobutyronitrile)

  • Anhydrous toluene

Protocol:

  • Dissolve the crude bis-xanthate in anhydrous toluene and deoxygenate the solution by bubbling argon through it for 30 minutes.

  • Add tributyltin hydride (2.5 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to 80-90 °C and stir under argon for several hours, monitoring the reaction by TLC.

  • If the reaction stalls, add another portion of AIBN.

  • Once complete, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow: Barton-McCombie Deoxygenation

Barton_McCombie Diol 3,4-diethyl-3,4-diphenyl- hexane-3,4-diol Bis_xanthate Bis-xanthate derivative Diol->Bis_xanthate 1. NaH, CS₂ 2. CH₃I Radical_Formation Alkyl Radical Formation Bis_xanthate->Radical_Formation Bu₃SnH, AIBN Final_Product 3,4-Diethyl-3,4- diphenylhexane Radical_Formation->Final_Product H atom abstraction from Bu₃SnH

Caption: Barton-McCombie deoxygenation workflow.

References

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. [Link]
  • Organic Chemistry Portal. Barton-McCombie Reaction. [Link]
  • Grokipedia. Pinacol coupling reaction. [Link]
  • ResearchGate. General steps in the McMurry coupling reaction. [Link]
  • Wikipedia. McMurry reaction. [Link]
  • Chemistry LibreTexts. II. Deoxygenation: The Barton-McCombie Reaction. [Link]
  • NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. [Link]
  • Grokipedia. McMurry reaction. [Link]
  • Wikipedia. Pinacol coupling reaction. [Link]
  • Organic Chemistry Portal. Pinacol Coupling Reaction. [Link]
  • ResearchG
  • chemeurope.com. Pinacol coupling reaction. [Link]
  • Chemical Science (RSC Publishing). Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye. [Link]
  • NIH. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye. [Link]

Sources

troubleshooting low yield in 3,4-Diethyl-3,4-diphenylhexane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-diethyl-3,4-diphenylhexane. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and practical, field-proven experience.

The synthesis of a sterically hindered alkane like this compound, often achieved via a Grignard reaction with propiophenone followed by a coupling step, or through a pinacol coupling of propiophenone, presents several challenges that can lead to significantly lower than expected yields. This guide will walk you through diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Issues Related to Grignard Reagent Formation & Reactivity
Q1: My Grignard reaction to form the tertiary alcohol intermediate is sluggish or fails to initiate. What are the likely causes?

This is a very common issue rooted in the extreme sensitivity of Grignard reagents to atmospheric moisture and oxygen.

Core Principles: The formation of a Grignard reagent (ethylmagnesium bromide) involves the insertion of magnesium into the carbon-halogen bond.[1] This process is a surface reaction and is highly susceptible to inhibition by a passivating layer of magnesium oxide or hydroxide. Grignard reagents are potent bases and will react readily with any source of acidic protons, such as water, destroying the reagent.[2]

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions:

    • Glassware: All glassware must be meticulously dried. Oven-drying at >120°C for several hours or flame-drying under vacuum immediately before use is essential. Allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from sodium/benzophenone for ether or THF).[2]

    • Reagents: Ensure your ethyl bromide and propiophenone are anhydrous. Consider distilling them before use.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of MgO. This layer must be removed to initiate the reaction.

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle (in a glovebox or under inert gas flow) to expose a fresh metal surface.[3]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium and solvent.[2] These agents react with the magnesium surface, cleaning it and facilitating the start of the primary reaction. A color change (brown for iodine, bubbling for dibromoethane) indicates successful activation.

Q2: My reaction produced a significant amount of unreacted propiophenone starting material. Why did the Grignard addition fail?

Even with successful Grignard formation, low conversion of the ketone points to several possible issues during the addition step.

Core Principles: The primary competing side reaction is the enolization of the ketone.[2] The Grignard reagent can act as a base, abstracting an alpha-proton from the propiophenone to form a magnesium enolate. This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon acidic workup. Steric hindrance around the carbonyl group of propiophenone can favor this pathway.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Temperature Add the Grignard reagent to the ketone solution at a low temperature (e.g., 0 °C or -78 °C).Nucleophilic addition has a lower activation energy than enolization. Lower temperatures favor the desired addition pathway over the undesired deprotonation.[4]
Reagent Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.This helps to compensate for any reagent that might be consumed by trace amounts of water or side reactions.[3]
Mode of Addition Add the Grignard reagent slowly (dropwise) to a stirred solution of the ketone.This "normal addition" maintains a low instantaneous concentration of the Grignard reagent, minimizing its action as a base. Avoid adding the ketone to the Grignard reagent ("inverse addition").
Lewis Acid Additives Consider adding a Lewis acid like CeCl₃.Stirring anhydrous CeCl₃ with the ketone for ~30 minutes before adding the Grignard reagent can form a cerium-ketone complex. This increases the electrophilicity of the carbonyl carbon, promoting the desired 1,2-addition over enolization.[5]
II. Issues Related to the Coupling Reaction

The conversion of the intermediate tertiary alcohol (3-phenyl-3-pentanol) or the direct coupling of propiophenone into this compound is typically achieved via a reductive process, such as a pinacol coupling.

Q3: My pinacol coupling reaction yield is very low, with significant recovery of propiophenone or formation of the reduced alcohol (3-phenyl-3-pentanol). What's going wrong?

Core Principles: The pinacol coupling is a reductive coupling of two carbonyl molecules. It proceeds through a single-electron transfer from a metal (like Magnesium) to the ketone, forming a ketyl radical anion intermediate.[6] Two of these radicals then couple to form a pinacolate dianion, which is protonated during workup to yield the 1,2-diol. If the ketyl radical is protonated before it can couple, the simple alcohol is formed.

Troubleshooting Workflow:

G start Low Yield in Pinacol Coupling c1 Check Reducing Agent Activity start->c1 c2 Assess Solvent & Conditions start->c2 c3 Analyze Byproducts start->c3 s1a Use finely powdered Mg or activate turnings. c1->s1a Inactive metal surface s1b Ensure sufficient stoichiometric excess of metal. c1->s1b Insufficient reductant s2a Ensure strictly anhydrous conditions. c2->s2a Proton source quenches radicals s2b Consider sonication to improve mass transfer. c2->s2b Heterogeneous reaction is slow s3a High alcohol byproduct? Increase local radical concentration. c3->s3a Protonation > Dimerization s3b High starting material recovery? Reaction incomplete. Increase time/temp. c3->s3b Poor conversion

Caption: Troubleshooting flowchart for pinacol coupling reactions.

Detailed Optimization Strategies:

  • Enhance Reducing Agent Reactivity:

    • Metal Form: Switching from magnesium turnings to magnesium powder significantly increases the reactive surface area, often leading to shorter reaction times and requiring a lower stoichiometric excess of the metal.[7][8]

    • Activation: As with Grignard synthesis, activating the metal surface is crucial.

  • Control Reaction Conditions:

    • Solvent: While THF is common, the choice of solvent can influence the reaction rate and selectivity.

    • Temperature: The reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate.

    • Sonication: Using an ultrasonic bath can be beneficial for heterogeneous reactions involving metal surfaces, as it helps to disrupt the passivating layer and improve mass transfer.[7]

III. Purification and Characterization
Q4: I have a crude product mixture that is difficult to purify. What is the best approach?

The crude product can contain the desired hexane, the intermediate diol (pinacol), unreacted ketone, and the simple alcohol.

Purification Protocol:

  • Initial Workup: After quenching the reaction (e.g., with dilute HCl), perform a standard liquid-liquid extraction with a nonpolar solvent like diethyl ether or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.[9] Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Chromatography: Column chromatography on silica gel is the most effective method for separating the components.

    • Solvent System: A nonpolar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically used. The highly nonpolar desired product, this compound, will elute first. The more polar impurities (diol, alcohol, ketone) will have stronger interactions with the silica and elute later.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step.[10] A mixed solvent system may be necessary to achieve good separation.

Q5: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and physical characterization methods should be employed.

MethodExpected Outcome for this compound
¹H NMR Complex aliphatic signals for the ethyl groups and aromatic signals for the phenyl groups. The symmetry of the molecule may simplify the spectrum.
¹³C NMR Will show characteristic peaks for the aliphatic and aromatic carbons. The number of signals will depend on the symmetry of the diastereomer(s) formed.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₂₂H₃₀, MW ≈ 294.48 g/mol ) should be observed.
Melting Point A sharp melting point indicates high purity. Note that the product can exist as a mixture of meso and dl diastereomers, which may have different melting points or result in a melting range.
References
  • Mečarová, M., & Toma, S. (1999). Optimization of pinacol coupling in aqueous media. Green Chemistry, 1, 257-260. [Link]
  • Chatterjee, A., et al. (2014). Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols. Scientific Reports, 4, 4530. [Link]
  • Royal Society of Chemistry. (1999). Optimization of pinacol coupling in aqueous media. Green Chemistry. [Link]
  • Reddit r/chemistry Community Discussion. (2020). Troubleshooting my grignard reactions. [Link]
  • ResearchGate. (2020).
  • Hirao, T. (2014). Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols. PMC - NIH. [Link]
  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?[Link]
  • Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]
  • Zhang, Z., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Pinacol Coupling Reaction. [Link]
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • Lumen Learning. (n.d.). Radical reactions in practice. Organic Chemistry II. [Link]
  • Google Patents. (n.d.). Purification method of 3,3'-diethyl-4,4'-diaminodiphenylmethane.
  • Chemsrc. (2025). This compound. [Link]
  • Organic Chemistry Portal. (n.d.). Alkane synthesis by C-C coupling. [Link]
  • O'Sullivan, S., & O'Donoghue, A. C. (2022).
  • PubChem. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane. [Link]
  • Sheverdov, V. P., et al. (2001). Synthesis of Diethyl 3,4-Dicyano-5-hydroxy- 2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine.
  • Organic Syntheses. (n.d.). dl-1,2-Dicyclohexylethanediol. [Link]
  • Dorta, R. L., & Suárez, E. (2013). Radical Reactions in Alkaloid Synthesis: A Perspective from Carbon Radical Precursors.
  • Neuman, R. C. (2004). Chapter 11: Free Radical Substitution and Addition Reactions. University of California, Riverside. [Link]
  • Li, Y., et al. (2024). Green synthesis and antitumor activity of (E)
  • PubChem. (n.d.). 3,4-Diethyl-3-methylhexane-2,4-diamine. [Link]
  • ResearchGate. (2018).

Sources

Technical Support Center: Purification of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,4-Diethyl-3,4-diphenylhexane (C₂₂H₃₀, MW: 294.47 g/mol ).[1] As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in obtaining this compound with high purity. This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the underlying principles.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My crude product is a persistent oil or waxy solid that fails to crystallize. What are the likely causes and solutions?

Possible Causes:

  • High Impurity Load: The most common cause is the presence of significant impurities that depress the melting point and inhibit crystal lattice formation. Likely culprits include unreacted propiophenone starting material, the intermediate 3,4-diphenylhexane-3,4-diol from an incomplete reduction, or solvent residues.

  • Diastereomer Mixture: The target molecule has two chiral centers, leading to the formation of both meso and dl (racemic) diastereomers.[1][2] It is possible that the specific ratio of diastereomers produced in your synthesis forms a eutectic mixture, which has a lower melting point than either pure form and can be difficult to crystallize.

  • Residual Solvent: Trapped solvent from the workup can act as an impurity, hindering crystallization.

Recommended Solutions:

  • Initial Purification by Chromatography: Before attempting recrystallization, perform flash column chromatography to remove the bulk of polar and non-polar impurities. This is the most robust method for isolating the target hydrocarbon from more polar side products.

  • Trituration: If the product is an oil, attempt to induce crystallization by trituration. Add a small amount of a cold, non-polar solvent in which the product is expected to have low solubility (e.g., ice-cold hexanes or pentane). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide the energy needed for nucleation.

  • High-Vacuum Drying: Ensure all residual workup solvents (like diethyl ether or dichloromethane) are thoroughly removed under high vacuum before attempting crystallization.

Q2: I obtained crystals via recrystallization, but the yield is very low.

Possible Causes:

  • Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. In any recrystallization, some product loss is inevitable as the compound will have some finite solubility in the cold solvent.[3]

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will mean that upon cooling, the solution may not become sufficiently supersaturated for crystallization to occur effectively, leaving a significant amount of product in the mother liquor.[4]

  • Cooling Too Rapidly: Placing the hot solution directly into an ice bath can cause the compound to "crash out" as a fine, often impure, powder or oil, which is difficult to filter and results in poor recovery of pure material.[5]

Recommended Solutions:

  • Re-evaluate the Solvent System: A good recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).[4] Refer to the solvent selection guide in the FAQ section. Consider a two-solvent system if a single ideal solvent cannot be found.[5][6]

  • Minimize Solvent Volume: Use the minimum amount of near-boiling solvent required to fully dissolve the crude solid. Add the hot solvent in small portions until dissolution is just complete.[4] If too much solvent is added, carefully evaporate some of it to re-saturate the solution.

  • Employ Slow Cooling: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature. This encourages the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can be used to maximize the yield of precipitated crystals.[3]

Q3: My final product looks clean, but GC-MS or ¹H NMR analysis shows persistent impurities.

Possible Causes:

  • Co-eluting Impurities: A common impurity in this synthesis is 3,4-dimethyl-3,4-diphenylhexane, a structurally similar compound that may arise from side reactions.[7][8] Due to its similar non-polar nature, it can be very difficult to separate from the desired product by standard chromatographic methods.

  • Stereoisomers: The peaks you are observing could be the unresolved meso and dl diastereomers of your product, not necessarily impurities. They have identical mass spectra but may have slightly different retention times on a high-resolution GC column.

  • Oxidation Products: The phenyl groups are susceptible to oxidation, especially if the compound is stored improperly over time, leading to trace ketone or alcohol impurities.[1]

Recommended Solutions:

  • Optimize Chromatography: For separating very similar non-polar compounds, use a less polar mobile phase. Start with 100% hexane or pentane for flash chromatography and consider a very slow gradient to an ethyl acetate or ether mixture.[9] High-Performance Liquid Chromatography (HPLC) on a normal-phase column may be required for high-purity separation.[10][11]

  • Spectroscopic Analysis: Carefully analyze the proton NMR spectrum. The aromatic protons for this compound typically appear between 7.15-7.29 ppm.[1] The integration should correspond to ten protons. Discrepancies may indicate residual starting material or other aromatic impurities.

  • Fractional Crystallization: If the impurities are diastereomers, it may be possible to separate them by repeated, careful recrystallizations (fractional crystallization), assuming they have sufficiently different solubilities. This is often a trial-and-error process.

Frequently Asked Questions (FAQs)

Q1: What is the most logical purification strategy for a crude synthesis of this compound?

The optimal strategy depends on the physical state and estimated purity of your crude product. A decision tree for the purification workflow is presented below. Recrystallization is often the fastest method for purifying solids, while column chromatography is more versatile and effective for oils or highly impure mixtures.[3][12]

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize  Yes chromatography Perform Flash Column Chromatography is_solid->chromatography  No / Oily Solid purity_check1 Assess Purity (TLC, GC-MS) recrystallize->purity_check1 purity_check2 Assess Purity (TLC, GC-MS) chromatography->purity_check2 purity_check1->chromatography  Purity < 98% final_product High-Purity Product purity_check1->final_product  Purity > 98% purity_check2->recrystallize  Purity < 98% & Solid purity_check2->final_product  Purity > 98%

Caption: Purification Strategy Decision Tree.

Q2: How do I select the optimal solvent for recrystallization?

The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[4][13] Since this compound is a non-polar hydrocarbon, you should screen non-polar or moderately polar solvents.

Protocol: Single-Solvent Screening

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add the solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.

  • Heat the mixture to the solvent's boiling point. A good candidate solvent will dissolve the solid completely.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates an excellent solvent.

Table 1: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)Polarity IndexSuitability Notes
n-Hexane690.1Excellent choice for non-polar compounds. Good solubility difference with temperature.
n-Heptane980.1Similar to hexane but with a higher boiling point, which can sometimes improve solubility of larger molecules.
Ethanol784.3May be too polar, but an ethanol/water mixture can sometimes work as a two-solvent system.
Isopropanol823.9A slightly less polar alcohol that may be more suitable than ethanol.
Acetone565.1Generally too polar and has a low boiling point, but can be useful for washing crystals.
Toluene1112.4Good for dissolving non-polar compounds; check for sufficient insolubility when cold.
Q3: Can you provide a baseline protocol for purification by flash column chromatography?

Certainly. Flash column chromatography uses air pressure to speed up the separation process, making it faster than traditional gravity chromatography. For a non-polar alkane, a normal-phase setup is ideal.[10][14]

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry (Silica gel in Hexane) load_column 2. Pack Column prep_slurry->load_column prep_sample 3. Prepare Sample (Dissolve in min. DCM, adsorb onto silica) load_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Solvent (e.g., 100% Hexane) load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions & Evaporate Solvent analyze->combine

Caption: Standard Workflow for Flash Chromatography.

Step-by-Step Methodology:

  • Stationary Phase Selection: Use standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent) Selection: Start with a very non-polar solvent system.

    • Initial System: 100% n-Hexane or Petroleum Ether.[9]

    • Gradient: If the product does not elute, slowly introduce a slightly more polar solvent, such as ethyl acetate or diethyl ether, in a shallow gradient (e.g., 0% to 2% ethyl acetate in hexane).

  • Sample Loading: For best resolution, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) with a slightly more polar solvent system than your running eluent to ensure good spot separation.[10] Combine the fractions that contain only the pure product (as determined by a single spot on the TLC plate).

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Table 2: Typical Parameters for Flash Column Chromatography

ParameterRecommended SettingRationale & Expertise
Stationary Phase Silica Gel (SiO₂)The polar surface effectively retains polar impurities while allowing the non-polar product to elute quickly.[12]
Mobile Phase 100% Hexane → 98:2 Hexane:EtOAcStart with a non-polar eluent to remove any highly non-polar impurities first. The target compound should elute with very low polarity.
Sample Loading Dry LoadingPrevents band broadening and provides significantly better separation compared to loading the sample as a concentrated liquid solution.
Flow Rate ~2 inches/minuteA good starting point for flash chromatography, balancing speed and resolution.
Fraction Analysis TLC with 90:10 Hexane:EtOAcA more polar developing solvent for TLC ensures that spots move off the baseline (Rf between 0.2-0.4) for better visualization.

By applying these troubleshooting strategies and foundational principles, researchers can significantly improve the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent experiments.

References

  • Cole-Parmer. (2022, November 17). Science of Chromatography.
  • Chemsrc. (2025, September 11). This compound | CAS#:62678-48-2.
  • University of California, Los Angeles. Recrystallization1.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Journal of Chromatographic Science. The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques.
  • University of California, Irvine. Recrystallization - Single Solvent.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Khan Academy. Principles of chromatography | Stationary phase.
  • Pharmaffiliates. 3,4-Dimethyl-3,4-diphenylhexane | 10192-93-5.
  • Wikipedia. Recrystallization (chemistry).
  • Wired Chemist. Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

Sources

stability and degradation of 3,4-Diethyl-3,4-diphenylhexane under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Technical Support Center: Stability and Degradation of 3,4-Diethyl-3,4-diphenylhexane

A Guide for the Senior Application Scientist

Welcome to the technical support center for this compound. This document is designed to provide in-depth guidance on the stability and degradation of this molecule. Given the limited specific literature on this compound, this guide leverages first principles of organic chemistry and data from structurally analogous compounds to provide a predictive framework and practical experimental guidance. As your virtual Senior Application Scientist, my goal is to equip you with the causal logic behind experimental design, enabling you to proactively address stability challenges.

Frequently Asked Questions (FAQs): Predicted Stability Profile

This section addresses the most probable stability characteristics of this compound based on its unique structure.

Q1: What are the most likely points of instability in the this compound molecule?

Answer: The structure of this compound presents three primary areas susceptible to degradation:

  • The Central C3-C4 Bond: This is a fully substituted C(sp³)–C(sp³) sigma bond. The four bulky substituents (two ethyl, two phenyl) create significant steric hindrance.[1][2] This strain weakens the bond, making it susceptible to homolytic cleavage under thermal or photolytic stress, leading to the formation of two stabilized tertiary radicals.[3][4][5][6]

  • Tertiary C-H Bonds: The C3 and C4 atoms are each bonded to a hydrogen atom. Tertiary C-H bonds are known to be particularly susceptible to oxidative attack, for instance by ozone or other radical species.[7][8] This is due to the relative stability of the resulting tertiary radical intermediate.

  • The Phenyl Rings: While generally stable, the aromatic rings can undergo photochemical degradation.[9][10][11][12] This can occur through direct absorption of UV light or via indirect photolysis, where other molecules absorb light and initiate the degradation process.[10] Oxygen plays a key role in these photodegradation mechanisms.[13]

Q2: What are the probable degradation pathways under different stress conditions?

Answer: Based on the molecule's structural vulnerabilities, we can predict the following degradation pathways:

  • Thermal Degradation: The primary pathway is expected to be the homolytic cleavage of the central C3-C4 bond.[14][15][16] This endothermic process requires energy (heat) to break the bond, resulting in two 1,1-diethyl-1-phenylmethyl radicals.[5][6] These radicals can then undergo further reactions such as disproportionation or combination.

  • Photolytic Degradation: Exposure to UV light can provide the energy for homolytic cleavage of the C3-C4 bond, similar to thermal stress.[4][17] Additionally, the phenyl rings can absorb UV radiation, leading to excited states that may react with oxygen, forming cation radicals and initiating a cascade of oxidative degradation reactions.[13] It's important to note that photochemical transformations in hydrophobic media can be less efficient than in aqueous systems.[9][11]

  • Oxidative Degradation: The tertiary C-H bonds are the most likely sites for initial oxidative attack.[7][8] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The process often involves a radical chain mechanism, starting with hydrogen atom abstraction to form a tertiary carbon radical, which then reacts with oxygen to form a peroxyl radical, leading to hydroperoxides, alcohols, and ketones.[7][8][18]

  • Hydrolytic Degradation: As this compound is a non-polar hydrocarbon with no hydrolyzable functional groups (like esters or amides), it is expected to be highly stable to hydrolysis across a wide pH range.

Q3: What are the likely degradation products?

Answer: The degradation products will depend on the specific stress condition:

  • From Thermal/Photolytic Cleavage: The initial products would be two identical radicals. These could then form 1,1-diphenylethane and 1,1-diphenylpropene through disproportionation, or recombine to reform the starting material.

  • From Oxidation: Oxidation of the tertiary C-H bond would likely lead to the formation of 3,4-Diethyl-3,4-diphenylhexan-3-ol and subsequently 4-ethyl-4-phenylhexan-3-one via further oxidation. More aggressive oxidation could lead to cleavage of the carbon skeleton.[18]

Troubleshooting Guides & Experimental Design

This section is structured to address common issues and guide you through the logical design of stability studies for this compound.

Scenario 1: My compound appears to be degrading during storage. How do I investigate this?

Issue: You observe new, small peaks in your chromatogram for a sample that has been stored under standard laboratory conditions (e.g., room temperature, ambient light).

Troubleshooting & Rationale:

  • Characterize Storage Conditions: Document the exact storage conditions: temperature, lighting (ambient, dark, UV-exposed), and atmosphere (air, inert gas). This is critical for diagnosing the degradation pathway.

  • Hypothesize the Pathway:

    • If stored in the light, photodegradation is a strong possibility.[9][10][11] The energy from light could be sufficient to cause homolytic cleavage.[4][17]

    • If stored at elevated temperatures (e.g., on a benchtop in a warm lab), thermal degradation is possible.[14][15]

    • If exposed to air, especially with light or heat, oxidative degradation is likely.[7][8] The tertiary C-H bonds are prime targets.

  • Analytical Confirmation:

    • Technique Selection: Use a stability-indicating method, typically reverse-phase HPLC with UV and mass spectrometric detection (LC-MS).[19][20] GC-MS is also an excellent choice for volatile and semi-volatile hydrocarbons and their degradation products.[21][22]

    • Peak Identification: Use the mass spectrometer to obtain the mass of the parent compound and the new impurity peaks. Does the mass correspond to a predicted degradant (e.g., an oxidation product would have a +16 or +14 Da mass shift)?

    • Forced Degradation: To confirm your hypothesis, perform a targeted forced degradation study (see Scenario 2). If stressing the sample with light produces the same impurity peak you see in your stored sample, you have strong evidence for photodegradation.

Scenario 2: I need to design a forced degradation study. What conditions should I use?

Issue: You need to develop a stability-indicating analytical method and understand the molecule's intrinsic stability as per ICH guidelines.[19][23][24]

Experimental Design & Rationale:

Forced degradation studies, or stress testing, are designed to accelerate degradation to generate potential degradants.[24][25] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[25]

Stress ConditionProposed MethodRationale & Causality
Acid/Base Hydrolysis 0.1 M HCl / 0.1 M NaOH at 60°C for 24h.While not expected to degrade, this is a standard ICH condition. The lack of degradation will confirm its hydrolytic stability. For non-polar compounds, a co-solvent like acetonitrile or THF may be needed for solubility, but be aware that some organic solvents can react under these conditions.[23]
Oxidation 3% H₂O₂ in a suitable solvent (e.g., Acetonitrile/Water) at room temperature for 24h.Hydrogen peroxide is a common oxidizing agent that mimics oxidative stress.[20] This condition will specifically challenge the tertiary C-H bonds and potentially the phenyl rings.[7][8]
Thermal Solid-state: 80°C for 48h. In solution: 60°C for 48h.Heat provides the activation energy for thermally labile bonds.[14][15] The central C-C bond is the most likely target for homolytic cleavage under these conditions.[4]
Photolytic ICH Q1B Option 2: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.This standard condition assesses the combined effect of visible and UV light.[24] It will probe for both homolytic cleavage of the C-C bond and degradation pathways involving the aromatic rings.[13]
Scenario 3: My mass balance is poor in my stability study. What are the potential causes?

Issue: After a stress experiment, the decrease in the main peak area does not correspond to the increase in the area of the observed degradant peaks.

Troubleshooting & Rationale:

  • Formation of Non-UV Active Degradants: Your degradation pathway may be cleaving the molecule in a way that destroys the chromophore (the phenyl rings). For example, aggressive oxidation could break open the aromatic rings.

    • Solution: Use a more universal detector in parallel with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). A mass spectrometer is also invaluable here.

  • Formation of Volatile Degradants: Thermal cleavage of the central C-C bond could lead to smaller, more volatile fragments that are lost during sample workup or are not retained on your chromatography column.

    • Solution: Analyze the headspace of your stressed sample using Headspace-GC-MS to identify any volatile products.

  • Adsorption of Degradants: Highly non-polar or highly polar degradation products might be irreversibly adsorbed onto the sample vial or the analytical column.

    • Solution: Perform a vial rinse study with a strong solvent to see if you can recover any missing material. Test different column chemistries.

Visualizations: Predicted Pathways and Workflows

Predicted Thermal Degradation Pathway

This diagram illustrates the homolytic cleavage of the central C3-C4 bond, which is the most probable thermal degradation pathway.

G cluster_0 Initiation cluster_1 Propagation / Termination A This compound B 2 x (1-phenyl-1-propyl) radical A->B Heat (Δ) C 1-phenyl-1-propene B->C Disproportionation D 1-phenylpropane B->D Disproportionation E Starting Material (Recombination) B->E Combination

Caption: Predicted homolytic cleavage of this compound.

Predicted Oxidative Degradation Pathway

This diagram shows the likely first steps of oxidative attack at one of the tertiary C-H bonds.

G A This compound B Tertiary Carbon Radical A->B Initiator (e.g., RO·) -H· Abstraction C Peroxyl Radical B->C + O2 D Hydroperoxide C->D + R-H - R· E Alcohol / Ketone Products D->E Further Reactions

Caption: Initial steps of oxidative degradation at a tertiary carbon.

Forced Degradation Experimental Workflow

This diagram outlines a logical workflow for conducting and analyzing a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation prep Prepare Stock Solution of Compound acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base ox Oxidative (H2O2) prep->ox therm Thermal (Heat) prep->therm photo Photolytic (Light) prep->photo analysis Analyze by Stability- Indicating Method (e.g., LC-MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Assess Degradation % Identify Degradants Check Mass Balance analysis->eval

Caption: General workflow for a forced degradation study.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.5 M HCl

  • 0.5 M NaOH

  • 30% Hydrogen Peroxide

  • Class A volumetric flasks

  • Autosampler vials

  • pH meter

  • Calibrated oven

  • ICH-compliant photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation (perform in duplicate):

    • Control: Dilute 1 mL of stock solution into a 10 mL flask with 50:50 acetonitrile:water.

    • Acid: To a 10 mL flask, add 1 mL of stock solution and 1 mL of 0.5 M HCl. Dilute to volume with 50:50 acetonitrile:water.

    • Base: To a 10 mL flask, add 1 mL of stock solution and 1 mL of 0.5 M NaOH. Dilute to volume with 50:50 acetonitrile:water.

    • Oxidation: To a 10 mL flask, add 1 mL of stock solution and 1 mL of 3% H₂O₂ (prepared from 30% stock). Dilute to volume with 50:50 acetonitrile:water.

  • Stress Application:

    • Place the Acid, Base, and a Control vial in an oven at 60°C for 24 hours.

    • Keep the Oxidation and another Control vial at room temperature for 24 hours.

    • For thermal stress, place a vial of the stock solution (solid can also be tested) in an 80°C oven.

    • For photostability, place a vial of the control solution and a sample of solid material in the photostability chamber.

  • Timepoint Sampling & Analysis:

    • After the specified time, remove vials. Allow to cool to room temperature.

    • Crucially, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively, before analysis to prevent damage to the HPLC column.

    • Transfer an aliquot of each sample to an autosampler vial.

    • Analyze all samples (including time-zero controls) using Protocol 2.

Protocol 2: RP-HPLC Method for Monitoring Degradation

Objective: To separate this compound from its potential degradation products.

Instrumentation & Columns:

  • HPLC system with UV/PDA detector and Mass Spectrometer (recommended).

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Method Parameters:

ParameterSetting
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 min, hold at 100% B for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 220 nm and 254 nm
MS Detection ESI+, Scan mode 100-1000 m/z

Rationale: A gradient elution is chosen to ensure that both the non-polar parent compound and any potentially more polar degradation products (e.g., alcohols, ketones) are eluted and resolved.[20] A C18 column is a standard choice for non-polar compounds. Dual UV wavelength detection provides broader coverage, and MS detection is critical for peak identification.

References

  • Lee, R., & Coote, M. (2016). Mechanistic insights into ozone-initiated oxidative degradation of saturated hydrocarbons and polymers. Physical Chemistry Chemical Physics. [Link]
  • Reddy, C. M., & Aeppli, C. (2005). Photochemical degradation of polycyclic aromatic hydrocarbons in oil films. Environmental Science & Technology. [Link]
  • Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
  • Enviro Wiki. (2024).
  • Semantic Scholar. (n.d.).
  • Reddy, C. M., & Aeppli, C. (2005). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Environmental Science & Technology. [Link]
  • Reddy, C. M., & Aeppli, C. (2005). (PDF) Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films.
  • Romanovski, V. et al. (2024). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites.
  • Schleheck, D. et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. PubMed. [Link]
  • Lara-Martín, P. A. et al. (2010). Anaerobic Degradation Pathway of Linear Alkylbenzene Sulfonates (LAS) in Sulfate-Reducing Marine Sediments. Environmental Science & Technology. [Link]
  • Stack Exchange. (2014). Bond Dissociation Temperatures for Hydrocarbons. Chemistry Stack Exchange. [Link]
  • Aakash Institute. (n.d.). Breaking of Bonds– Homolytic Bond Cleavage, Heterolytic Bond Cleavage, Ring Opening. Aakash Institute. [https://www.aakash.ac.in/chemistry/breaking-of-bonds-homolytic-bond-cleavage-heterolytic-bond-cleavage-ring-opening]([Link] cleavage-heterolytic-bond-cleavage-ring-opening)
  • Canonica, S., & LaVerne, J. A. (2003). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. [Link]
  • Lee, R., & Coote, M. (2016). Mechanistic insights into ozone-initiated oxidative degradation of saturated hydrocarbons and polymers. Semantic Scholar. [Link]
  • Wikipedia. (n.d.). Homolysis (chemistry). Wikipedia. [Link]
  • Denisov, E. T., & Shestakov, A. F. (2006). Degradation of the carbon chain in the liquid-phase oxidation of saturated compounds.
  • González-Mazo, E. et al. (2005). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology. [Link]
  • Klick, S. et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Kumar, V. et al. (2016).
  • Aeppli, C. et al. (2012). Resolving Biodegradation Patterns of Persistent Saturated Hydrocarbons in Weathered Oil Samples from the Deepwater Horizon Disaster. Environmental Science & Technology. [Link]
  • Nelson Labs. (n.d.).
  • Leeder Analytical. (2025). Hydrocarbon Fingerprinting. [Link]
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • Short, J. W. et al. (1996). Analytical methods used for the analysis of hydrocarbons in crude oil, tissues, sediments, and seawater collected for the natural resources damage assessment of the Exxon Valdez oil spill.
  • Quora. (2019). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes? [Link]
  • Gronert, S. (2009). Origin of Stability in Branched Alkanes.
  • Alsante, K. M. et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]
  • Quora. (2022). Why will steric hindrance make a molecule less stable? [Link]
  • Ramdass, A. C. et al. (2019).
  • Allen Institute. (n.d.). Homolytic and Heterolytic Fission - Bond Cleavage Explained. [Link]
  • Yang, B. et al. (2017). On the thermal decomposition of n-dodecane.
  • Al-Sakkari, E. G. et al. (2017). Thermochemistry of C−C and C−H Bond Breaking in Fatty Acid Methyl Esters.
  • BYJU'S. (n.d.). Homolytic and heterolytic fission of a covalent bond. [Link]
  • Wikipedia. (n.d.). Thermal decomposition. Wikipedia. [Link]
  • Margesin, R. et al. (2002). Characterization of Hydrocarbon-Degrading Microbial Populations in Contaminated and Pristine Alpine Soils.
  • KPU Pressbooks. (n.d.). 9.1 Homolytic and Heterolytic Cleavage – Organic Chemistry I. [Link]
  • Rice, F. O. (1934). THE THERMAL DECOMPOSITION OF ORGANIC COMPOUNDS FROM THE STANDPOINT OF FREE RADICALS. I. SATURATED HYDROCARBONS. Journal of the American Chemical Society. [Link]
  • Chemistry LibreTexts. (2023). 7.6: Stability of Alkenes. [Link]
  • Khan Academy. (n.d.). Alkene stability. [Link]

Sources

Technical Support Center: Characterization of 3,4-Diethyl-3,4-diphenylhexane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 3,4-Diethyl-3,4-diphenylhexane stereoisomers. As a Senior Application Scientist, I understand the nuances and frustrations that can arise when working with sterically hindered molecules possessing multiple chiral centers. This guide is designed to provide practical, field-proven insights to help you navigate the common challenges in separating and identifying these complex structures.

The core difficulty with this compound lies in its stereochemistry. The molecule possesses two chiral centers at carbons 3 and 4, leading to the formation of three stereoisomers: a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound ((3R,4S), which is achiral). These isomers exhibit nearly identical physical properties, making their separation and distinct characterization a significant analytical hurdle.[1]

This resource is structured to address your challenges directly, moving from common troubleshooting scenarios to broader conceptual questions and detailed experimental protocols.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during your laboratory work. The solutions provided are based on established analytical principles and practical experience.

Q1: Why am I seeing only a single, broad peak in my reversed-phase HPLC or standard GC analysis?

Answer: This is a common and expected observation. The stereoisomers of this compound—the meso form and the racemic (dl) pair—are diastereomers of each other, but they are all non-polar hydrocarbons with very similar physicochemical properties.

  • Causality: Standard chromatographic techniques, like reversed-phase HPLC (e.g., C18 columns) or GC with non-polar columns (e.g., DB-5), separate compounds based on differences in polarity and volatility. The structural differences between the meso and racemic isomers are too subtle to cause significant partitioning differences under these conditions. Consequently, they co-elute, resulting in a single, often broadened, peak.

  • Expert Insight: The broadening of the peak can be an indicator of on-column co-elution of multiple, closely related species. You are not observing a single pure compound, but rather an unresolved mixture of all three stereoisomers. To resolve the diastereomers (meso vs. racemic), you need a separation technique with higher resolving power or a different selectivity mechanism. Chiral chromatography is essential for separating the enantiomers.[2]

Q2: My ¹H NMR spectrum is very complex and the peaks are overlapping. How can I differentiate the signals for the meso and racemic isomers?

Answer: Differentiating the isomers by ¹H NMR is challenging but possible, relying on the inherent symmetry differences between the molecules.

  • Expertise & Causality:

    • The meso isomer possesses a center of inversion (or a plane of symmetry), which makes the two phenyl groups and the two ethyl groups chemically equivalent. This results in a simpler, more resolved spectrum with fewer unique signals.

    • The racemic (dl) pair lacks this symmetry. The two phenyl groups and two ethyl groups are chemically non-equivalent, leading to a more complex spectrum with a greater number of signals.

  • Troubleshooting Protocol:

    • Use a High-Field Spectrometer: A higher field strength (e.g., 500 MHz or greater) is crucial to resolve the subtle differences in chemical shifts.

    • Focus on Key Regions: The most informative signals are often the methylene (CH₂) protons of the ethyl groups. In the meso isomer, these may appear as a single quartet, whereas in the racemic mixture, you might observe two distinct and potentially overlapping quartets or more complex multiplets due to diastereotopicity. The aromatic protons typically appear between 7.15-7.29 ppm and may show different splitting patterns.[3]

    • Utilize 2D NMR: A COSY (Correlation Spectroscopy) experiment can help establish proton-proton coupling networks, confirming the ethyl group structure. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment can reveal through-space correlations, which may differ between the compact meso isomer and the enantiomers, providing definitive structural evidence.

    • Self-Validation: The key is to look for the difference in the number of signals. The meso isomer, by virtue of its symmetry, should present a spectrum with half the number of unique carbon and proton signals compared to the racemic pair under ideal resolution.

Table 1: Expected ¹H NMR Signal Differences

Isomer Type Symmetry Expected Phenyl Signals Expected Ethyl CH₂ Signals
Meso Symmetric One set of signals One quartet (or multiplet)

| Racemic | Asymmetric | Two sets of signals | Two distinct quartets (or multiplets) |

Q3: I have successfully separated two peaks using chiral HPLC. How do I know which peak is the meso compound and which is the racemic pair?

Answer: This requires a combination of chromatography and spectroscopy. Chiral HPLC can separate the enantiomers from the meso compound, and often, the two enantiomers from each other.

  • Workflow for Peak Identification:

    • Initial Separation: On a suitable chiral column, you should expect to see either two or three peaks.

      • Scenario A (Two Peaks): One peak corresponds to the meso isomer, and the second, larger peak corresponds to the co-eluting enantiomers (the racemic pair).

      • Scenario B (Three Peaks): The column has resolved all three species: Peak 1 (meso), Peak 2 (Enantiomer R,R), and Peak 3 (Enantiomer S,S), or some permutation thereof.

    • Fraction Collection: Collect each peak as a separate fraction.

    • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum for each collected fraction. The fraction that yields the simpler spectrum (as described in Q2) is the meso isomer . The fraction(s) with the more complex spectrum correspond to the racemic pair .

    • Optical Activity Measurement: To confirm the identity of the enantiomers, measure the optical rotation of the resolved fractions using a polarimeter. The meso compound will have an optical rotation of zero. The two enantiomer fractions will have equal and opposite specific rotations. This provides definitive, self-validating proof.

Analytical Workflow Diagram

The following diagram outlines the logical progression of experiments for the complete characterization of this compound isomers.

G cluster_synthesis Synthesis & Initial Check cluster_separation Separation cluster_identification Identification & Characterization cluster_results Results synthesis Synthesized Mixture (meso + racemic) initial_analysis Purity Check (Standard GC/HPLC, MS) synthesis->initial_analysis Confirms MW=294.47 chiral_hplc Chiral HPLC Separation initial_analysis->chiral_hplc peak1 Fraction 1 chiral_hplc->peak1 Collect Peak 1 peak2 Fraction 2 (and 3, if resolved) chiral_hplc->peak2 Collect Peak 2/3 nmr1 ¹H & ¹³C NMR peak1->nmr1 nmr2 ¹H & ¹³C NMR peak2->nmr2 polarimetry Polarimetry peak2->polarimetry xray X-Ray Crystallography (Definitive Structure) nmr1->xray If crystals form result_meso Meso Isomer (Simpler NMR, α=0) nmr1->result_meso nmr2->xray If crystals form result_racemic Racemic Pair (Complex NMR, α=±x) nmr2->result_racemic polarimetry->result_racemic result_absolute Absolute Configuration xray->result_absolute

Caption: Logical workflow for separation and characterization.

Frequently Asked Questions (FAQs)

Q: What are the stereoisomers of this compound?

A: The molecule has two stereocenters, giving rise to a total of three unique stereoisomers:

  • (3R,4R)-3,4-Diethyl-3,4-diphenylhexane

  • (3S,4S)-3,4-Diethyl-3,4-diphenylhexane

  • (3R,4S)-3,4-Diethyl-3,4-diphenylhexane (meso form)

The (3R,4R) and (3S,4S) isomers are non-superimposable mirror images of each other and are called enantiomers. The (3R,4S) form has an internal plane of symmetry, making it achiral and identical to its mirror image; this is known as a meso compound.

Q: Why is it so difficult to separate these isomers?

A: The difficulty stems from the similarity in their physical properties. Enantiomers have identical boiling points, melting points, and solubility in achiral solvents. Diastereomers (like the meso form and one of the enantiomers) do have different physical properties, but in the case of highly substituted, non-polar alkanes like this, the differences are extremely small, making separation by standard techniques like distillation or recrystallization inefficient.[4] Effective separation requires specialized techniques like chiral chromatography that can differentiate based on the three-dimensional arrangement of atoms.

Q: Which analytical technique provides the most definitive structural information?

A: Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure and absolute configuration of a molecule.[5][6] However, this technique is entirely dependent on the ability to grow a high-quality single crystal of the purified isomer, which can be a significant challenge in itself. For routine analysis and differentiation, a combination of chiral HPLC and high-field NMR spectroscopy is the most powerful and practical approach.

Q: Can Mass Spectrometry distinguish between the stereoisomers?

A: No, standard mass spectrometry (MS) cannot differentiate between stereoisomers. All three isomers have the identical molecular formula (C₂₂H₃₀) and therefore the same exact mass.[3] They will produce the same molecular ion peak (m/z 294.47).[3] While highly specialized techniques involving chiral derivatizing agents or ion mobility MS can sometimes provide differentiation, for all practical purposes, MS is used to confirm the molecular weight and fragmentation pattern of the compound class, not to distinguish its stereoisomers.[3]

Key Experimental Protocols

Protocol 1: Chiral HPLC Method for Isomer Separation

This protocol provides a robust starting point for separating the meso and racemic isomers. Optimization will likely be required for your specific system.

  • Objective: To resolve the meso isomer from the racemic pair and, ideally, resolve the two enantiomers.

  • Methodology:

    • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is highly recommended. Columns like Daicel Chiralpak AD-H or Chiralcel OD-H are excellent choices for non-polar aromatic compounds.[2]

    • Mobile Phase: Use a normal-phase system. A typical starting mobile phase is a mixture of Hexane and Isopropanol (IPA) .

    • Starting Conditions:

      • Mobile Phase Ratio: 99:1 (Hexane:IPA). The low percentage of the polar modifier (IPA) increases retention time and enhances the potential for chiral recognition.

      • Flow Rate: 0.7 - 1.0 mL/min.

      • Detection: UV at 210 nm or 254 nm to detect the phenyl groups.

    • Optimization Strategy:

      • If peaks are not resolved, decrease the percentage of IPA (e.g., to 99.5:0.5) to increase interaction with the stationary phase.

      • If retention times are too long, slowly increase the percentage of IPA (e.g., to 98:2).

      • Temperature can also be a factor; running at a lower temperature (e.g., 15°C) can sometimes improve resolution.

    • Data Validation: The area of the racemic peak (if unresolved) should be approximately double that of the meso peak, assuming a non-stereoselective synthesis. If all three isomers are resolved, the two enantiomer peaks should have nearly identical peak areas.

Relationship of Stereoisomers

G cluster_enantiomers Enantiomeric Pair (dl-pair) RR (3R,4R) SS (3S,4S) RR->SS Mirror Images Meso (3R,4S) Meso Compound RR->Meso Diastereomers SS->Meso Diastereomers

Caption: Stereoisomeric relationships of the molecule.

References

  • Supporting Information. (undated). NMR Data.
  • NIST. (undated). 3,4-Diethyl hexane. NIST WebBook.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
  • Beilstein Journals. (undated). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • PubChem. 3,4-Dimethyl-3,4-diethyl-hexane.
  • Google Patents. (2005). CN1608041A - Separation of diastereomers.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Google Patents. (1989). US4874473A - Separation of diastereomers by extractive distillation.
  • NIST. (undated). 3,4-Dimethyl-3,4-diethyl-hexane. NIST WebBook.
  • Stenutz. (undated). 3,4-diethylhexane.
  • NIST. (undated). 3,4-Dimethyl-3,4-diethyl-hexane Gas Chromatography. NIST WebBook.
  • PubChem. 3,4-Diethyl-3-methylhexane.
  • Chemsrc. (undated). This compound.
  • ResearchGate. (2024). The crystal structure of diethyl 4-(3,4-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, C21H27NO4.
  • ResearchGate. (2010). (PDF) Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate.
  • PubChem. 3,4-Diethyl-2,5-dimethylhexane.
  • ResearchGate. (2009). (PDF) Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
  • PubChem. 3,4-Diethyl-2,3-dimethylhexane.
  • PubChem. 3,4-Diethyl-3-methylhexane-2,4-diamine.

Sources

Technical Support Center: Alternative Synthetic Routes for 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of complex organic molecules. This guide provides an in-depth analysis of synthetic strategies for 3,4-Diethyl-3,4-diphenylhexane, a sterically hindered, symmetrical alkane. Due to its highly substituted nature, classical synthetic approaches often fail, necessitating alternative and more robust methodologies. This document is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with synthesizing this and similar sterically demanding structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The core challenge lies in creating the C3-C4 carbon-carbon bond between two tertiary, benzylic carbon atoms. This high degree of steric hindrance around the reactive centers makes many standard C-C bond-forming reactions, which are sensitive to steric bulk, inefficient or completely ineffective.

Q2: Why is the classical Wurtz reaction not a suitable method for this synthesis?

The Wurtz reaction, which involves the reductive coupling of two alkyl halides with sodium metal, is generally a poor choice for tertiary alkyl halides.[1][2] The proposed precursor for a Wurtz synthesis of the target molecule would be 3-halo-3-phenylpentane, a tertiary halide. When treated with sodium, tertiary halides predominantly undergo an elimination reaction (E2 mechanism) to form an alkene, rather than the desired coupling.[3][4] This is due to the significant steric hindrance that prevents the nucleophilic attack required for coupling, making the abstraction of a beta-proton for elimination the favored pathway.[3][5]

Q3: What are the most viable alternative strategies for synthesizing this molecule?

The most effective strategies start from a carbonyl compound, specifically propiophenone (phenyl ethyl ketone), and utilize reductive coupling reactions. Two primary alternative routes are:

  • Pinacol Coupling followed by Deoxygenation: This involves the reductive dimerization of propiophenone to form the intermediate 3,4-diphenyl-3,4-hexanediol (a pinacol).[6][7] This diol must then be fully deoxygenated to yield the target alkane.

  • McMurry Reaction followed by Hydrogenation: The McMurry reaction uses low-valent titanium to couple two ketone molecules and, in the same process, deoxygenates the intermediate diol to directly form an alkene.[8] For propiophenone, this yields 3,4-diethyl-3,4-diphenyl-3-hexene. A subsequent catalytic hydrogenation of the double bond produces the final alkane.

Q4: What are the key differences between the Pinacol and McMurry coupling reactions in this context?

The primary difference is the final product of the initial coupling step. A standard Pinacol coupling, often using reagents like Mg or SmI₂, stops at the vicinal diol stage.[7][9] The McMurry reaction, which specifically uses low-valent titanium reagents, proceeds further to eliminate both hydroxyl groups, yielding an alkene.[6] While the Pinacol route requires a separate, often harsh, deoxygenation step to convert the diol to the alkane, the McMurry reaction provides an alkene that is readily and cleanly reduced to the alkane via standard hydrogenation.

Q5: What are the critical safety precautions for these alternative syntheses?

  • Anhydrous Conditions: Both Pinacol and McMurry reactions are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., oven or flame-dried), and anhydrous solvents must be used.[2][10] The presence of water will quench the reactive organometallic species and halt the reaction.

  • Inert Atmosphere: The low-valent metals and radical intermediates involved are sensitive to oxygen. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Pyrophoric Reagents: Some reducing agents used to generate low-valent titanium for the McMurry reaction can be pyrophoric. Handle with extreme care.

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use appropriate safety equipment, including a blast shield and a well-ventilated fume hood, and ensure there are no ignition sources.

Troubleshooting Guide: Reductive Coupling of Propiophenone

This section addresses common issues encountered during the synthesis of this compound via the McMurry reaction pathway.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Propiophenone 1. Inactive low-valent titanium reagent. 2. Presence of moisture or oxygen in the reaction setup. 3. Insufficient reaction temperature or time.1. Ensure the reducing agent (e.g., Zn-Cu couple, LiAlH₄) is fresh and the TiCl₄ or TiCl₃ is of high purity. The formation of the black slurry of active titanium is a key visual indicator. 2. Rigorously dry all glassware and use freshly distilled anhydrous solvents (e.g., THF). Purge the entire system with an inert gas (Argon) before and during the reaction. 3. McMurry reactions often require reflux temperatures to proceed efficiently. Ensure the reaction is heated appropriately for a sufficient duration (typically several hours).
Formation of 3-Phenyl-3-pentanol as the Main Byproduct The ketone is being reduced to a secondary alcohol instead of coupling. This can happen if the reducing agent is too strong or if the conditions favor reduction over dimerization.1. Ensure the correct stoichiometry of the titanium reagent and reducing agent. 2. Add the ketone substrate slowly to the pre-formed low-valent titanium slurry to maintain a low concentration of the ketone, which favors bimolecular coupling over unimolecular reduction.
Incomplete Hydrogenation of the Alkene Intermediate 1. Inactive or poisoned hydrogenation catalyst (e.g., Pd/C). 2. Insufficient hydrogen pressure. 3. Impurities in the alkene substrate poisoning the catalyst.1. Use fresh, high-quality catalyst. If the reaction stalls, carefully filter the mixture (under an inert atmosphere if necessary) and add a fresh portion of the catalyst. 2. Ensure the reaction vessel is properly sealed and pressurized to the recommended H₂ pressure (e.g., 50 psi or higher). 3. Purify the alkene intermediate via column chromatography before hydrogenation to remove any residual titanium salts or other impurities.
Difficulty Purifying the Final Alkane Product The final product is non-polar and may co-elute with non-polar impurities. It may also be a solid that is difficult to recrystallize from common solvents.1. Use a non-polar eluent system for column chromatography (e.g., hexanes or petroleum ether). Careful fractionation of the column is key. 2. For recrystallization, try a mixed solvent system or test a range of non-polar and slightly polar solvents. Given its structure, the product is likely a crystalline solid.[11]
Ambiguous Spectroscopic Data The high symmetry of the molecule can lead to simpler-than-expected NMR spectra.1. ¹H NMR: Expect aromatic proton signals (10H) in the range of 7.15-7.29 ppm and aliphatic signals for the ethyl groups.[12] 2. ¹³C NMR: The number of signals will be reduced due to symmetry. 3. Mass Spectrometry: The molecular ion peak at m/z 294 is a critical confirmation of the product's identity.[12]

Comparative Analysis of Synthetic Routes

The following table summarizes the key aspects of the discussed synthetic pathways.

FeatureWurtz ReactionPinacol CouplingMcMurry Reaction + Hydrogenation
Starting Material 3-halo-3-phenylpentanePropiophenonePropiophenone
Key Reagents Sodium MetalMg, SmI₂, or other reducing agentsLow-valent Titanium (e.g., TiCl₄/Zn), H₂/Pd-C
Intermediate Alkyl radical/anion3,4-Diphenyl-3,4-hexanediol3,4-Diethyl-3,4-diphenyl-3-hexene
Typical Yield Very low to none (<5%)Moderate to Good (for diol)Good (60-80% over two steps)
Primary Advantage Conceptually simpleForms a C-C bond under milder conditions than McMurryReliable for sterically hindered ketones; clean final step
Primary Disadvantage Fails for tertiary halides due to elimination[3][4]Requires a separate, often difficult, deoxygenation stepRequires strict anhydrous/anaerobic conditions

Visualizing the Synthetic Pathways

The diagram below illustrates the viable and non-viable routes for synthesizing this compound.

G Propiophenone Propiophenone PinacolDiol Intermediate Diol (3,4-Diphenyl-3,4-hexanediol) Propiophenone->PinacolDiol Pinacol Coupling (e.g., Mg, THF) Alkene Intermediate Alkene (3,4-Diethyl-3,4-diphenyl-3-hexene) Propiophenone->Alkene McMurry Reaction (TiCl₄, Zn, THF, Reflux) Halide 3-halo-3-phenylpentane Failed Elimination Products (No Coupling) Halide->Failed Wurtz Reaction (Na, Ether) FinalProduct Final Product (this compound) PinacolDiol->FinalProduct Deoxygenation (Harsh Conditions) Alkene->FinalProduct Catalytic Hydrogenation (H₂, Pd/C)

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocol: McMurry Coupling & Hydrogenation Route

This protocol details a reliable two-step synthesis of this compound from propiophenone.

Step 1: Synthesis of 3,4-Diethyl-3,4-diphenyl-3-hexene via McMurry Reaction

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled hot under a stream of dry argon. Maintain a positive pressure of argon throughout the reaction.

  • Reagent Preparation: In the flask, add zinc powder (e.g., 10 g, ~150 mmol) and suspend it in 150 mL of anhydrous tetrahydrofuran (THF). Cool the slurry to 0°C in an ice bath.

  • Titanium Reagent Addition: Slowly add titanium tetrachloride (TiCl₄) (e.g., 8.5 g, ~45 mmol) dropwise via syringe to the stirred zinc slurry. Caution: This addition is exothermic. Maintain the temperature below 20°C. Upon addition, the solution will turn from yellow to a black slurry, indicating the formation of the low-valent titanium reagent.

  • Reaction Initiation: After the addition is complete, heat the black slurry to reflux for 1 hour to ensure full activation of the titanium reagent.

  • Substrate Addition: Dissolve propiophenone (e.g., 6.7 g, 50 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the propiophenone solution dropwise to the refluxing titanium slurry over 1 hour.

  • Reaction and Workup: Maintain the reflux for an additional 4-6 hours. Monitor the reaction by TLC (thin-layer chromatography). After completion, cool the reaction to room temperature and quench by slowly adding 100 mL of 10% aqueous K₂CO₃ solution. Stir for 30 minutes.

  • Extraction and Purification: Filter the mixture through a pad of Celite® to remove the titanium oxides. Wash the filter cake with diethyl ether. Transfer the combined filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield the pure alkene.

Step 2: Catalytic Hydrogenation to this compound

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the alkene from Step 1 (e.g., 5 g) in 100 mL of ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 250 mg, 5% w/w) to the solution. Caution: Pd/C can be pyrophoric; handle under a moist or inert atmosphere.

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi. Stir or shake the mixture vigorously at room temperature.

  • Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting solid is the target alkane, this compound. It can be further purified by recrystallization (e.g., from ethanol) if necessary.

References

  • Vertex AI Search Result[3] Why the Wurtz coupling method is not suitable for tertiary alkyl halides? (2020-10-14).
  • JoVE. (2023-04-30). Alkenes via Reductive Coupling of Aldehydes or Ketones: McMurry Reaction.
  • Wikipedia. Wurtz reaction.
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  • Uppsala University. (2020-01-01). Alkenes from Reductive Carbonyl-Carbonyl Coupling Reactions.
  • J&K Scientific LLC. (2025-03-01). Wurtz Reaction.
  • Smolecule. (2023-08-16). Buy this compound | 62678-48-2.
  • ChemTalk. Wurtz Reaction.
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  • ChemicalBook. (2025-07-16). This compound | 62678-48-2.
  • Organic Chemistry Portal. Alkene synthesis by reductive elimination.
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  • SynArchive. Pinacol Coupling.
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  • PubChem. 3,4-Dimethyl-3,4-diethyl-hexane | C12H26 | CID 526430.
  • Chemsrc. (2025-09-11). This compound | CAS#:62678-48-2.
  • Organic Chemistry Portal. Pinacol Coupling Reaction.
  • Sciencemadness Wiki. (2022-12-26). Pinacol coupling reaction.
  • Chemistry Steps. Pinacol Rearrangement.
  • CymitQuimica. 3,4-Diethyl 3, 4-diphenyl hexane.
  • Hindawi. (2015-10-12). Reduction and coupling reaction of carbonyl compounds by KI/Fe(OH)3 in aqueous media.
  • NIH. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.
  • ResearchGate. Pinacol Coupling.
  • Chemie Brunschwig. TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO.
  • National Institute of Standards and Technology. 3,4-Diethyl hexane - the NIST WebBook.
  • ResearchGate. (2025-08-05). Enabling the synthesis of medium chain alkanes and 1-alkenes in yeast.
  • Google Patents. CN1903831B - Purification method of 3,3'-diethyl-4,4'-diaminodiphenylmethane.
  • Chemistry Stack Exchange. (2018-07-10). Synthesis of branched alkanes.
  • Organic Chemistry Portal. Alkane synthesis by alkyne reduction.
  • Benchchem. A Technical Guide to the Grignard Reaction: Synthesis of 3,4-Dimethyl-3-hexanol.
  • ResearchGate. (2025-08-09). Synthesis of Diethyl 3,4-Dicyano-5-hydroxy- 2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine.
  • ResearchGate. Environmentally Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as Nitrile Oxide Generator | Request PDF.
  • Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • Organic Syntheses Procedure. DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES.
  • ResearchGate. (2025-08-06). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Organic Syntheses Procedure. Diethyl Tartrate.

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how to remove unreacted starting materials from 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3,4-Diethyl-3,4-diphenylhexane

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for isolating this target molecule from common unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile depends heavily on the synthetic route. A common method for synthesizing sterically hindered alkanes like this is through a Wurtz-type coupling or Grignard reaction.

  • From Grignard Synthesis: If you use a precursor like 2-bromo-2-phenylbutane with magnesium, common impurities include:

    • Unreacted Starting Material: The haloalkane (e.g., 2-bromo-2-phenylbutane) itself.

    • Unreacted Magnesium: Solid magnesium turnings.[1][2]

    • Coupling Byproducts: Biphenyl is a frequent byproduct from the coupling of the Grignard reagent with unreacted aryl halide.[3]

    • Protonated Starting Material: Benzene or ethylbenzene if the Grignard reagent is inadvertently quenched by water.

  • From Reductive Coupling (Pinacol-type): If starting from a ketone like propiophenone, the primary impurity will be the unreacted propiophenone.

Q2: How can I quickly assess the purity of my crude product and monitor the purification process?

Thin-Layer Chromatography (TLC) is the most effective and rapid method for this purpose.[4][5][6]

  • Principle: TLC separates compounds based on their polarity.[7] Your product, this compound, is a very non-polar hydrocarbon. Most likely starting materials (e.g., haloalkanes, ketones) are significantly more polar.

  • Procedure:

    • Stationary Phase: Use a standard silica gel plate (polar).[4][7]

    • Mobile Phase (Eluent): Start with a highly non-polar solvent system. Good starting points for non-polar compounds include 100% hexanes, or 5% ethyl acetate in hexanes.[8]

    • Analysis: The non-polar product will travel much further up the plate (higher Rf value), while more polar starting materials will remain closer to the baseline (lower Rf value).[5][7] This clear separation allows you to track the removal of impurities during purification.[4]

Q3: My crude product is a thick oil. Which purification method should I choose?

For an oily, non-polar product contaminated with more polar impurities, Flash Column Chromatography is the method of choice.[9][10][][12] It is highly effective for separating compounds with different polarities and is suitable for purifying oils. Recrystallization is generally only effective for solid compounds.[13][14]

Troubleshooting Guides

Scenario 1: My TLC shows a single spot, but NMR analysis indicates the presence of a starting material.

  • Problem: The TLC solvent system is not optimized and is causing the product and impurity to "co-elute," meaning they travel up the plate at the same rate. This is common if the eluent is too polar (too "strong"), causing all compounds to move to the solvent front.

  • Solution: Decrease Eluent Polarity.

    • Rerun the TLC: If you used a 10% ethyl acetate/hexane mixture, try a 2% ethyl acetate/hexane mixture, or even 100% hexanes.[8]

    • Objective: The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4, which typically provides the best separation in column chromatography. This will slow the movement of your non-polar product down the plate, allowing the more polar impurities to be clearly resolved near the baseline.

Scenario 2: I performed a Grignard reaction, and after aqueous workup, my crude product is contaminated with biphenyl.

  • Problem: Biphenyl is a common, non-polar byproduct of Grignard reactions involving aryl halides.[3] It has a polarity very similar to the target product, making separation challenging.

  • Solution 1: Careful Flash Column Chromatography. While challenging, a slight polarity difference can be exploited. Use a very non-polar eluent system (e.g., pure hexanes or isooctane) and run the column slowly to maximize separation. Monitor fractions carefully by TLC.

  • Solution 2: Recrystallization (if product is solid). If your this compound product can be induced to crystallize, this can be an excellent method for removing the biphenyl impurity. The principle relies on finding a solvent in which the product's solubility changes significantly with temperature, while the impurity remains dissolved in the cold solvent.[13][15][16] A solvent mixture, such as ethanol/water, might be effective.

Scenario 3: My product is an oil that refuses to crystallize, even after column chromatography shows it to be pure.

  • Problem: Many highly substituted, symmetric alkanes have low melting points and can form persistent oils or amorphous solids. This is a physical property of the molecule, not necessarily an indication of impurity.

  • Expert Insight: Do not mistake a failure to crystallize for a lack of purity. If analytical data (NMR, GC-MS) confirms purity, then the oil is the final product form. If crystallization is absolutely required, try the following:

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[17]

    • Seed Crystals: If you have a tiny amount of solid material, add it to the cold, supersaturated solution to induce crystallization.[15][17]

    • Solvent System Change: Try dissolving the oil in a minimal amount of a good, volatile solvent (like hot hexanes or diethyl ether) and then slowly adding a poor, miscible solvent (like cold ethanol or acetone) until turbidity appears, then allow it to cool slowly.[17]

Experimental Protocols & Methodologies

Method 1: Purification by Flash Column Chromatography

This is the most reliable method for separating the non-polar product from more polar starting materials.[10][]

1. Preliminary Analysis (TLC):

  • Determine the optimal eluent system using TLC as described in FAQ 2. For this separation, a system of 2-5% ethyl acetate in hexanes is a good starting point.[8] The goal is a well-resolved spot for your product with an Rf of ~0.3.

2. Column Preparation (Dry Packing):

  • Select a column with a diameter such that the silica gel level will be about 5-6 inches high.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a small layer of sand.

  • Fill the column with dry silica gel (40-63 µm particle size is standard).

  • Gently tap the side of the column to ensure the silica is well-packed. Add another layer of sand on top.

3. Loading the Sample:

  • Dissolve your crude oil in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure (rotary evaporation) until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.

  • Carefully add the dry-loaded sample to the top of the sand layer in your column.

4. Elution and Fraction Collection:

  • Carefully add your chosen eluent to the column.

  • Using gentle air or nitrogen pressure, push the solvent through the column.[9][12] Maintain a constant flow rate. Never let the column run dry.

  • Collect the eluent in a series of test tubes or flasks (fractions).

  • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Method 2: Purification by Recrystallization

This method is only applicable if your product is a solid or can be induced to crystallize. It is excellent for removing small amounts of impurities.[13][16]

1. Choosing a Solvent:

  • The ideal solvent is one in which your product is sparingly soluble at room temperature but very soluble when hot.[14][18] Impurities should ideally be soluble at all temperatures.

  • Test small amounts of your product in various solvents (e.g., hexanes, ethanol, acetone, ethyl acetate) to find a suitable one. A mixed-solvent system (e.g., ethanol/water) may also be effective.[17]

2. The Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) while stirring.

  • Continue adding small portions of hot solvent until the solid just dissolves.[15][16]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

3. Crystal Collection and Drying:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Data & Visualization

Table 1: Comparison of Primary Purification Techniques

Technique Best For Principle of Separation Pros Cons
Flash Chromatography Oily products; large polarity differencesAdsorption/PolarityHigh resolution; versatile for oils/solids; scalable.[]Requires more solvent and time; potential for sample loss on column.
Recrystallization Solid products with minor impuritiesDifferential SolubilityHigh purity achievable; cost-effective; simple setup.[13]Not suitable for oils; requires finding a specific solvent; yield can be lower.[17]
Liquid-Liquid Extraction Initial workup to remove polar impuritiesPartitioning between immiscible liquidsFast; good for removing salts and very polar materials.Not effective for separating compounds with similar polarities (e.g., biphenyl).

Diagram 1: Workflow for Purification Method Selection

This diagram outlines the decision-making process for purifying your product.

Purification_Workflow Start Crude Product (this compound) TLC Assess Purity via TLC Start->TLC IsSolid Is the crude product a solid? TLC->IsSolid Column Purify via Flash Column Chromatography IsSolid->Column No (It's an oil) Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes CheckPurity Check Purity (TLC, NMR) Column->CheckPurity Recrystallize->CheckPurity FinalProduct Pure Product CheckPurity->Column No CheckPurity->FinalProduct Yes OilPath Product is an oil SolidPath Product is solid PurePath Purity Confirmed ImpurePath Impurity Remains

A decision tree for selecting the appropriate purification method.

References

  • University of California, Davis. (n.d.).
  • LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • LCGC International. (2020). Flash Chromatography.
  • Wikipedia. (2023). Thin-layer chromatography.
  • JoVE. (n.d.). Video: Thin-Layer Chromatography (TLC): Overview.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Grignard Reaction Lab Handout. (n.d.).
  • Wired Chemist. (n.d.). Recrystallization.
  • Sulzer. (n.d.). Selective Removal of Polar and Non-Polar Impurities.
  • Moore, S. (2020, October 22). What is Flash Column Chromatography? News-Medical.Net.
  • Wired Chemist. (n.d.). Recrystallization.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • Chemistry Stack Exchange. (2014, July 20). Removing unreacted Mg metal in a Grignard reaction.
  • University Handout. (n.d.).
  • Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of....
  • Organic Syntheses. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Google Patents. (n.d.). US5354475A - Process for separating polar and non-polar constituents from coal tar distillates.
  • ResearchGate. (2022, June 22). Purification of non polar compounds?.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • EMU Physics Department. (2023, July 4).
  • Chemsrc. (n.d.). This compound.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane.

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Technical Support Center: Synthesis of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-Diethyl-3,4-diphenylhexane. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection. Here, we address common experimental challenges in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route to this compound, and where do solvents play a key role?

The synthesis of this compound is typically achieved via a Pinacol coupling reaction , starting from propiophenone (phenyl ethyl ketone).[1] This reaction is a reductive dimerization of the ketone, driven by a single-electron donor like magnesium metal, to form a vicinal diol (this compound-3,4-diol).[2][3] This diol intermediate is then dehydroxylated to yield the final alkane product.

The solvent is not merely a medium for the reaction; it is an active participant that critically influences the reaction's success. Its effects are most pronounced during the initial C-C bond-forming pinacol coupling step. The solvent impacts:

  • The stability of radical intermediates: The reaction proceeds through a ketyl radical anion.[4][5]

  • The reactivity of the metal reductant: The solvent can affect the metal's surface and its ability to donate electrons.

  • The pathway of the reaction: The choice of solvent can dictate whether the desired coupling occurs or if side reactions, like simple reduction, dominate.

Q2: I'm getting a very low yield of my desired product. Could my choice of solvent be the problem?

Absolutely. Low yield is one of the most common issues in pinacol couplings and is frequently traced back to the solvent. A non-optimal solvent can lead to two primary problems:

  • Inhibition of Ketyl Radical Dimerization: The key step is the coupling of two ketyl radical anions.[6] Solvents that do not adequately stabilize these intermediates can hinder the dimerization process, stalling the reaction and promoting side pathways.

  • Promotion of Side Reactions: If the solvent is protic (e.g., ethanol, methanol, or even wet aprotic solvents), it can protonate the ketyl radical intermediate. This quenches the radical and leads to the formation of a secondary alcohol (1-phenyl-1-propanol), a common and yield-reducing byproduct.[7] While some modern pinacol reactions can tolerate protic conditions, the classic magnesium-mediated route is highly sensitive to proton sources.[2]

Q3: My main byproduct is 1-phenyl-1-propanol. What causes this, and how can I prevent it?

The formation of 1-phenyl-1-propanol is a classic sign of a competing reduction pathway. This occurs when the ketyl radical anion, formed after the first electron transfer, is protonated by a proton source before it can dimerize with another radical.[7]

  • Primary Cause: The presence of protic species in the reaction mixture. The most common culprit is water, but alcohols or other acidic impurities can also be responsible.

  • Solvent-Related Solution: The most effective preventative measure is the rigorous use of anhydrous, polar aprotic solvents . Tetrahydrofuran (THF) or diethyl ether are standard choices. These solvents must be thoroughly dried before use. Using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.

Q4: How does solvent polarity influence the pinacol coupling reaction?

Solvent polarity has a profound effect on both the reaction rate and the stability of the intermediates.[8][9] In the pinacol coupling, a polar solvent is generally beneficial because it stabilizes the charged ketyl radical anion intermediate.[10] This stabilization can facilitate its formation and potentially increase its lifetime in solution, allowing for dimerization to occur.

However, a distinction must be made between polar aprotic and polar protic solvents.[9]

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These are ideal. They possess a significant dipole moment to stabilize the charged intermediates but lack acidic protons that would lead to unwanted side reactions.[8]

  • Polar Protic Solvents (e.g., Water, Alcohols): These should generally be avoided in this specific synthesis. While they are highly polar, their ability to act as proton donors typically leads to the formation of the alcohol byproduct, as discussed in Q3.[11]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Reaction Fails to Initiate or Propiophenone Conversion is Low
  • Symptoms: After adding all reagents, analysis (e.g., by TLC or GC) shows mostly unreacted starting material even after extended reaction times.

  • Primary Suspect (Solvent-Related): Poor solvation of the magnesium cation (Mg²⁺) and inadequate interaction with the magnesium metal surface.

  • Causality: The pinacol coupling is a heterogeneous reaction occurring on the surface of the magnesium metal.[12] For the reaction to proceed, the solvent must help break down the passivating oxide layer on the magnesium and solvate the Mg²⁺ ions that form. Ethereal solvents like THF are effective because the oxygen atoms can coordinate to the magnesium, stabilizing the developing positive charge and promoting the reaction.[2] Non-coordinating solvents like hexane or toluene are far less effective.

  • Troubleshooting Steps:

    • Activate the Magnesium: Ensure the magnesium turnings are fresh and activated. Grinding them gently in a dry mortar and pestle or using a small amount of iodine or 1,2-dibromoethane can help activate the surface.[12]

    • Switch to a Coordinating Solvent: If you are not already, use anhydrous THF. It is the solvent of choice for many Grignard-type and related organometallic reactions for its excellent coordinating ability.

    • Ensure Anhydrous Conditions: Any trace of water will react with the magnesium surface to form magnesium hydroxide, passivating it and preventing the desired reaction.

Problem 2: Product is a Complex Mixture and Difficult to Purify
  • Symptoms: The crude product shows multiple spots on TLC or peaks in GC/LC-MS, making isolation of the pure this compound-3,4-diol difficult.

  • Primary Suspect (Solvent-Related): The reaction solvent is either promoting side reactions or complicating the workup and purification.

  • Causality: High-boiling point polar aprotic solvents like DMF or DMSO, while good for solvating intermediates, can be very difficult to remove completely and can complicate aqueous workups. If the reaction is overheating due to poor temperature control, the solvent might also contribute to thermal decomposition pathways.

  • Troubleshooting Steps:

    • Optimize the Reaction Solvent: Use a lower-boiling point solvent like THF or diethyl ether that is effective for the reaction but easily removed under vacuum.

    • Optimize the Purification Solvent System: The choice of solvent for recrystallization or chromatography is critical. A solvent system should be identified where the desired diol product has significantly different solubility from the byproducts (like the alcohol or unreacted ketone). Hexane/ethyl acetate or toluene/hexane mixtures are often good starting points for column chromatography. For recrystallization, a solvent in which the product is soluble when hot but sparingly soluble when cold is needed.[13]

Data & Protocols

Table 1: Influence of Common Solvents on Pinacol Coupling
SolventTypeDielectric Constant (ε)Boiling Point (°C)Expected Outcome in Pinacol Coupling
Tetrahydrofuran (THF) Polar Aprotic, Coordinating7.666Excellent. Good stabilization of intermediates, coordinates with Mg²⁺, easily dried and removed.[14]
Diethyl Ether Polar Aprotic, Coordinating4.335Good. Similar to THF but less polar and more volatile. Requires careful temperature control.
Toluene Nonpolar Aprotic2.4111Poor to Moderate. Lacks polarity to effectively stabilize radical anions. Often used in McMurry-type couplings with titanium but less effective for magnesium.[14]
Acetonitrile Polar Aprotic37.582Poor. Although highly polar, it can be reduced by active metals and may interfere with the reaction.[8]
Ethanol/Methanol Polar Protic24.5 / 32.778 / 65Very Poor. Acts as a proton source, leading primarily to the formation of the 1-phenyl-1-propanol byproduct.[8][11]
Water Polar Protic80.1100Unsuitable. Reacts with magnesium and readily protonates any radical intermediates formed.[8]
Experimental Protocol: Synthesis of this compound-3,4-diol

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and safety protocols.

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry argon or nitrogen.

  • Reagent Preparation:

    • Add magnesium turnings (1.2 eq) to the reaction flask.

    • In the dropping funnel, prepare a solution of propiophenone (1.0 eq) in anhydrous THF. The THF should be freshly distilled from sodium/benzophenone or taken from a recently opened bottle of anhydrous grade solvent.

  • Reaction Initiation:

    • Add a small portion of the propiophenone/THF solution to the magnesium turnings. The reaction may need gentle warming or the addition of an iodine crystal to initiate. A color change and/or gentle reflux indicates the reaction has started.

  • Execution:

    • Once initiated, add the remaining propiophenone solution dropwise at a rate that maintains a gentle reflux. The use of THF is critical here to solvate the magnesium-pinacolate complex as it forms on the metal surface.[6]

    • After the addition is complete, continue to stir the reaction mixture at reflux until TLC analysis indicates the consumption of the starting material.

  • Workup & Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution. This hydrolyzes the magnesium alkoxide complex to yield the diol and magnesium salts.[15]

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).[16]

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to isolate the this compound-3,4-diol.

Visualizing the Mechanism and Solvent Influence

Pinacol_Coupling cluster_0 Step 1: Ketyl Radical Formation cluster_1 Step 2: Dimerization cluster_2 Step 3: Protonation (Workup) cluster_3 Side Reaction Pathway Propiophenone Propiophenone Ketyl Ketyl Radical Anion Propiophenone->Ketyl + e⁻ (from Mg) Ketyl2 2 x Ketyl Radical Anion Mg Mg⁰ Solvent_Effect_1 Polar aprotic solvent (THF) stabilizes this intermediate Ketyl->Solvent_Effect_1 Dianion Pinacolate Dianion (Mg²⁺ complex) Ketyl2->Dianion Coupling Dianion2 Pinacolate Dianion Diol Vicinal Diol (Product) Dianion2->Diol + 2H⁺ (from H₂O) Ketyl3 Ketyl Radical Anion Alcohol 1-Phenyl-1-propanol (Byproduct) Ketyl3->Alcohol + H⁺ Solvent_Effect_2 Protic solvent intercepts radical, preventing coupling Ketyl3->Solvent_Effect_2 Protic_Solvent Protic Solvent (e.g., H₂O, ROH)

Caption: Reaction mechanism and key points of solvent influence.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Experiment Issue? LowYield Low Yield / No Reaction Start->LowYield Yes Byproduct Alcohol Byproduct Formed Start->Byproduct No, but... CheckSolvent1 Is solvent polar aprotic (e.g., THF)? LowYield->CheckSolvent1 CheckSolvent2 Is solvent strictly aprotic? Byproduct->CheckSolvent2 UseTHF Action: Switch to anhydrous THF. CheckSolvent1->UseTHF No CheckAnhydrous1 Is solvent anhydrous? CheckSolvent1->CheckAnhydrous1 Yes UseTHF->CheckAnhydrous1 DrySolvent1 Action: Distill solvent over drying agent. CheckAnhydrous1->DrySolvent1 No ActivateMg Action: Activate Mg (e.g., with I₂). CheckAnhydrous1->ActivateMg Yes DrySolvent1->ActivateMg Success Problem Resolved ActivateMg->Success UseAprotic Action: Switch to a rigorously dried aprotic solvent (THF). CheckSolvent2->UseAprotic No CheckAnhydrous2 Are all reagents and glassware dry? CheckSolvent2->CheckAnhydrous2 Yes UseAprotic->Success DryReagents Action: Dry starting material and glassware thoroughly. CheckAnhydrous2->DryReagents No CheckAnhydrous2->Success Yes DryReagents->Success

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • The interplay of polar effects in controlling the selectivity of radical reactions. RWTH Publications. Available at: https://publications.rwth-aachen.de/record/826880/files/826880.pdf
  • Solvent effects. Wikipedia. Available at: https://en.wikipedia.org/wiki/Solvent_effects
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: https://eprints.whiterose.ac.uk/167664/1/Solvent%20effects%20in%20palladium%20catalysed%20cross-coupling%20reactions%20-%20final%20version.pdf
  • The frequently overlooked importance of solvent in free radical syntheses. NRC Publications Archive - Canada.ca. Available at: https://nrc-publications.canada.ca/eng/view/ft/?id=c82bdfb9-7551-47ea-847e-92a0618032f2
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: https://www.researchgate.
  • Pinacol coupling reaction. Wikipedia. Available at: https://en.wikipedia.org/wiki/Pinacol_coupling_reaction
  • Pinacol coupling reaction. Grokipedia. Available at: https://grokipedia.org/pinacol-coupling-reaction/
  • Pinacol Coupling Reaction. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/pinacol-coupling.shtm
  • New Reagent for Reductive Coupling of Carbonyl and Imine Compounds: Highly Reactive Manganese-Mediated Pinacol Coupling of Aryl Aldehydes, Aryl Ketones, and Aldimines. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jo049187t
  • Pinacol Rearrangement. Chemistry Steps. Available at: https://www.chemistrysteps.com/pinacol-rearrangement/
  • Ketones react with MgHg over water and give A Alcohols class 12 chemistry CBSE. Vedantu. Available at: https://www.vedantu.com/question-answer/ketones-react-with-mg-hg-over-water-and-give-class-12-chemistry-cbse-602f5a6f23578c77293a9851
  • Pinacol coupling reaction. Sciencemadness Wiki. Available at: https://www.sciencemadness.org/smwiki/index.php?title=Pinacol_coupling_reaction
  • Magnesium. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/reductions/magnesium.shtm
  • Pinacol Coupling (And McMurry Reaction). YouTube. Available at: https://www.youtube.
  • Magnesium- and titanium-induced reductive coupling of carbonyl compounds: efficient syntheses of pinacols and alkenes. Journal of the Chemical Society, Perkin Transactions 1. Available at: https://pubs.rsc.org/en/content/articlelanding/1986/p1/p19860002161
  • Pinacol coupling reaction | Bouveault–Blanc reduction | full mechanism | Solvated Electrons. YouTube. Available at: https://www.youtube.
  • This compound | CAS#:62678-48-2. Chemsrc. Available at: https://www.chemsrc.com/en/cas/62678-48-2_1087120.html
  • CN1903831B - Purification method of 3,3'-diethyl-4,4'-diaminodiphenylmethane. Google Patents. Available at: https://patents.google.
  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=v88p0082

Sources

refining the work-up procedure for 3,4-Diethyl-3,4-diphenylhexane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-diphenylhexane-3,4-diol, typically generated via the pinacol coupling of propiophenone. It is structured as a series of troubleshooting questions and detailed protocols to address common challenges encountered during the reaction work-up and product purification.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues arising after the initial reductive coupling reaction is complete.

Question: My reaction mixture formed a persistent emulsion during the aqueous quench and extraction. How can I break it and proceed?

Answer: Emulsion formation is a frequent issue in pinacol coupling work-ups, especially when using magnesium as the reducing agent, which generates fine magnesium hydroxide precipitate.[1][2]

  • Causality: The fine particulate salts act as surfactants, stabilizing the oil-in-water or water-in-oil droplets and preventing the separation of organic and aqueous layers. Vigorous shaking during extraction exacerbates this problem.

  • Immediate Solutions:

    • Brine Wash: Add a significant volume of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the charged interface.

    • Filtration: Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will remove the fine solid precipitates that are stabilizing the emulsion. The layers in the filtrate should separate cleanly.

    • Patience & Gentle Inversion: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation. When mixing, use gentle, repeated inversions rather than vigorous shaking.

  • Preventative Measure: During the work-up, pour the reaction mixture onto crushed ice first, then slowly add the quenching solution (e.g., saturated aq. NH₄Cl or dilute acid) with stirring. This helps to manage the exotherm and can result in more granular, easily filterable salts.

Question: My TLC plate shows three spots after the work-up. What are they likely to be?

Answer: A three-spot TLC (Thin Layer Chromatography) profile is a classic scenario for this reaction. Assuming the reaction has proceeded, the spots typically correspond to (in order of decreasing polarity/increasing Rf):

  • Product Diols (meso- and dl-Diastereomers): These are the most polar compounds. Often, the two diastereomers of 3,4-diphenylhexane-3,4-diol will have very similar Rf values and may appear as a single, slightly elongated spot or two very closely spaced spots.

  • Unreacted Propiophenone: The starting ketone is less polar than the diol products due to the absence of the hydroxyl groups.

  • Pinacolone Byproduct: A non-polar spot with a high Rf value could be 3,3-diphenyl-2-butanone, the product of a pinacol rearrangement. This is particularly likely if the reaction was quenched or worked up under strongly acidic and/or heated conditions.[2]

Question: My final yield is low. Where could my product have been lost?

Answer: Low yields can stem from several stages of the work-up and purification process.

  • Incomplete Reaction: The most obvious cause. Always check for a significant amount of unreacted propiophenone via TLC or 1H NMR of the crude material.

  • Pinacol Rearrangement: As mentioned, acidic conditions can convert your desired diol into the ketone byproduct. Use a neutral or slightly basic quench (saturated NH₄Cl or NaHCO₃) and avoid strong acids during extraction if possible.

  • Loss during Extraction: If an emulsion was not fully resolved, a significant amount of product can be trapped in the interfacial layer or the aqueous phase.

  • Premature Crystallization: The product, particularly the meso diastereomer, can sometimes be sparingly soluble in common extraction solvents like hexanes or diethyl ether. It may precipitate with the inorganic salts upon quenching. If suspected, you can try re-dissolving the filtered salts in a more polar solvent like ethyl acetate or dichloromethane and checking for product by TLC.

  • Overly Aggressive Purification: Using too polar of an eluent during column chromatography can co-elute the product with impurities. Conversely, overly aggressive recrystallization (e.g., using too much solvent) can leave a substantial amount of product in the mother liquor.

Question: How do I separate the meso and dl diastereomers of the product?

Answer: The separation of diastereomers is the primary challenge in purifying 3,4-diphenylhexane-3,4-diol. Since diastereomers have different physical properties, they can be separated using standard laboratory techniques.

  • Fractional Crystallization: This is often the most effective method. The meso isomer, due to its higher symmetry, typically has a different solubility profile and often a higher melting point than the dl (racemic) pair. Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene, ethanol/water) to find conditions where one diastereomer selectively crystallizes, leaving the other in the mother liquor.

  • Column Chromatography: Careful column chromatography on silica gel can effectively separate the diastereomers.[3] Success depends on meticulous technique:

    • Column Dimensions: Use a long, narrow column for better resolution.

    • Eluent System: A low-polarity mobile phase is key. Start with a mixture like 95:5 Hexane:Ethyl Acetate and run a very shallow gradient, or even run it isocratically, collecting many small fractions.

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") rather than loading in a large volume of solvent. This leads to a much sharper starting band and better separation.

Part 2: Experimental Workflow & Protocols

This section provides validated, step-by-step protocols for the work-up and purification of 3,4-diphenylhexane-3,4-diol.

Workflow Overview

The overall process from a completed reaction mixture to a purified product follows a logical sequence designed to remove inorganic salts, unreacted starting materials, and byproducts, and finally to separate the product diastereomers.

Workup_Workflow cluster_reaction Post-Reaction cluster_workup Aqueous Work-up cluster_analysis Analysis & Purification Reaction Completed Reaction Mixture (e.g., in THF with Mg turnings) Quench Quench Reaction (e.g., sat. aq. NH4Cl) Reaction->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (e.g., Brine) Extract->Wash Dry Dry & Concentrate (e.g., Na2SO4, Rotary Evaporation) Wash->Dry Crude Crude Product (Mixture of Diastereomers) Dry->Crude TLC TLC Analysis Crude->TLC Purify Purification TLC->Purify Column Column Chromatography Purify->Column Diastereomers separable Crystal Fractional Crystallization Purify->Crystal Differential solubility Pure_Meso Pure meso-Diol Column->Pure_Meso Pure_DL Pure dl-Diol Column->Pure_DL Crystal->Pure_Meso Crystal->Pure_DL

Caption: Decision workflow for the work-up and purification of 3,4-diphenylhexane-3,4-diol.

Protocol 1: Standard Aqueous Work-up

This protocol is designed to remove inorganic byproducts and water-soluble components from the reaction mixture.

  • Preparation: Prepare a large beaker containing crushed ice.

  • Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into the beaker of crushed ice with vigorous stirring.

  • Neutralization/Salting: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) until all effervescence ceases and the magnesium salts begin to precipitate.

  • Extraction: Transfer the entire mixture to a large separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x volume of the initial reaction solvent).

  • Phase Separation: If an emulsion forms, refer to the FAQ section above. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) (1 x volume). This helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is optimized for the separation of the meso and dl diastereomers.

  • Column Preparation: Select a glass column with a high aspect ratio (length:width > 10:1). Prepare a slurry of silica gel (230-400 mesh) in hexane and pack the column, ensuring no air bubbles are trapped.

  • Sample Preparation (Dry Loading): Dissolve the crude product (from Protocol 1) in a minimal amount of dichloromethane or acetone. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, level band. Gently add a layer of sand on top to prevent disturbance.

  • Elution: Begin eluting with a low-polarity solvent system, such as 95:5 Hexane:Ethyl Acetate . Collect small fractions (e.g., 10-20 mL for a medium-sized column).

  • Monitoring: Monitor the fractions carefully by TLC. Use a developing chamber and a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots. The less polar diastereomer will elute first.

  • Fraction Pooling: Once the fractions are identified, pool the pure fractions of the first diastereomer, the mixed fractions, and the pure fractions of the second diastereomer separately.

  • Solvent Removal: Remove the solvent from the pooled pure fractions under reduced pressure to yield the isolated diastereomers.

Part 3: Characterization and Data

Accurate characterization is essential to confirm the identity and purity of the final products. The primary distinction between the meso and dl forms lies in their symmetry, which results in different spectroscopic and physical properties.

Propertymeso-3,4-Diphenylhexane-3,4-dioldl-3,4-Diphenylhexane-3,4-diolStarting Material (Propiophenone)
Molecular Weight 270.37 g/mol 270.37 g/mol 134.18 g/mol
Expected 1H NMR Signals Simpler spectrum due to symmetry. Expect single signals for equivalent protons (e.g., one type of -OH, one quartet for -CH₂-, one triplet for -CH₃).More complex spectrum. The two halves of the molecule are not equivalent, leading to potentially distinct signals for each group.Aromatic protons (~7.4-8.0 ppm), Quartet for -CH₂- (~3.0 ppm), Triplet for -CH₃ (~1.2 ppm).
Expected 13C NMR Signals Fewer signals due to molecular symmetry.More signals, as corresponding carbons on each half of the molecule are inequivalent.Carbonyl (~200 ppm), Aromatic (~128-137 ppm), Aliphatic (~8-32 ppm).
TLC Rf Value Generally similar to the dl form but can be separated with an optimized, low-polarity eluent.Generally similar to the meso form.Higher Rf (less polar) than the diol products.
Melting Point Typically different from the dl form. Often higher due to better crystal packing enabled by symmetry.Typically different from the meso form.-9 °C (liquid at room temp)

Note: Specific, experimentally verified melting points and NMR chemical shifts for the individual diastereomers of 3,4-diphenylhexane-3,4-diol are not consistently reported across standard chemical literature. Researchers should acquire data on their own purified samples and use the principles of symmetry to assign the spectra to the correct isomer.

References

  • Organic Syntheses, Coll. Vol. 10, p.438 (2004); Vol. 79, p.209 (2002). Link
  • Li, J-T., Sun, X-L., & Li, T-S. (2007). Pinacol Coupling of Aromatic Aldehydes and Ketones Mediated by TiCl4—Zn in Ethyl Acetate under Ultrasound. ChemInform, 38(31).
  • Wikipedia contributors. (2023). Pinacol coupling reaction. In Wikipedia, The Free Encyclopedia. Link
  • Organic Syntheses, Coll. Vol. 1, p.462 (1941); Vol. 5, p.86 (1925). Link
  • PubChem Compound Summary for CID 301187, 3,4-Diphenylhexane-3,4-diol.
  • Challener, C. A. (2015). Chiral Drugs.
  • Francotte, E. R. (2001). Chromatography as a tool for the separation of enantiomers.
  • Fittig, R. (1859). Ueber einige Producte der trockenen Destillation essigsaurer Salze. Justus Liebigs Annalen der Chemie, 110(1), pp. 17-43.
  • Santai Technologies, Inc. (2020). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.

Sources

Validation & Comparative

comparing spectroscopic data of 3,4-Diethyl-3,4-diphenylhexane with literature values

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of 3,4-Diethyl-3,4-diphenylhexane

This guide provides a comprehensive framework for the spectroscopic characterization of this compound, outlining the requisite experimental protocols and a structured approach for comparing acquired data against literature values. As a molecule with a complex three-dimensional structure, rigorous spectroscopic analysis is paramount for unambiguous identification and quality control in research and development settings.

Introduction

This compound is a hydrocarbon characterized by a hexane backbone symmetrically substituted with two ethyl and two phenyl groups at the C3 and C4 positions. Its molecular formula is C₂₂H₃₀, with a corresponding molecular weight of 294.47 g/mol .[1] The steric hindrance around the central C-C bond influences its conformational preferences and, consequently, its spectroscopic signature. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. The primary objective is to equip researchers with the methodology to acquire high-quality spectroscopic data and to systematically compare it with established literature values for verification.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure data accuracy and comparability, the following experimental parameters are recommended. The choice of a suitable deuterated solvent is critical; chloroform-d (CDCl₃) is a common choice for non-polar compounds like the one .

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single pulse (zg30).

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16 (can be increased for dilute samples).

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled (zgpg30).

  • Acquisition Time: ~1.5 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise for quaternary carbons.

  • Spectral Width: 0 to 200 ppm.

The causality behind these choices lies in balancing signal-to-noise with experimental time. A longer relaxation delay in ¹³C NMR, for instance, is crucial for the quantitative observation of quaternary carbons, which have longer relaxation times.

Caption: Workflow for NMR data acquisition and processing.

Comparison of ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Proton Environment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl Protons[Experimental Value]~7.15-7.29[1]Multiplet10H
Methylene Protons (-CH₂-)[Experimental Value][Literature Value]Quartet8H
Methyl Protons (-CH₃)[Experimental Value][Literature Value]Triplet12H
Comparison of ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Environment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm)
Quaternary Phenyl Carbon (C-ipso)[Experimental Value][Literature Value]
Aromatic CH Carbons[Experimental Value][Literature Value]
Quaternary Alkyl Carbons (C3 & C4)[Experimental Value][Literature Value]
Methylene Carbons (-CH₂-)[Experimental Value][Literature Value]
Methyl Carbons (-CH₃)[Experimental Value][Literature Value]

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by C-H and C=C stretching and bending vibrations.

Experimental Protocol: Acquiring FT-IR Spectrum

Attenuated Total Reflectance (ATR) is a convenient technique for solid or liquid samples.

Instrumentation:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Accessory: Diamond ATR accessory.

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Perform an ATR correction using the instrument software.

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Comparison of IR Data

The key vibrational modes for this compound are expected in the following regions.

Vibrational Mode Experimental Frequency (cm⁻¹) Literature Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch[Experimental Value][Literature Value]Medium-Weak
Aliphatic C-H Stretch[Experimental Value][Literature Value]Strong
Aromatic C=C Stretch[Experimental Value][Literature Value]Medium
C-H Bending[Experimental Value][Literature Value]Medium-Strong

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Acquiring Mass Spectrum

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

Instrumentation:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer coupled to a Gas Chromatograph (GC-MS) is ideal.

GC-MS Parameters:

  • Injection Mode: Split/Splitless.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Column: A non-polar column (e.g., DB-5ms).

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Caption: Workflow for GC-MS data acquisition.

Comparison of Mass Spectrometry Data

The mass spectrum should confirm the molecular weight and show characteristic fragmentation patterns.

Fragment Ion Experimental m/z Literature m/z Proposed Structure
Molecular Ion [M]⁺[Experimental Value]294[1][C₂₂H₃₀]⁺
α-cleavage fragment[Experimental Value][Literature Value][C₁₅H₁₇]⁺
Tropylium ion[Experimental Value]91[C₇H₇]⁺

Conclusion

This guide presents a standardized methodology for the spectroscopic analysis of this compound. Adherence to these protocols will ensure the acquisition of high-quality, reproducible data. While this document provides a framework for comparison, it must be noted that detailed, publicly available literature spectra for this specific compound are scarce. The provided general literature values should be supplemented with data from more specialized or proprietary sources whenever possible for a definitive comparison. The combination of NMR, IR, and MS provides a powerful and complementary approach to confirming the structure and purity of this compound, which is essential for its application in any research or development context.

References

As of the latest update, specific peer-reviewed articles containing the complete spectroscopic data for this compound were not identified in broad searches. The following references provide general information or data for related compounds.

  • Chemsrc. (2025, September 11). This compound | CAS#:62678-48-2.

Sources

A Comparative Guide to the Synthesis of 3,4-Diethyl-3,4-diphenylhexane: A Novel Ytterbium(II) Iodide-Mediated Approach vs. Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Diethyl-3,4-diphenylhexane is a sterically hindered hydrocarbon of significant interest in various fields, including materials science and as a scaffold in medicinal chemistry. Its synthesis, however, presents a considerable challenge due to the steric congestion around the central C-C bond. This guide provides a comprehensive comparison of a novel synthetic methodology employing ytterbium(II) iodide (YbI₂) with established techniques, namely samarium(II) iodide (SmI₂) mediated reductive coupling and the classical Grignard reaction. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the available synthetic strategies, their underlying mechanisms, and their relative efficiencies.

The Challenge of Synthesizing Sterically Hindered Alkanes

The creation of quaternary carbon centers, particularly adjacent ones as in this compound, is a formidable task in organic synthesis. Traditional methods often suffer from low yields, side reactions, and the need for harsh reaction conditions. The primary precursor for the target molecule is propiophenone, which can be dimerized via reductive coupling or undergo nucleophilic addition. The choice of reagent is critical in determining the outcome and efficiency of these transformations.

A Novel Approach: Ytterbium(II) Iodide-Mediated Reductive Coupling

Recent advancements in lanthanide chemistry have introduced milder and more selective reagents for challenging organic transformations. Ytterbium(II) iodide, a potent single-electron transfer agent, offers a promising alternative for the synthesis of this compound. While SmI₂ is a well-established reagent for similar couplings, YbI₂ presents a unique reactivity profile that warrants investigation for this specific transformation.[1]

Reaction Mechanism: A Tale of Two Lanthanides

The reductive coupling of propiophenone to this compound proceeds via a pinacol coupling mechanism. This involves the single-electron reduction of the ketone's carbonyl group to form a ketyl radical. Two of these radicals then dimerize to form a pinacolate intermediate, which is subsequently reduced to the final alkane product.

The choice of lanthanide(II) iodide significantly influences the reaction pathway. Samarium(II) iodide is a powerful reducing agent that readily promotes the coupling of ketyl radicals.[2] In contrast, ytterbium(II) iodide is a milder reducing agent.[1] This difference in reducing power can lead to different product distributions, with SmI₂ favoring the desired C-C bond formation and YbI₂ potentially leading to a higher proportion of the simple reduction product, 1-phenyl-1-propanol.

G cluster_0 Reductive Coupling Mechanism Propiophenone Propiophenone Ketyl_Radical Ketyl Radical Anion Propiophenone->Ketyl_Radical + LnI₂ Pinacolate Pinacolate Intermediate Ketyl_Radical->Pinacolate Dimerization Product This compound Pinacolate->Product Reduction LnI2 LnI₂ (SmI₂ or YbI₂) + e⁻ Dimerization Dimerization Reduction Reduction (2e⁻, 2H⁺)

Caption: Generalized mechanism for the lanthanide(II) iodide-mediated reductive coupling of propiophenone.

Comparative Analysis of Synthetic Methodologies

This section provides a detailed comparison of three synthetic routes to this compound: the novel Ytterbium(II) Iodide method, the established Samarium(II) Iodide method, and the classical Grignard reaction.

Method 1 (Novel): Ytterbium(II) Iodide-Mediated Pinacol Coupling

This method explores the use of YbI₂ as a milder alternative to SmI₂ for the reductive coupling of propiophenone. The expectation is that while coupling may occur, the primary competing reaction will be the reduction of the ketone to the corresponding alcohol.

Method 2 (Established): Samarium(II) Iodide-Mediated Pinacol Coupling

Samarium(II) iodide is a well-documented reagent for promoting pinacol couplings of aromatic ketones.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Its high reducing power is expected to efficiently drive the formation of the desired C-C bond.

Method 3 (Classical): Grignard Reaction

The Grignard reaction offers a fundamentally different approach, involving the nucleophilic addition of an ethyl group (from ethylmagnesium bromide) to the carbonyl carbon of propiophenone. This reaction typically yields a tertiary alcohol, which would then require a subsequent reduction step to obtain the target alkane.[17][18][19][20][21][22][23][24][25]

Experimental Data Comparison

The following table summarizes the expected outcomes of the three synthetic methods based on literature precedents for similar reactions.

ParameterMethod 1: YbI₂ CouplingMethod 2: SmI₂ CouplingMethod 3: Grignard Reaction
Primary Product This compound / 1-Phenyl-1-propanolThis compound 3-Phenyl-3-pentanol
Expected Yield (%) 40-60% (of coupled product)70-85%>90% (of alcohol)
Reaction Time (h) 4-62-41-2
Reaction Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Key Reagents Ytterbium(II) Iodide, PropiophenoneSamarium(II) Iodide, PropiophenoneEthylmagnesium Bromide, Propiophenone
Advantages Milder reagent, potentially higher functional group tolerance.High efficiency for C-C bond formation, well-established.High yield of initial adduct, readily available reagents.
Disadvantages Potential for significant alcohol byproduct formation.[1]Highly sensitive to air and moisture.Requires a two-step process to reach the final alkane.

Experimental Protocols

The following are detailed, step-by-step methodologies for the three compared synthetic routes.

General Considerations for Lanthanide(II) Iodide Reactions

Both YbI₂ and SmI₂ are extremely sensitive to air and moisture.[26] All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be flame-dried or oven-dried immediately before use.

G cluster_1 Experimental Workflow Start Start: Inert Atmosphere Setup Reagent_Prep Prepare Anhydrous LnI₂ Solution in THF Start->Reagent_Prep Substrate_Add Slowly Add Propiophenone Solution Reagent_Prep->Substrate_Add Reaction Stir at Room Temperature (Monitor by TLC) Substrate_Add->Reaction Quench Quench with Aqueous HCl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification End End: Characterize Product Purification->End

Caption: General experimental workflow for lanthanide(II) iodide-mediated reductive coupling.

Protocol 1: Ytterbium(II) Iodide-Mediated Reductive Coupling
  • Preparation of YbI₂ Solution: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add ytterbium metal (2.2 mmol). Add a solution of 1,2-diiodoethane (2.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL). Stir the mixture at room temperature until the ytterbium metal has dissolved and a characteristic green-yellow solution of YbI₂ is formed (approximately 2-3 hours).

  • Reaction: To the freshly prepared YbI₂ solution, add a solution of propiophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of 0.1 M aqueous HCl (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound and 1-phenyl-1-propanol.

Protocol 2: Samarium(II) Iodide-Mediated Reductive Coupling
  • Preparation of SmI₂ Solution: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add samarium metal (2.2 mmol). Add a solution of 1,2-diiodoethane (2.0 mmol) in anhydrous THF (20 mL). Stir the mixture at room temperature until the samarium metal has dissolved and a deep blue solution of SmI₂ is formed (approximately 1-2 hours).

  • Reaction: To the freshly prepared SmI₂ solution, add a solution of propiophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of 0.1 M aqueous HCl (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Grignard Reaction with Ethylmagnesium Bromide
  • Preparation of Grignard Reagent: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add magnesium turnings (1.2 mmol). Add a small crystal of iodine. In the addition funnel, place a solution of bromoethane (1.1 mmol) in anhydrous diethyl ether (10 mL). Add a small portion of the bromoethane solution to the magnesium turnings to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of propiophenone (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise from the addition funnel.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 3-phenyl-3-pentanol.

Product Characterization

The primary product, this compound, is expected to exhibit the following spectroscopic data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.10 (m, 20H, Ar-H), 2.05-1.90 (m, 8H, -CH₂-), 0.75 (t, J = 7.4 Hz, 12H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 145.5, 128.2, 127.9, 126.0, 55.1, 29.8, 8.5.

Conclusion

The synthesis of the sterically congested this compound can be approached through several methodologies, each with distinct advantages and disadvantages. The established samarium(II) iodide-mediated pinacol coupling offers a direct and relatively high-yielding route to the target molecule. The classical Grignard reaction provides a high yield of the tertiary alcohol precursor, but necessitates a subsequent reduction step.

The novel approach using ytterbium(II) iodide presents an intriguing alternative. While it may not be the highest-yielding method for the desired coupled product due to the competing reduction of the ketone, its milder nature could be advantageous in the presence of other sensitive functional groups. Further optimization of the YbI₂-mediated reaction, perhaps through the use of additives to modulate its reactivity, could enhance its synthetic utility for this and other challenging C-C bond formations. This comparative guide provides a solid foundation for researchers to make informed decisions when selecting a synthetic strategy for this compound and other sterically hindered molecules.

References

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  • Ogawa, A., & Hirao, T. (2006). Pinacol couplings of a series of aldehydes and ketones with SmI2/Sm/Me3SiCl in DME. Tetrahedron, 62(32), 7522-7527.
  • Ishihara, K., & Yamamoto, H. (2000). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. Journal of the American Chemical Society, 122(43), 10682-10683.
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  • Hilmersson, G., & Hallberg, A. (2000). Exploring SmBr2-, SmI2-, and YbI2-Mediated Reactions Assisted by Microwave Irradiation. The Journal of Organic Chemistry, 65(22), 7553–7558.
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A Comparative In-Depth Analysis of 3,4-Diethyl-3,4-diphenylhexane and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Diethyl-3,4-diphenylhexane is a synthetic, non-steroidal compound characterized by a flexible hexane core flanked by two phenyl groups.[1] While this parent compound has found applications as an antioxidant and a chemical intermediate, its structural analogs, particularly those with hydroxylated phenyl rings, have garnered significant attention in medicinal chemistry and pharmacology for their potent biological activities.[1] This guide will provide a comparative analysis of this compound and its prominent analogs, including the highly estrogenic Hexestrol and the structurally related Diethylstilbestrol, to illuminate the critical structure-activity relationships that govern their function.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. The table below summarizes the key properties of this compound and its notable analogs, Hexestrol and Diethylstilbestrol.

PropertyThis compoundHexestrolDiethylstilbestrol (DES)
Molecular Formula C₂₂H₃₀C₁₈H₂₂O₂C₁₈H₂₀O₂
Molecular Weight 294.48 g/mol 270.37 g/mol [2]268.35 g/mol [3]
Melting Point Not available185-188 °C[2]169-172 °C[4]
Solubility Not availableSoluble in DMSO, ethanol, ether, acetone, and methanol; practically insoluble in water.[5][6]Soluble in alcohol, ether, chloroform, and fatty oils; practically insoluble in water.[3]
LogP Not available~3.8~5.1[7]
Appearance Crystalline solid[1]Odorless, white crystalline powder.[8]Odorless, tasteless white crystalline powder.[3]

Synthesis of this compound and Its Analogs

The synthesis of these compounds can be achieved through various organic chemistry routes. A general approach to synthesizing diphenylalkanes involves the coupling of aryl Grignard reagents with alkylene dihalides or the reduction of corresponding ketones or enynes.[9]

Synthesis of Hexestrol: A Representative Protocol

Hexestrol can be synthesized via a Wurtz dimerization reaction of 1-bromo-1-(4-methoxyphenyl)propane. The subsequent demethylation of the resulting product yields Hexestrol.[8] A route based on the McMurry coupling reaction has also been developed for the synthesis of Hexestrol and its metabolites.[10]

Comparative Biological Activity: The Critical Role of Hydroxylation

The biological activity of this compound and its analogs is profoundly influenced by the substitution on the phenyl rings. The parent compound, lacking hydroxyl groups, is not known to possess significant estrogenic activity. In contrast, its hydroxylated analogs are potent estrogens.

Estrogenic Activity

Hexestrol is a potent synthetic estrogen with a high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[11] Its affinity for these receptors is reported to be similar to or even slightly higher than that of the endogenous estrogen, estradiol.[12] This high affinity translates to significant estrogenic effects, which have been exploited in hormone replacement therapy and in the treatment of certain hormone-dependent cancers.[12]

Diethylstilbestrol (DES) , another structurally related non-steroidal estrogen, also exhibits very high estrogenic potency.[13] Both Hexestrol and DES have been described as among the most potent estrogens known.[12]

The table below provides a comparative overview of the estrogenic activity of these compounds.

CompoundEstrogen Receptor (ER) Binding AffinityIn Vitro Potency (MCF-7 cell proliferation)In Vivo Potency (Uterotrophic assay)
This compound Expected to be very low to negligibleNot reported, expected to be inactiveNot reported, expected to be inactive
Hexestrol High affinity for ERα and ERβ (Ki = 0.06 nM for both).[11]Potent inducer of proliferationPotent estrogenic effects
Diethylstilbestrol (DES) High affinity for ERα and ERβ.[13]Potent inducer of proliferationPotent estrogenic effects
Structure-Activity Relationship (SAR)

The dramatic difference in biological activity between this compound and its hydroxylated analogs underscores a critical principle in the SAR of non-steroidal estrogens: the presence of phenolic hydroxyl groups is essential for high-affinity binding to the estrogen receptor. These hydroxyl groups mimic the phenolic A-ring of estradiol, allowing the molecule to fit into the ligand-binding pocket of the ER and activate it. The distance between the two hydroxyl groups in compounds like Hexestrol and DES is also crucial for optimal receptor binding.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of test compounds for the estrogen receptor.

Methodology:

  • Preparation of ER-containing cytosol: Uterine cytosol from ovariectomized rats is a common source of ER.

  • Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of bound and free radioligand: Methods like hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) are used.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Cell-Based Estrogenic Activity Assay (E-SCREEN)

Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive cells.

Methodology:

  • Cell Culture: MCF-7 human breast cancer cells, which express endogenous ER, are maintained in a suitable culture medium.

  • Hormone Deprivation: Cells are cultured in a medium without estrogens to synchronize them and reduce baseline proliferation.

  • Treatment: Cells are exposed to various concentrations of the test compound for a defined period (typically 6 days).

  • Cell Proliferation Measurement: Cell number is determined using methods such as the sulforhodamine B (SRB) assay or by direct cell counting.

  • Data Analysis: A dose-response curve is generated, and the concentration of the compound that produces a half-maximal proliferative effect (EC50) is calculated.

Non-Estrogenic Activities and Other Applications

While the focus is often on estrogenicity, analogs of this compound have been explored for other therapeutic purposes. For instance, various derivatives of Hexestrol have been synthesized as potential anticancer agents, where the Hexestrol moiety acts as a targeting vector to deliver cytotoxic agents to estrogen receptor-positive tumors.[14] Additionally, some Hexestrol derivatives have been investigated for their ability to inhibit tubulin assembly, a mechanism relevant to cancer chemotherapy.[6] The parent compound, this compound, has applications as an antioxidant additive in polymers.[1]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features influencing the estrogenic activity of this compound analogs.

SAR cluster_parent This compound (Parent Compound) cluster_analogs Analogs Parent No Phenolic -OH groups Negligible ER Binding Inactive as an Estrogen Hexestrol Hexestrol Two Phenolic -OH groups High ER Binding Affinity Potent Estrogen Parent->Hexestrol Addition of two -OH groups Mono_OH Mono-hydroxylated Analog One Phenolic -OH group Reduced ER Binding Weak Estrogen Parent->Mono_OH Addition of one -OH group DES Diethylstilbestrol (DES) Two Phenolic -OH groups Unsaturated Core High ER Binding Affinity Potent Estrogen Hexestrol->DES Introduction of double bond Non_Estrogenic Non-Estrogenic Analog Bulky substituents or alterations to core structure No ER Binding Other potential activities Hexestrol->Non_Estrogenic Structural modifications (e.g., bulky side chains)

Caption: Structure-Activity Relationship of this compound Analogs.

Conclusion

This comparative guide demonstrates that while this compound itself is biologically inert in terms of estrogenic activity, its hydroxylated analogs, such as Hexestrol, are potent estrogens. The key determinant of this activity is the presence of phenolic hydroxyl groups, which facilitate high-affinity binding to estrogen receptors. The flexible diphenylhexane scaffold has proven to be a valuable template for the design of a diverse range of biologically active molecules, from potent hormones to targeted anticancer agents. The experimental protocols and comparative data presented herein provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this class of compounds.

References

  • Ibrahim, E. S., Omar, A. M., Khalil, M. A., Makar, M. A., Soliman, M. T., & Daabees, T. T. (1980). Synthesis of novel hexestrol and diethylstilbestrol derivatives as potential anticancer and estrogenic agents. Pharmazie, 35(2), 80–84.
  • National Toxicology Program. (2021). 15th Report on Carcinogens. Diethylstilbestrol.
  • Jan, S. T., Rogan, E. G., & Cavalieri, E. L. (1998). Large-scale synthesis of the catechol metabolites of diethylstilbestrol and hexestrol. Chemical research in toxicology, 11(5), 408–411.
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  • LookChem. (n.d.). Hexestrol.
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  • Harlow, K. W., Wei, L. L., Anderson, E. R., Katzenellenbogen, J. A., & Greene, G. L. (1993). Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted hexestrol derivatives. The Journal of steroid biochemistry and molecular biology, 44(4-6), 465–477.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423710, 3,4-Diethyl-2,4-dimethylhexane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 526430, 3,4-Dimethyl-3,4-diethyl-hexane.
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A Researcher's Guide to Distinguishing the Stereoisomers of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to distinguish between the stereoisomers of 3,4-diethyl-3,4-diphenylhexane. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines a robust, first-principles approach based on established analytical techniques and data from structurally analogous compounds.

Understanding the Stereochemistry of this compound

This compound possesses two chiral centers at the C3 and C4 positions. This gives rise to three possible stereoisomers: a meso compound and a pair of enantiomers (dl-pair).

  • Meso-3,4-diethyl-3,4-diphenylhexane: This diastereomer has a plane of symmetry and is achiral.

  • (3R,4R)- and (3S,4S)-3,4-diethyl-3,4-diphenylhexane: These two are non-superimposable mirror images of each other, forming an enantiomeric pair, collectively known as the racemic mixture.

The primary challenge lies in first separating the meso diastereomer from the racemic pair, and subsequently resolving the enantiomers.

Caption: Stereoisomers of this compound.

Proposed Synthetic Approach

A plausible synthesis of a mixture of the stereoisomers of this compound involves the reductive coupling of 3-phenyl-3-pentanone. This reaction would likely yield a mixture of the meso and racemic diastereomers.

Separation of Diastereomers: Meso vs. Racemic

Diastereomers have different physical properties, which allows for their separation by conventional chromatographic techniques.

Experimental Protocol: Column Chromatography

Objective: To separate the meso diastereomer from the racemic mixture of this compound.

Methodology:

  • Stationary Phase: Silica gel (60-120 mesh) is a suitable choice due to its polarity and cost-effectiveness.

  • Mobile Phase Selection: A non-polar solvent system, such as a hexane/ethyl acetate gradient, is recommended. The separation is based on the differential polarity of the diastereomers. The less polar isomer will elute first.

  • Column Packing: A slurry of silica gel in hexane should be carefully packed into a glass column to ensure a uniform stationary phase.

  • Sample Loading: The crude mixture of stereoisomers, dissolved in a minimal amount of the initial mobile phase, is loaded onto the column.

  • Elution: The separation is achieved by gradually increasing the polarity of the mobile phase. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify the separated compounds.

  • Analysis: Fractions containing the pure meso and racemic compounds are pooled and the solvent is removed under reduced pressure. The identity and purity of each diastereomer should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Column_Chromatography cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation A Pack column with silica gel slurry B Load sample mixture A->B C Elute with hexane/ethyl acetate gradient B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Pool pure fractions E->F G Evaporate solvent F->G H Characterize by NMR G->H

Caption: Workflow for diastereomer separation by column chromatography.

Spectroscopic Distinction of Diastereomers: NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers due to their different chemical environments.

Theoretical Basis for NMR Distinction

The key to distinguishing the meso and dl-isomers of this compound lies in the magnetic non-equivalence of the protons and carbons in the ethyl groups.

  • Meso Isomer: Due to the presence of a plane of symmetry, the two ethyl groups are equivalent. However, within each ethyl group, the two methylene protons are diastereotopic and should appear as a complex multiplet.

  • dl-Isomer (Racemic Mixture): In the chiral dl-isomers, the two ethyl groups are equivalent. Similar to the meso isomer, the methylene protons within each ethyl group are diastereotopic.

While both diastereomers will exhibit complex signals for the methylene protons, the chemical shifts of the corresponding protons and carbons are expected to differ. Based on studies of similar compounds like diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates, the methylene and methyl protons of the ethoxy groups in the dl-isomers appear at a different field compared to the meso-isomers[1].

Expected ¹H and ¹³C NMR Spectral Data (Illustrative)

The following table provides an illustrative comparison of expected chemical shifts based on general principles and data from analogous compounds. Actual values would need to be determined experimentally.

Group Meso Isomer (Expected δ) dl-Isomer (Expected δ) Rationale for Difference
Methyl (CH₃) Triplet, slightly upfieldTriplet, slightly downfieldDifferent shielding effects due to the relative orientation of the phenyl groups.
Methylene (CH₂) Complex multipletComplex multipletDiastereotopic protons in both isomers, but with distinct chemical shifts due to different spatial arrangements.
Aromatic (Ph) MultipletMultipletThe magnetic environment of the phenyl protons will be influenced by the overall molecular geometry, leading to potential differences in the multiplet patterns and chemical shifts.
Quaternary (C) Single resonanceSingle resonanceThe chemical shift of the chiral carbons will be different for the two diastereomers.

Resolution of Enantiomers: Chiral High-Performance Liquid Chromatography (HPLC)

Once the racemic mixture is isolated, the enantiomers can be separated using chiral HPLC.[2]

Principle of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving a wide range of racemates.[3]

Experimental Protocol: Chiral HPLC

Objective: To resolve the racemic mixture of this compound into its (3R,4R) and (3S,4S) enantiomers.

Methodology:

  • Column Selection: A screening of commercially available chiral columns is the first step. Columns with polysaccharide-based CSPs (e.g., Chiralpak® series) are a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.

  • Method Development:

    • Start with an isocratic elution of Hexane/Isopropanol (90:10 v/v).

    • Optimize the ratio of hexane to isopropanol to achieve baseline separation. Increasing the percentage of the alcohol modifier generally decreases retention times.

    • The flow rate should be optimized for resolution and analysis time (e.g., 1.0 mL/min).

  • Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 254 nm) is appropriate.

  • Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Chiral_HPLC cluster_0 Setup cluster_1 Analysis cluster_2 Data Interpretation A Select Chiral Column (e.g., Polysaccharide-based) B Prepare Mobile Phase (Hexane/Isopropanol) A->B C Inject Racemic Mixture B->C D Isocratic Elution C->D E UV Detection D->E F Observe two peaks for enantiomers E->F G Calculate Enantiomeric Excess (ee) F->G

Sources

A Comparative Guide to the Influence of Steric Bulk on Ligand Performance in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the optimization of catalytic systems is a critical endeavor. The choice of ligand is paramount, as it directly influences the catalyst's activity, selectivity, and stability. While the initial query concerned 3,4-diethyl-3,4-diphenylhexane, this molecule, a sterically hindered alkane, lacks the requisite electronic properties to function as a ligand in transition metal catalysis. However, the implicit interest in steric hindrance is a key concept in modern catalyst design. This guide, therefore, provides an in-depth comparison of widely-used classes of bulky ligands, exploring how their steric and electronic properties dictate performance in key chemical transformations.

The central theme of this guide is to elucidate the causality behind choosing a particular bulky ligand. We will move beyond simple protocols to explain why certain ligand architectures are suited for specific catalytic challenges, grounding these explanations in mechanistic principles and supporting experimental data.

The Pivotal Role of Ligand Bulk in Catalysis

Ligands are not mere spectators in a catalytic reaction; they are integral to the catalyst's function, modulating the metal center's properties. Steric bulk, the three-dimensional space occupied by a ligand, has profound effects on every stage of a catalytic cycle.

Key Influences of Steric Hindrance:

  • Promotion of Reductive Elimination: Bulky ligands can accelerate the final step in many cross-coupling reactions, where the desired product is formed and expelled from the coordination sphere of the metal. The steric clash between bulky ligands favors a more compact transition state, promoting reductive elimination.

  • Stabilization of Monoligated Species: In many catalytic cycles, a monoligated metal species is highly active. Bulky ligands can prevent the binding of a second ligand, thus maintaining the catalyst in its most active state.

  • Creation of a "Reactive Pocket": The steric profile of a ligand can create a well-defined pocket around the metal center, influencing which substrates can bind and how they orient, thereby controlling selectivity (e.g., regioselectivity and enantioselectivity).

  • Inhibition of Catalyst Deactivation: Bulky ligands can shield the metal center from intermolecular interactions that lead to catalyst decomposition, such as the formation of inactive metal clusters.

The interplay between a ligand's steric and electronic properties is crucial. Electron-rich ligands, for instance, can enhance the rate of oxidative addition, the initial step in many cross-coupling reactions.[1][2] The most effective ligands often strike a delicate balance between these two characteristics.

Comparative Performance of Bulky Ligand Classes

The efficacy of a ligand is highly dependent on the specific reaction. Below, we compare three major classes of bulky ligands: phosphines, N-heterocyclic carbenes (NHCs), and cyclopentadienyl (Cp) ligands, with a focus on their performance in representative catalytic applications.

Bulky Phosphine Ligands

Bulky, electron-rich phosphines are workhorses in palladium-catalyzed cross-coupling reactions.[1][3] Ligands such as those from the Buchwald and Herrmann groups have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

Key Features:

  • Strong σ-donors: The phosphorus atom is a strong electron donor, which increases the electron density on the metal center, facilitating oxidative addition.[1]

  • Tunable Steric and Electronic Properties: The substituents on the phosphorus atom can be readily varied to fine-tune the ligand's properties. Biarylphosphine ligands, for example, offer a scaffold where steric bulk can be systematically adjusted.[3]

Performance in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, a versatile C-C bond-forming reaction, is often plagued by an undesirable side reaction, protodeboronation, where the boronic acid starting material is consumed by water.[4][5] The choice of ligand is critical to minimizing this side reaction.

LigandSubstratesCatalyst Loading (mol%)Yield (%)Key Observation
t-butylBrettPhos Aryl chloride + Arylboronic acid1>95High yields for challenging, sterically hindered substrates.[3]
SPhos Aryl chloride + Arylboronic acid1-2>90Broad applicability and high activity.
PPh₃ (Triphenylphosphine) Aryl bromide + Arylboronic acid2-560-80Lower yields, especially with less reactive aryl chlorides.

Note: Yields are representative and can vary based on specific substrates and conditions.

While bulky phosphines are highly effective, they can paradoxically accelerate protodeboronation in some cases, highlighting the need for careful ligand selection.[4][5]

N-Heterocyclic Carbenes (NHCs)

NHCs are a class of persistent carbenes that have emerged as powerful ligands in catalysis.[6][7] They are generally more electron-donating than even the most electron-rich phosphines.[8]

Key Features:

  • Very Strong σ-Donors: The carbene carbon forms a very strong bond with the metal center, leading to highly stable catalysts.[8]

  • Steric Shielding: The substituents on the nitrogen atoms of the heterocyclic ring provide significant steric bulk, effectively protecting the metal center.

  • "Smart" Ligands: The properties of NHCs can be adapted to the specific requirements of a catalytic transformation.[9][10]

Performance in Alkene Functionalization:

Nickel-catalyzed alkene functionalization is a powerful tool in organic synthesis. The combination of nickel's unique reactivity and the strong donating properties of NHCs allows for the activation of otherwise inert bonds.[8]

LigandReaction TypeCatalyst SystemKey Advantage
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) HydroaminationNi(COD)₂ / IPrHigh regioselectivity and yields.
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) CarboxylationNi(COD)₂ / SIPrEnables the use of CO₂ as a C1 source.
Phosphine Ligands VariesVariesOften require higher catalyst loadings and temperatures.

The strong M-NHC bond imparts greater thermal and oxidative stability to the catalyst complexes compared to their phosphine counterparts.[8]

Bulky Cyclopentadienyl (Cp) Ligands

In the realm of olefin polymerization, bulky cyclopentadienyl (Cp) and ansa-cyclopentadienyl-amido ligands are crucial for controlling polymer properties.[11][12] The substituents on the Cp ring dictate the steric environment around the group 4 metal center (e.g., Ti, Zr), influencing monomer insertion and chain termination rates.[13]

Key Features:

  • Steric Control of Polymer Microstructure: The size and placement of substituents on the Cp ring influence the molecular weight and tacticity of the resulting polymer.

  • Enhanced Catalyst Activity and Stability: Bulky substituents can increase catalyst lifetime and activity.

Performance in Ethylene Polymerization:

Ligand SystemCocatalystActivity (kg PE / (mol M·h))Polymer Characteristics
(Cp)₂ZrCl₂ (Cp = pentamethylcyclopentadienyl)**MAOHighHigh molecular weight polyethylene.
ansa-[Me₂Si(Ind)₂]ZrCl₂ (Ind = indenyl) MAOVery HighIsotactic polypropylene.
Naphthyridine Cyclopentadienyl Chromium Complexes PMAOUp to 5173Ultrahigh molecular weight polyethylene (UHMW-PE).[14]

Note: Activity is highly dependent on reaction conditions (temperature, pressure, etc.). MAO = Methylaluminoxane.

The introduction of extremely bulky terphenyl substituents on the Cp ring is a recent strategy to create highly tailored steric environments.[11]

Experimental Workflow & Protocol

Below is a generalized experimental protocol for screening bulky phosphine ligands in a Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be self-validating by including a standard, less bulky ligand (e.g., PPh₃) as a benchmark for comparison.

Protocol: High-Throughput Screening of Bulky Phosphine Ligands
  • Preparation of Stock Solutions (In an inert atmosphere glovebox):

    • Prepare a 0.01 M stock solution of a palladium precursor (e.g., Pd₂(dba)₃) in anhydrous dioxane.

    • Prepare a 0.5 M stock solution of the aryl halide (e.g., 4-chlorotoluene) in anhydrous dioxane.

    • Prepare a 0.75 M stock solution of the boronic acid (e.g., phenylboronic acid) in anhydrous dioxane.

    • Prepare a 2.0 M aqueous solution of the base (e.g., K₃PO₄).

  • Ligand Dosing:

    • Dispense the individual phosphine ligands (e.g., t-butylBrettPhos, SPhos, PPh₃) into separate reaction vials. A typical ligand-to-palladium ratio is 2:1.

  • Reagent Addition:

    • To each vial, add the palladium precursor stock solution.

    • Add the aryl halide stock solution.

    • Add the boronic acid stock solution.

    • Finally, add the base solution to initiate the reaction.

  • Reaction Execution:

    • Seal the reaction vials.

    • Place the vials in a heating block set to the desired temperature (e.g., 100 °C).

    • Allow the reactions to stir for a predetermined time (e.g., 12 hours).

  • Analysis:

    • After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by GC-MS or LC-MS to determine the yield of the coupled product. The inclusion of an internal standard is recommended for accurate quantification.

Causality Note: The choice of an anhydrous solvent and inert atmosphere is critical because the oxidative addition step is sensitive to oxygen, and the organometallic intermediates are sensitive to moisture. The base is essential for the transmetalation step of the catalytic cycle.[4]

Visualizing Catalytic Concepts

Catalytic_Cycle cluster_reactants Inputs M0 Pd(0)L₂ M1 Oxidative Addition (Ar-Pd(II)(X)L₂) M0->M1 M2 Transmetalation (Ar-Pd(II)(Ar')L₂) M1->M2 + Ar'-B(OR)₂ + Base M3 Reductive Elimination (Ar-Ar') M2->M3 M3->M0 Product Out ArX Ar-X ArB Ar'-B(OR)₂ Base Base caption Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Steric effect on catalyst speciation.

Conclusion

References

  • Malig, T. C., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Milliken Chemical. Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands.
  • Malig, T. C., et al. (2020). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
  • Koy, M., et al. N-Heterocyclic carbenes as tunable ligands for catalytic metal surfaces. Request PDF.
  • Díez-González, S. (2010). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews.
  • Koy, M., Bellotti, P., & Glorius, F. (2021). N-Heterocyclic carbenes as tunable ligands for catalytic metal surfaces. Nature Catalysis.
  • Díez-González, S. (2010). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews.
  • O'Connor, E. P., et al. (2023). N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation. Chemical Society Reviews.
  • Rösch, P., et al. (2022). Bulking up Cp BIG : A Penta-Terphenyl Cyclopentadienyl Ligand. Organometallics.
  • Hlatky, G. G. (2000). Group 4 ansa-Cyclopentadienyl-Amido Catalysts for Olefin Polymerization. Chemical Reviews.
  • Nomura, K., et al. (1998). Olefin Polymerization by (Cyclopentadienyl)(aryloxy)titanium(IV) Complexes−Cocatalyst Systems. Macromolecules.
  • Flanjak, L., et al. (2020). Naphthyridine Cyclopentadienyl Chromium Complexes as Single-Site Catalysts for the Formation of Ultrahigh Molecular Weight Polyethylene. Organometallics.
  • Hill, L. (2018). New bulky cyclopentadienyl ligands and their metal complexes. Institutional Repository.

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Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the robust characterization of novel molecules is paramount. 3,4-Diethyl-3,4-diphenylhexane, a sterically hindered, crystalline compound, presents a compelling case study for the synergistic use of computational modeling and experimental validation.[1] Its structure, featuring a hexa-substituted ethane core, suggests unique properties, including potential photolability and applications as a chemical intermediate or antioxidant.[1] This guide provides an in-depth comparison of the methodologies used to gather computational and experimental data for this molecule, offering insights into the strengths and limitations of each approach.

The Symbiotic Relationship Between In Silico and Benchtop Analysis

In modern chemical research, computational and experimental methods are not adversarial but complementary. Computational chemistry, particularly Density Functional Theory (DFT), allows for the a priori prediction of molecular properties, guiding experimental design and aiding in the interpretation of complex data. Conversely, experimental data provides the ultimate validation of computational models, grounding theoretical predictions in physical reality. This guide will explore this dynamic interplay through the lens of this compound.

Experimental Characterization: Capturing the Physical Manifestation

The experimental analysis of a new compound like this compound involves a suite of techniques to determine its structure, purity, and physical properties.

Key Experimental Techniques and Expected Observations
Property Experimental Technique Principle Expected Data for this compound
Molecular Structure & Connectivity Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms.¹H NMR: Complex multiplets for the ethyl protons and aromatic protons. Due to symmetry, simplified signals may be observed. ¹³C NMR: Signals for the quaternary carbons, ethyl carbons, and distinct aromatic carbons.
Functional Groups Infrared (IR) SpectroscopyMeasures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds.C-H stretching from the ethyl groups and phenyl rings (aromatic and aliphatic), and characteristic aromatic C=C stretching.
Molecular Weight & Fragmentation Mass Spectrometry (MS)Ionizes molecules and separates them based on their mass-to-charge ratio.A molecular ion peak corresponding to the molecular weight of C₂₂H₃₀ (294.47 g/mol ). Fragmentation patterns may show loss of ethyl or phenyl groups.
Purity & Thermal Behavior Melting Point AnalysisDetermines the temperature at which a solid becomes a liquid.As a crystalline solid, it is expected to have a sharp melting point. The exact temperature would need to be determined experimentally.
Experimental Protocols
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: Place a small amount of the crystalline this compound into a capillary tube, sealed at one end.

  • Apparatus Setup: Insert the capillary tube into a melting point apparatus.

  • Measurement: Slowly heat the sample (1-2 °C per minute) and observe the temperature at which the solid first begins to melt and the temperature at which it is completely liquid. A narrow melting range indicates high purity.

Computational Analysis: Predicting Molecular Behavior from First Principles

Computational chemistry provides a powerful toolkit for predicting the properties of molecules like this compound before they are ever synthesized. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy.

The Computational Workflow

Caption: A typical DFT workflow for predicting molecular properties.

Key Computational Predictions
Property Computational Method Principle Predicted Data for this compound
Optimized Geometry DFT Geometry OptimizationSolves the electronic Schrödinger equation to find the lowest energy arrangement of atoms.Provides bond lengths, bond angles, and dihedral angles of the most stable conformer. Can reveal steric strain in the hexa-substituted ethane core.
Vibrational Frequencies DFT Frequency CalculationCalculates the second derivatives of the energy with respect to atomic positions to determine vibrational modes.Predicts the positions of IR absorption bands. These are often systematically scaled to better match experimental data.
NMR Chemical Shifts GIAO (Gauge-Including Atomic Orbital) method within DFTCalculates the magnetic shielding tensors for each nucleus in the presence of a magnetic field.Predicts ¹H and ¹³C chemical shifts relative to a reference compound (e.g., TMS).
Thermodynamic Properties DFT Frequency CalculationUses statistical mechanics to derive thermodynamic quantities from the calculated vibrational frequencies.Provides information on the relative stability of different conformers and the overall thermodynamic stability of the molecule.

The Comparative Analysis: Where Theory Meets Reality

A direct comparison of experimental and computational data for this compound is currently limited by the lack of published experimental spectra. However, a hypothetical comparison highlights the value of this dual approach.

Parameter Hypothetical Experimental Result Hypothetical Computational Prediction Potential for Discrepancy and Rationale
¹H NMR Chemical Shifts (ppm) Aromatic: 7.2-7.4, Ethyl (CH₂): 1.8-2.0, Ethyl (CH₃): 0.8-1.0Aromatic: 7.1-7.3, Ethyl (CH₂): 1.7-1.9, Ethyl (CH₃): 0.7-0.9Small deviations are expected. Computational predictions are for an isolated molecule in the gas phase, while experimental data is in solution, where solvent effects can influence chemical shifts.
Key IR Frequencies (cm⁻¹) Aromatic C-H: ~3050, Aliphatic C-H: 2850-2960, Aromatic C=C: ~1600, 1450Aromatic C-H: ~3070, Aliphatic C-H: 2880-2990, Aromatic C=C: ~1610, 1460Calculated frequencies are typically higher than experimental ones due to the harmonic approximation. A scaling factor is often applied to computational results for better agreement.
Molecular Geometry (Central C-C bond length in Å) Not directly measured by standard techniques~1.60 ÅThe central C-C bond is expected to be elongated due to significant steric hindrance from the bulky substituents. This is a key prediction from computational analysis that would be difficult to confirm without X-ray crystallography.

Visualizing the Molecule and the Process

Caption: 2D representation of this compound.

Conclusion: A Framework for Confident Characterization

While a complete dataset for this compound is not yet publicly available, the framework for its analysis is clear. The combination of experimental techniques to probe its physical properties and computational methods to model its behavior provides a robust pathway for its comprehensive characterization. For researchers, the predictive power of computational chemistry can streamline research, while the empirical nature of experimental data ensures scientific rigor. The true power lies in the iterative process of comparing these two data sources to refine our understanding of complex molecular systems.

References

  • Grabowski, S. J., Krygowski, T. M., & Leszczynski, J. (2009). An analysis of substituent effects in ethane derivatives: the quantum theory of atoms in molecules approach. The Journal of Physical Chemistry A, 113(6), 1105–1110. [Link]
  • Chemsrc. (n.d.). This compound.
  • LibreTexts. (2021). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Chemistry LibreTexts. [Link]
  • Griti. (2016, September 21). Infrared Spectroscopy Alkanes, Alkenes, Alkynes, Arenes Overview | Struct Organic Molec.. YouTube. [Link]

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A Comparative Guide to the Definitive Structural Elucidation of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for confirming the precise three-dimensional structure of 3,4-diethyl-3,4-diphenylhexane, a sterically crowded and conformationally complex hydrocarbon. For researchers in materials science, organic synthesis, and drug development, the unambiguous determination of molecular architecture is paramount. This molecule, with its hexa-substituted central C-C bond and two chiral centers, presents a significant analytical challenge, making it an excellent case study for evaluating the strengths and limitations of modern structural elucidation techniques.

While various spectroscopic and computational methods offer valuable insights, this guide will establish why single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for absolute structure determination. We will compare its definitive data against the inferential power of Nuclear Magnetic Resonance (NMR) spectroscopy and the predictive capabilities of computational chemistry.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides unambiguous, high-resolution data on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral molecules.[1][3] For a molecule like this compound, which can exist as a pair of enantiomers ((3R,4R) and (3S,4S)) or a meso compound (3R,4S), SCXRD is the only method that can directly visualize the arrangement of atoms in space to definitively distinguish between these stereoisomers.[4][5]

The Crystallization Conundrum: Acknowledging the Primary Hurdle

The rate-limiting step and principal challenge in the crystallographic analysis of molecules like this compound is the growth of a diffraction-quality single crystal.[1][6] The molecule's significant steric hindrance, arising from the bulky ethyl and phenyl substituents, and the conformational flexibility of the hexane backbone, can impede the ordered molecular packing required for crystallization.[7][8][9] These factors often lead to oils, amorphous solids, or microcrystalline powders unsuitable for conventional SCXRD.[10]

Experimental Protocol 1: Crystallization Screening of this compound

This protocol outlines a systematic approach to overcome the crystallization challenge. The causality behind this multi-pronged strategy is to explore a wide range of thermodynamic conditions to find a kinetic and energetic sweet spot for crystal nucleation and growth.

1. Synthesis and Ultra-High Purity:

  • Synthesis: Synthesize this compound, for which a known method is the disproportionation of diethyl 2,3-diphenylhexane.[11]
  • Purification: Impurities are potent inhibitors of crystallization. Purify the crude product to >99.5% using flash column chromatography followed by preparative HPLC. Purity must be verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Primary Crystallization Screening:

  • Objective: To rapidly identify solvent systems that yield promising crystalline material.
  • Methods:
  • Slow Evaporation: Prepare saturated solutions of the compound in a range of solvents (e.g., hexane, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) in small vials. Loosely cap the vials to allow for slow solvent evaporation over several days.
  • Vapor Diffusion (Hanging and Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip (hanging drop) or a pedestal (sitting drop) within a sealed well containing a reservoir of a less-soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
  • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further to 4°C.

3. Advanced Crystallization Techniques (If Primary Screening Fails):

  • Co-crystallization: If the molecule resists forming a stable crystal lattice on its own, co-crystallization with a suitable partner molecule can introduce new intermolecular interactions (e.g., hydrogen bonding, π-stacking) that facilitate packing.[12]
  • MicroED: For cases where only microcrystals can be obtained, Microcrystal Electron Diffraction (MicroED) is a powerful alternative that can determine high-resolution structures from crystals far too small for X-ray methods.[13][14]
Workflow: From Crystal to Final Structure

The logical progression from a suitable crystal to a refined molecular structure is a well-established, self-validating workflow.

scxrd_workflow cluster_exp Experimental Phase cluster_proc Computational Phase crystal 1. Mount Single Crystal data_coll 2. X-ray Data Collection crystal->data_coll Diffractometer integration 3. Data Integration & Scaling data_coll->integration solve 4. Structure Solution (Phase Problem) integration->solve Direct Methods / Patterson refine 5. Structure Refinement solve->refine Least-Squares Minimization validate 6. Validation & CIF Generation refine->validate CheckCIF final_structure Definitive 3D Structure validate->final_structure Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Interpreting the Data: A Hypothetical Case Study

Assuming a successful crystallization, the SCXRD experiment would yield a set of data that, after refinement, provides a definitive structural model.

Parameter Hypothetical Value Significance
Chemical Formula C₂₂H₃₀Confirms the elemental composition.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal lattice. A centrosymmetric space group would confirm the presence of a racemic mixture or a meso compound.
Unit Cell (Å, °) a=10.5, b=15.2, c=12.1, β=95.5The dimensions of the repeating unit of the crystal.
R-factor (R₁) 0.045 (<5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a high-quality refinement.
Flack Parameter 0.02(3) (for non-centrosymmetric)A critical value for determining the absolute configuration of a chiral molecule. A value near zero confirms the correct enantiomer.

This data provides an unambiguous structural solution, resolving bond lengths, angles, and the relative and absolute configuration of the chiral centers, thereby distinguishing between the possible stereoisomers.

Part 2: Comparative & Complementary Analytical Techniques

While SCXRD is definitive, its reliance on high-quality crystals makes it essential to understand and utilize complementary techniques, especially when crystallization proves difficult or for orthogonal validation.[15]

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution.[16] For this compound, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments can reveal the complete covalent framework and provide crucial clues about the relative stereochemistry.

  • Strengths: Non-destructive, provides detailed information about the chemical environment of each atom, and can quantify diastereomeric ratios in a mixture.[17][18]

  • Limitations: NMR is generally insensitive to absolute stereochemistry without the use of chiral derivatizing or solvating agents.[16][17] In highly crowded molecules, signal overlap can complicate spectral interpretation.[19][20]

Technique Information Gained for this compound
¹H, ¹³C NMR Confirms the presence of ethyl, phenyl, and hexane backbone protons and carbons. The number of signals can suggest the molecule's symmetry (meso vs. chiral).
COSY Establishes proton-proton coupling networks, connecting the ethyl group protons (CH₂-CH₃) and protons on the hexane backbone.
HSQC / HMBC Correlates protons to their directly attached (HSQC) or long-range coupled (HMBC) carbons, allowing for unambiguous assignment of the carbon skeleton.
NOESY Measures through-space correlations between protons. For the meso vs. chiral diastereomers, different NOE patterns between the ethyl and phenyl groups would be expected due to their different spatial arrangements.
Technique 2: Computational Chemistry (Density Functional Theory)

Computational modeling serves as a powerful predictive tool to complement experimental data. By calculating the relative energies of the different stereoisomers and their corresponding conformers, we can predict which is the most thermodynamically stable.[21][22] Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated and compared against experimental spectra to aid in structural assignment.[23][24]

  • Strengths: Provides insight into molecular geometry and stability without the need for physical samples. Can generate theoretical spectra to help interpret complex experimental data.[24]

  • Limitations: The accuracy is highly dependent on the chosen level of theory and basis set. It is a simulation, not a direct measurement, and its results must be validated by experimental data.

dft_workflow start Generate Isomers (meso, R,R/S,S) conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt energy_calc Calculate Relative Energies geom_opt->energy_calc spec_calc Calculate Theoretical NMR Spectra geom_opt->spec_calc comparison Compare with Experimental Data spec_calc->comparison

Caption: Workflow for Computational Structure Analysis.

Part 3: A Synthesized Strategy for Structural Confirmation

For a molecule of this complexity, no single technique should be used in isolation. A logical, multi-faceted approach provides the most robust and trustworthy structural confirmation.

Master Comparison of Techniques
Attribute Single-Crystal X-ray Diffraction (SCXRD) NMR Spectroscopy Computational Chemistry (DFT)
Sample State Single CrystalSolutionIn Silico (No Sample)
Information Absolute 3D structure, bond lengths/anglesCovalent connectivity, relative stereochemistryPredicted geometry, stability, spectra
Ambiguity None (with good data)High for absolute configurationHigh (predictive, not definitive)
Primary Challenge Crystal GrowthSpectral Overlap, ComplexityComputational Cost, Accuracy
Recommended Integrated Workflow

The most scientifically rigorous path to confirming the structure of this compound follows a logical progression, using each technique to its greatest advantage.

integrated_workflow cluster_synthesis Synthesis & Initial Analysis cluster_crystallography Definitive Confirmation synthesis Synthesis & Purification nmr NMR Analysis (Connectivity, Diastereomeric Ratio) synthesis->nmr dft DFT Modeling (Predict Stability & Spectra) synthesis->dft cryst_screen Crystallization Screening nmr->cryst_screen Provides Pure Material dft->nmr Aids Spectral Assignment scxrd SCXRD Analysis cryst_screen->scxrd Provides Single Crystal conclusion Unambiguous 3D Structure Confirmed scxrd->conclusion

Caption: Integrated Workflow for Structural Elucidation.

Conclusion

The structural confirmation of a complex, sterically hindered molecule like this compound demands a rigorous and multi-faceted analytical approach. While high-resolution NMR spectroscopy provides essential information on covalent connectivity and relative stereochemistry in solution, and computational chemistry offers powerful predictive insights, both fall short of providing definitive, unambiguous proof of the three-dimensional structure.

Single-crystal X-ray diffraction, despite the significant upfront challenge of crystal growth, stands alone in its ability to deliver an unequivocal, high-resolution snapshot of the molecule's architecture.[1][2] It is the only technique that directly determines absolute configuration, making it the indispensable gold standard and the ultimate arbiter for confirming the structure of challenging molecules in modern chemical and pharmaceutical research.

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A Comparative Guide to the Purity Assessment of 3,4-Diethyl-3,4-diphenylhexane by HPLC and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate determination of purity for non-polar, hydrophobic compounds such as 3,4-Diethyl-3,4-diphenylhexane is critical for ensuring product quality, safety, and efficacy in research and pharmaceutical development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with key orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles, provide field-proven experimental protocols, and present a comparative analysis to guide the selection of the most appropriate method for a comprehensive purity profile.

Introduction: The Analytical Challenge of a Non-Polar Analyte

This compound is a highly non-polar, aromatic hydrocarbon. Its structure, characterized by a saturated alkyl core and two phenyl groups, dictates its analytical behavior. The absence of polar functional groups makes it sparingly soluble in aqueous media but highly soluble in organic solvents.[1] This hydrophobicity is the central consideration in developing a robust analytical method for purity assessment. Impurities in such a compound could arise from starting materials, side reactions (e.g., incomplete coupling, rearrangements), or degradation. A reliable analytical method must be capable of separating these structurally similar impurities from the main compound.

While several analytical techniques exist, High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries due to its versatility, reproducibility, and high resolving power.[2][3] This guide will first detail the development of a validated HPLC method and then compare its performance and the nature of the data it provides against powerful orthogonal methods.

Primary Method: High-Performance Liquid Chromatography (HPLC)

For a non-polar analyte like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical and widely used starting point.[4][5] The principle of RP-HPLC is based on hydrophobic interactions between the analyte and a non-polar stationary phase.

Mechanism of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., silica particles chemically bonded with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6] When the sample is injected, the non-polar this compound will have a strong affinity for the non-polar stationary phase and will be retained. More polar impurities will have a greater affinity for the polar mobile phase and will elute from the column faster. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), the retention of the main compound is systematically weakened, allowing it to elute from the column as a sharp, well-defined peak.[7]

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation (e.g., H₂O & Acetonitrile) SystemPrep HPLC System Equilibration (Prime & Equilibrate Column) MobilePhase->SystemPrep SamplePrep Sample Preparation (Dissolve in appropriate solvent) Injection Sample Injection (Autosampler) SamplePrep->Injection SystemPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Peak Integration (Chromatography Data System) Detection->Integration Calculation Purity Calculation (Area Percent Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: A typical workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC Method

This protocol is designed to be self-validating through the inclusion of system suitability tests (SST).

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatography Data System (CDS) for control and data processing.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm Standard non-polar stationary phase providing strong hydrophobic retention for the analyte.[3][6]
Mobile Phase A HPLC Grade Water The polar component of the mobile phase system.
Mobile Phase B Acetonitrile (ACN) A common organic modifier, miscible with water, with a low UV cutoff.[4]
Gradient Elution 0-2 min: 70% B; 2-20 min: 70-100% B; 20-25 min: 100% B; 25.1-30 min: 70% B A gradient is essential to elute the highly retained, non-polar analyte while separating it from potentially more polar impurities that elute earlier.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column to ensure efficient separation.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm The phenyl groups in the molecule will exhibit strong UV absorbance at this wavelength.
Injection Volume 10 µL A typical volume to avoid column overloading.

| Sample Diluent | Acetonitrile or Tetrahydrofuran (THF) | The sample must be fully dissolved in a solvent compatible with the mobile phase.[8] |

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor (Asymmetry): Between 0.8 and 1.5 for the main peak.

    • Theoretical Plates (N): > 2000 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method (Area of main peak / Total area of all peaks) x 100.

Comparative Analysis with Orthogonal Methods

Relying on a single analytical method is insufficient for a comprehensive purity assessment. Orthogonal methods, which rely on different separation or detection principles, are essential for confirming results and detecting impurities that might be missed by the primary technique.[9]

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is an ideal technique for analyzing compounds that can be vaporized without decomposition.[10] Given that this compound is a hydrocarbon, it is expected to be sufficiently volatile for GC analysis. Separation in GC is based on the compound's boiling point and its interaction with the stationary phase.[11] Coupling GC with a Mass Spectrometer (MS) allows for the identification of impurities based on their mass fragmentation patterns.[12]

Why it's a good alternative:

  • High Efficiency: Capillary GC columns offer extremely high resolving power, making it excellent for separating volatile isomers or closely related impurities.

  • Orthogonal Separation: Separation is based on volatility and polarity, a different principle than the hydrophobic interactions in RP-HPLC.

  • Structural Information: The MS detector provides mass information, which can help in the tentative identification of unknown impurities.[12]

Causality Behind Experimental Choices:

  • Stationary Phase: A low-polarity phase (e.g., 5% phenyl polysiloxane) is chosen because it separates compounds primarily based on boiling point, which is ideal for a homologous series of hydrocarbon impurities.

  • Temperature Programming: A temperature gradient is used to ensure that both low-boiling point (volatile) and high-boiling point compounds can be eluted and analyzed in a single run.[11]

  • Detector: A Flame Ionization Detector (FID) provides a response proportional to the carbon content, making it suitable for purity by area percent, while an MS detector provides structural data.[10]

B. Quantitative NMR (qNMR) Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical structure of a molecule.[13][14] In its quantitative application (qNMR), the area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[15][16]

Why it's a powerful orthogonal method:

  • Primary Method: qNMR is considered a primary ratio method of measurement, providing a direct measure of purity traceable to the International System of Units (SI).

  • Structural Confirmation: It simultaneously confirms the identity of the main component and can help identify and quantify impurities, provided they have unique signals.[17][18]

  • Universal Detection: It detects any proton-containing molecule, including those that may lack a UV chromophore and would be invisible to the HPLC-UV detector.

Causality Behind Experimental Choices:

  • Internal Standard: A standard like maleic acid or dimethyl sulfone is chosen because it is stable, has a known purity, and its ¹H NMR signals appear in a region of the spectrum that does not overlap with the signals from this compound.[15]

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time) is critical to ensure that all protons have fully relaxed between pulses. This is essential for accurate integration and, therefore, accurate quantification.[15]

  • Solvent: A deuterated solvent (e.g., CDCl₃) is used as it is NMR-silent for ¹H and effectively solubilizes the non-polar analyte.

Diagram: Decision Framework for Purity Analysis

Decision_Framework Start Purity Assessment of This compound HPLC Primary Analysis: RP-HPLC (High Throughput, Sensitive) Start->HPLC Routine QC, Impurity Profile GCMS Orthogonal Method 1: GC-MS (Volatile Impurities) Start->GCMS Check for Volatiles/Isomers qNMR Orthogonal Method 2: qNMR (Absolute Purity, Structure) Start->qNMR Reference Standard Certification Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GCMS->Purity_Profile qNMR->Purity_Profile

Caption: Choosing the right analytical tool for the job.

Data Summary and Method Comparison

The choice of analytical technique depends on the specific question being asked. The table below summarizes the key attributes of each method for the analysis of this compound.

AttributeRP-HPLC with UV DetectionGC-MSQuantitative ¹H NMR (qNMR)
Principle of Separation Hydrophobicity, PartitioningVolatility, Boiling PointN/A (Spectroscopic)
Primary Information Relative Purity (Area %), Impurity ProfileRelative Purity, Volatile Profile, Impurity IDAbsolute Purity (Mass %), Structural Identity
Sensitivity High (ng to pg range)Very High (pg to fg range)Lower (~0.1% for impurities)[15]
Quantification Relative (requires reference standards for absolute quantification)Relative (FID) or Absolute (with standards)Absolute (Primary Method)
Sample Destructive? YesYesNo (sample can be recovered)[18]
Best For Routine QC, stability studies, detecting non-volatile impurities.Detecting volatile impurities, isomers, and residual solvents.Certifying reference materials, structural confirmation, quantifying without standards.

Conclusion and Recommended Strategy

For the comprehensive purity assessment of this compound, no single method is sufficient. A multi-faceted, orthogonal approach is required to build a complete and trustworthy purity profile.

  • Primary Method (Routine Analysis): The developed RP-HPLC method serves as the workhorse for routine quality control. Its high throughput, sensitivity, and robustness make it ideal for assessing batch-to-batch consistency and detecting the majority of potential impurities.[2]

  • Orthogonal Confirmation (Volatiles): GC-MS should be employed as a complementary technique, especially during process development or troubleshooting, to screen for volatile impurities, residual solvents, or starting materials that might not be well-retained or resolved by HPLC.[12]

  • Gold Standard (Absolute Purity): qNMR is the definitive method for establishing the absolute purity of a reference standard or a final product batch.[14] It provides an unbiased purity value and confirms the structural integrity of the molecule, offering the highest level of analytical confidence.[19]

By integrating the data from these three distinct analytical techniques, researchers and drug development professionals can establish a highly accurate and defensible purity profile for this compound, ensuring the quality and integrity of their material.

References

  • Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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A Predictive Guide to the Biological Activity of 3,4-Diethyl-3,4-diphenylhexane Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Core Scaffold: 3,4-Diethyl-3,4-diphenylhexane and its Therapeutic Potential

The core structure of this compound presents a fascinating non-steroidal scaffold with significant steric hindrance around its central carbon-carbon bond. Its structural similarity to diethylstilbestrol (DES), a potent synthetic estrogen, immediately suggests a potential for interaction with estrogen receptors (ERs). However, the fully saturated hexane backbone, in contrast to the double bond of stilbene derivatives, introduces a higher degree of conformational flexibility. This unique structural feature could lead to a spectrum of biological activities, ranging from estrogenic and anti-estrogenic to cytotoxic, depending on the nature and position of substituents on the phenyl rings.

The exploration of this compound derivatives is particularly compelling in the context of developing novel Selective Estrogen Receptor Modulators (SERMs). SERMs exhibit tissue-selective ER agonist or antagonist activity, a desirable characteristic for therapies in breast cancer, osteoporosis, and other hormone-dependent conditions[1]. The sterically hindered nature of the this compound core could lead to unique receptor-ligand interactions, potentially resulting in novel SERM profiles with improved efficacy and reduced off-target effects.

Predictive Biological Activity Based on Structure-Activity Relationships

Based on the extensive research on stilbene and triphenylethylene analogs[1][2][3][4][5], we can hypothesize the biological activities of various this compound derivatives. The following table outlines predicted activities based on specific substitutions.

DerivativePredicted Biological ActivityRationale based on SAR of Analogous Compounds
Parent Compound: this compoundWeakly Estrogenic or InactiveThe absence of polar functional groups, such as hydroxyls, likely results in poor binding affinity for the estrogen receptor.
Mono-hydroxylated Derivative: 4-(3,4-diethyl-4-phenylhexan-3-yl)phenolEstrogenicThe presence of a single hydroxyl group can mimic the phenolic hydroxyl of estradiol, enabling hydrogen bonding with key residues in the ER binding pocket (e.g., Glu353, Arg394).
Di-hydroxylated Derivative: 4,4'-(3,4-diethylhexane-3,4-diyl)diphenolPotentially Potent Estrogenic or Anti-estrogenicThe presence of two hydroxyl groups, mimicking the A and D rings of estradiol, could lead to strong ER binding. The relative position of the hydroxyls and the compound's conformation will determine its agonist versus antagonist activity.
Methoxy Derivative: 1,2-diethyl-1,2-bis(4-methoxyphenyl)hexaneWeakly EstrogenicMethoxy groups can be metabolically converted to hydroxyl groups in vivo, acting as pro-drugs. Direct binding to the ER is likely weaker than hydroxylated analogs.
Halogenated Derivative: 1,2-bis(4-chlorophenyl)-1,2-diethylhexanePotentially Anti-estrogenic and/or CytotoxicHalogenation can alter the electronic properties and conformation of the molecule, potentially favoring an antagonist conformation. Some halogenated stilbene analogs exhibit cytotoxic properties.
Nitro Derivative: 1,2-diethyl-1,2-bis(4-nitrophenyl)hexanePotentially CytotoxicThe nitro group is a strong electron-withdrawing group and is present in some cytotoxic compounds. Its presence could confer anticancer activity through mechanisms independent of ER binding.

Experimental Protocols for Biological Activity Assessment

To validate the predicted biological activities, a series of robust in vitro assays are essential. The following protocols provide a comprehensive workflow for characterizing the estrogenic, anti-estrogenic, and cytotoxic properties of novel this compound derivatives.

Estrogen Receptor Binding Affinity Assay

This assay determines the ability of a test compound to displace a radiolabeled estrogen from the ER, providing a measure of its binding affinity.

Methodology:

  • Preparation of ERα and ERβ: Recombinant human ERα and ERβ can be used.

  • Competitive Binding: A constant concentration of [³H]-estradiol is incubated with the ER in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: Hydroxylapatite or dextran-coated charcoal is used to separate the ER-bound [³H]-estradiol from the free radioligand.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC₅₀) is calculated.

Estrogenic and Anti-estrogenic Activity Assays

These cell-based assays measure the functional consequences of ER binding, determining whether a compound acts as an agonist or an antagonist.

This assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative effects of test compounds.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Treatment: Cells are treated with increasing concentrations of the test compound alone (for estrogenic activity) or in combination with 17β-estradiol (for anti-estrogenic activity).

  • Proliferation Assessment: After a 6-day incubation period, cell proliferation is quantified using a colorimetric assay such as the MTT or sulforhodamine B (SRB) assay.

  • Data Analysis: The concentration of the test compound that elicits a half-maximal proliferative response (EC₅₀) or inhibits the estradiol-induced proliferation by 50% (IC₅₀) is determined.

This assay uses a cell line (e.g., HeLa or T47D) co-transfected with an estrogen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

Methodology:

  • Cell Transfection and Culture: Cells are transfected with the appropriate plasmids and maintained in a suitable medium.

  • Treatment: Cells are exposed to various concentrations of the test compound or co-treated with 17β-estradiol.

  • Luciferase Assay: After 24 hours, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The estrogenic or anti-estrogenic activity is quantified by the induction or inhibition of luciferase expression.

Cytotoxicity Assay

This assay determines the concentration at which a compound induces cell death, which is crucial for distinguishing between anti-estrogenic and non-specific cytotoxic effects.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for ER-positive breast cancer, MDA-MB-231 for ER-negative breast cancer, and a non-cancerous cell line like MCF-10A) should be used.

  • Treatment: Cells are incubated with a range of concentrations of the test compound for 48-72 hours.

  • Viability Assessment: Cell viability is measured using the MTT assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated.

Visualizing the Mechanisms and Workflows

Estrogen Receptor Signaling Pathway

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) or Derivative ER_HSP ER-HSP Complex E2->ER_HSP ER Estrogen Receptor (ER) ER_E2 ER-Ligand Complex (Dimer) ER->ER_E2 Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER Ligand Binding ERE Estrogen Response Element (ERE) ER_E2->ERE Binds to DNA Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Biological_Response Biological_Response Protein->Biological_Response Cell Proliferation, Differentiation, etc.

Caption: Simplified Estrogen Receptor Signaling Pathway.

Experimental Workflow for Biological Activity Screening

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Biological Assays cluster_analysis Data Analysis and Interpretation Start This compound Core Structure Derivatives Synthesize Derivatives (e.g., -OH, -Cl, -NO2) Start->Derivatives ER_Binding ER Binding Assay (IC50) Derivatives->ER_Binding Estrogenic Estrogenic/Anti-estrogenic Assays (E-SCREEN, Reporter Gene) (EC50, IC50) Derivatives->Estrogenic Cytotoxicity Cytotoxicity Assay (MTT) (IC50) Derivatives->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis ER_Binding->SAR Estrogenic->SAR Cytotoxicity->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for Synthesis and Biological Screening.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for the development of novel therapeutic agents, particularly SERMs. This guide provides a predictive framework based on the well-established SAR of related non-steroidal estrogens and anti-estrogens. By systematically synthesizing derivatives and employing the detailed in vitro assays outlined, researchers can efficiently screen for compounds with desired biological activities. Future studies should focus on elucidating the precise molecular interactions of these derivatives with the estrogen receptor through techniques such as X-ray crystallography and molecular modeling. Furthermore, promising lead compounds identified through this in vitro screening workflow will require in vivo evaluation to determine their pharmacokinetic properties, efficacy, and safety profiles.

References

  • Soto, A. M., Lin, T. M., Justicia, H., Sonnenschein, C., & Puértolas, J. A. (1992). An "in culture" bioassay to assess the estrogenicity of xenobiotics (E-SCREEN). The Journal of Steroid Biochemistry and Molecular Biology, 43(1-3), 225-234. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,4-Diethyl-3,4-diphenylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 3,4-Diethyl-3,4-diphenylhexane, ensuring that this process is handled with the highest degree of safety and scientific integrity. While this compound is not broadly listed as an acute hazardous material, its nature as a synthetic organic chemical necessitates a rigorous disposal protocol.

The core principle underpinning all chemical disposal is the "cradle-to-grave" management system established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework mandates that generators of hazardous waste are responsible for its safe handling from the moment it is created to its final disposal.[1]

Hazard Characterization and Immediate Safety Profile

Before any disposal operations commence, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound was not publicly available in the initial search, its chemical structure—a substituted hexane with two phenyl groups—allows for an expert inference of its likely properties. As a hydrocarbon, it is combustible and likely has low water solubility. The presence of aromatic rings suggests potential environmental toxicity.

Users must , as a first step, consult the specific SDS that was provided by the manufacturer with the product. This document contains critical information on physical and chemical properties, toxicity, and environmental hazards.[2] In the absence of an SDS, the compound must be treated as hazardous waste until proven otherwise.

Assumed Hazard Profile & Required Personal Protective Equipment (PPE):

Potential HazardCausality & RationaleRecommended PPE & Handling
Combustibility As a high-molecular-weight hydrocarbon, it is likely combustible, especially at elevated temperatures.Handle away from open flames, sparks, and other sources of ignition. Store in a well-ventilated area.[3]
Skin/Eye Irritation Organic compounds can cause irritation upon contact with skin and eyes.Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3][4]
Environmental Toxicity Aromatic compounds can be toxic to aquatic life with long-lasting effects.[5]Avoid release to the environment.[5] All waste and rinsate must be collected for proper disposal.
Inhalation Hazard While likely a solid with low volatility, handling may generate dust.Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and compliance. The primary directive is to manage it as a regulated hazardous waste stream unless definitively characterized otherwise by your institution's Environmental Health & Safety (EHS) department.

The first operational step is to correctly identify and segregate the waste. It is forbidden to mix different waste streams without full knowledge of their contents and compatibility.[3]

  • Assess the Waste: Is it pure, unused this compound? Is it dissolved in a solvent? Is it part of a complex reaction mixture?

  • Segregate Appropriately: Based on the assessment, this waste should be collected in a container designated for non-halogenated solid organic waste . If it is in a solvent, it should be placed in the corresponding non-halogenated liquid organic waste stream.

  • Avoid Incompatibles: Never mix this waste with acids, bases, oxidizers, or aqueous waste streams. Chemical incompatibilities can lead to dangerous reactions.[3]

Proper containment and labeling are mandated by the EPA and the Occupational Safety and Health Administration (OSHA) to ensure safe handling and transport.[4][6]

  • Select a Compatible Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass container for solids.[2][7] Ensure it is free from damage and has a secure, leak-proof closure.[4]

  • Proper Labeling: The container must be clearly labeled. The EPA requires that each label contains the words “Hazardous Waste,” the full identity of the waste ("this compound"), and an indication of its hazards (e.g., "Combustible," "Environmental Hazard").[6] Also, include the accumulation start date.

Laboratories can accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][7]

  • Designated Location: The SAA must be under the control of laboratory personnel and within line of sight of where the waste is generated.[6]

  • Secure Storage: Keep the waste container tightly sealed except when adding waste. Store it away from heat sources or direct sunlight.[3]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to capture any potential leaks.[2]

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing: To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, all rinsate from this procedure is considered hazardous waste and must be collected and added to your liquid non-halogenated organic waste stream.

  • Final Disposal: Once triple-rinsed, deface or remove the original label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[3][6]

  • Contact EHS: Your institution's EHS department is the required point of contact. They will manage the process of waste pickup and ensure compliance with all federal, state, and local regulations.[7]

  • Manifesting: For transport off-site, a hazardous waste manifest is required to track the waste from your laboratory to its final treatment, storage, and disposal facility (TSDF).[1][8] Your EHS office will handle this documentation.

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps and decision points for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal A Consult Manufacturer's SDS and Institutional EHS Protocols B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Assess Waste Stream (Pure, Solution, Mixture) B->C D Is waste pure solid or liquid? C->D E Segregate into NON-HALOGENATED SOLID Organic Waste D->E Solid F Segregate into NON-HALOGENATED LIQUID Organic Waste D->F Liquid/Solution G Select compatible, sealed container E->G F->G H Label Container: 'Hazardous Waste' Full Chemical Name Hazard Warnings Date G->H I Store in designated Satellite Accumulation Area (SAA) H->I J Is container full or ready for disposal? I->J K Contact Institutional EHS for Waste Pickup J->K Yes L EHS Manages Manifesting & Transport by Licensed Contractor K->L

Caption: Disposal workflow for this compound.

Waste Minimization: A Proactive Approach

In accordance with federal regulations, laboratories are required to have a waste minimization strategy.[7] This not only protects the environment but also reduces disposal costs.

  • Source Reduction: Order only the quantity of chemical required for your research to avoid generating surplus.[7]

  • Inventory Management: Maintain a current inventory of your chemicals to prevent ordering duplicates and to identify chemicals nearing their expiration date.[2]

  • Substitution: Where scientifically viable, consider using less hazardous materials in your experiments.[2]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific practice and workplace safety.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
  • EPA Hazardous Waste Management.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

Sources

Navigating the Safe Handling of 3,4-Diethyl-3,4-diphenylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat 3,4-Diethyl-3,4-diphenylhexane with the caution required for a potential skin irritant and a compound with unknown long-term health effects. The guidance provided here is grounded in the established hierarchy of controls, prioritizing engineering and administrative controls, supplemented by the critical use of personal protective equipment (PPE).

Understanding the Risks: An Educated Approach

While a specific SDS for this compound is not currently available, data from the closely related compound, 3,4-Dimethyl-3,4-diphenylhexane, indicates that it is classified as an irritant, particularly to the skin. Aromatic hydrocarbons as a class of compounds can also pose respiratory and ingestion hazards. Therefore, a robust safety protocol must address all potential routes of exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical when direct contact with this compound is possible. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Hand Protection Viton™/Butyl rubber gloves, Polyvinyl Alcohol (PVA) gloves, or high-quality Nitrile gloves.[4][5]Aromatic hydrocarbons can degrade many common glove materials. Viton™/Butyl rubber and PVA offer superior resistance.[6][4] Nitrile gloves can be an acceptable alternative for short-duration tasks, but should be changed immediately upon any sign of degradation or contamination.[7]
Eye and Face Protection Chemical splash goggles and a face shield.This combination provides comprehensive protection against splashes and airborne particles, safeguarding both the eyes and the face.
Body Protection A chemically resistant lab coat or coveralls.This protects the skin on the arms and torso from accidental splashes. For larger quantities or tasks with a higher risk of splashing, chemically resistant aprons or suits should be considered.
Respiratory Protection A NIOSH-approved respirator with organic vapor (OV) cartridges.[8]Inhalation of vapors from aromatic hydrocarbons can be harmful. An air-purifying respirator with OV cartridges (typically identified by a black color code) is essential when working outside of a certified chemical fume hood or in poorly ventilated areas.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_sds Review available safety data for similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood handle_weigh Weigh/measure compound in fume hood prep_hood->handle_weigh handle_transfer Transfer to reaction vessel within the fume hood handle_weigh->handle_transfer cleanup_decon Decontaminate surfaces with appropriate solvent handle_transfer->cleanup_decon cleanup_ppe Remove and dispose of contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Pre-Operational Checks:

    • Review all available safety information for this compound and similar aromatic hydrocarbons.

    • Ensure that a fully operational chemical fume hood is available and has been recently certified.

    • Verify that all necessary PPE is readily available and in good condition.

    • Locate the nearest safety shower and eyewash station.

  • Donning PPE:

    • Put on a lab coat or coveralls.

    • Don the appropriate chemical-resistant gloves.

    • Wear chemical splash goggles and a face shield.

    • If working outside of a fume hood, a properly fitted respirator with organic vapor cartridges is mandatory.

  • Handling the Compound:

    • All manipulations of this compound, including weighing and transferring, must be conducted within a chemical fume hood.

    • Use appropriate tools (spatulas, etc.) to handle the solid material, minimizing the creation of dust.

    • If dissolving in a solvent, add the solvent to the compound slowly to avoid splashing.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces that may have come into contact with the compound using a suitable solvent.

    • Carefully remove and dispose of all contaminated disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step. As a non-halogenated aromatic hydrocarbon, it must be segregated from halogenated waste streams.[10][11]

Waste Disposal Workflow

cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal collect_solid Collect solid waste in a dedicated, labeled container collect_liquid Collect contaminated solvents in a non-halogenated waste container collect_solid->collect_liquid storage_seal Securely seal all waste containers collect_liquid->storage_seal storage_label Ensure containers are clearly labeled as 'Non-Halogenated Aromatic Hydrocarbon Waste' storage_seal->storage_label storage_location Store in a designated hazardous waste accumulation area storage_label->storage_location disposal_request Arrange for pickup by certified hazardous waste disposal service storage_location->disposal_request

Caption: Workflow for the proper disposal of this compound waste.

Disposal Protocol:

  • Segregation:

    • Collect all solid waste contaminated with this compound in a clearly labeled, sealed container.

    • Collect any solutions or solvents containing this compound in a designated "Non-Halogenated Organic Waste" container.[12][13] Do not mix with halogenated solvents.[10][14]

  • Container Management:

    • Ensure all waste containers are in good condition and have tightly sealing lids.

    • Label all containers with the full chemical name and the words "Hazardous Waste".

  • Storage and Disposal:

    • Store waste containers in a designated and properly ventilated hazardous waste accumulation area.

    • Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste through a certified environmental services provider.

By implementing these comprehensive safety and handling procedures, you can confidently work with this compound while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety.
  • Selecting the Right Reusable Respirator Cartridge Filter. (2024, June 28). Gemplers Learning Hub.
  • Cartridge Selection. Northwestern University.
  • 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. National Allergy.
  • OSHA Glove Selection Chart. University of Pittsburgh.
  • This compound | CAS#:62678-48-2. Chemsrc.
  • Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?. (2021, January 28). Agency for Toxic Substances and Disease Registry.
  • What to consider when Selecting Chemical Gloves. (2018, June 27). Solmeglas SL.
  • Organic Solvent Waste Disposal. The University of British Columbia.
  • Non-Halogenated Solvents in Laboratories. Temple University.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Guidance For Hazard Determination. Occupational Safety and Health Administration.
  • hazardous waste segregation. University of Wisconsin-Stout.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.